molecular formula C8H16O B096542 Trans-2-octen-1-ol CAS No. 18409-17-1

Trans-2-octen-1-ol

Cat. No.: B096542
CAS No.: 18409-17-1
M. Wt: 128.21 g/mol
InChI Key: AYQPVPFZWIQERS-VOTSOKGWSA-N
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Description

(E)-oct-2-en-1-ol is a medium-chain primary fatty alcohol that is (E)-2-octene substituted by a hydroxy group at position 1. It has a role as a flavouring agent and a fragrance. It is an alkenyl alcohol, a medium-chain primary fatty alcohol and a primary allylic alcohol.
trans-2-Octen-1-Ol has been reported in Prunus avium, Solanum lycopersicum, and other organisms with data available.

Properties

IUPAC Name

(E)-oct-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQPVPFZWIQERS-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885036
Record name (2E)-2-Octen-1-ol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colourless liquid; Meaty, roasted aroma
Record name (E)-2-Octen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1369/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in hexane, triacetin; Insoluble in water, Soluble (in ethanol)
Record name (E)-2-Octen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1369/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.847-0.853
Record name (E)-2-Octen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1369/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

18409-17-1, 22104-78-5
Record name (E)-2-Octen-1-ol
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Record name 2-Octen-1-ol, (2E)-
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Record name 2-Octen-1-ol, (2E)-
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Record name (2E)-2-Octen-1-ol
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Record name (E)-oct-2-en-1-ol
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Record name 2-OCTEN-1-OL, (2E)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of trans-2-Octen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of trans-2-octen-1-ol, an unsaturated fatty alcohol with applications in the flavor, fragrance, and agricultural industries, and emerging interest in biomedical research. This document details its physicochemical characteristics, spectroscopic data, chemical reactivity, synthesis, and biological activities, including its effects on cellular signaling pathways.

Core Chemical and Physical Properties

This compound is a colorless to nearly colorless liquid.[1] It is characterized by a double bond between the second and third carbon atoms in its eight-carbon chain.[1] This structure contributes to its distinct green, fatty, and slightly nutty aroma and taste.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₆O[4][5][6][7]
Molecular Weight 128.21 g/mol [4][5]
CAS Number 18409-17-1[4][6][7]
Appearance Colorless to nearly colorless liquid[1][8]
Boiling Point 85-87 °C at 10 mmHg[2][4]
Density 0.843 g/mL at 25 °C[2][4]
Refractive Index (n20/D) 1.4460[2][4]
Flash Point 92.2 °C (198.0 °F) - closed cup[4]
Solubility Insoluble in water; Soluble in alcohol and hexane[3][5][9]
Vapor Pressure Not specified
Melting Point Not specified

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Identifiers and Data Source
Mass Spectrometry (MS) Electron ionization mass spectra are available in the NIST WebBook and SpectraBase.[7][10]
Infrared Spectroscopy (IR) FTIR and ATR-IR spectra are available from suppliers like Alfa Aesar and documented in databases such as PubChem.[5]
Nuclear Magnetic Resonance (NMR) NMR data is available in spectral databases like SpectraBase.[10]

Chemical Reactivity and Synthesis

This compound, as a primary allylic alcohol, undergoes several characteristic chemical reactions.

Key Chemical Reactions:
  • Oxidation : It can be readily oxidized to form the corresponding aldehyde (trans-2-octenal) and further to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide.[1]

  • Hydration : The carbon-carbon double bond can undergo hydration in the presence of an acid catalyst to form the corresponding diol.[1]

  • Esterification : It reacts with carboxylic acids or their derivatives to form esters, which are often valued for their aromatic properties in the fragrance industry.[1]

Synthesis Methods:

A common method for the synthesis of this compound is through the hydroformylation of 1-octene (B94956). This process involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, which are subsequently reduced to the alcohol.[1]

Experimental Protocols

While specific, detailed experimental protocols are proprietary to individual research labs and manufacturers, a general workflow for synthesis and purification can be outlined.

General Workflow for Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Reactants: 1-Octene, CO, H₂ catalyst Catalyst (e.g., Rhodium-based) start->catalyst reactor Hydroformylation Reaction (High Pressure, Temp) catalyst->reactor reduction Reduction of Aldehyde (e.g., with NaBH₄) reactor->reduction extraction Solvent Extraction reduction->extraction Crude Product washing Washing (e.g., with brine) extraction->washing drying Drying (e.g., with MgSO₄) washing->drying distillation Fractional Distillation (under reduced pressure) drying->distillation gcms GC-MS Analysis distillation->gcms Purified Product nmr NMR Spectroscopy distillation->nmr ftir FTIR Spectroscopy distillation->ftir purity_check Purity Confirmation gcms->purity_check nmr->purity_check ftir->purity_check

Caption: General workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, making it a compound of interest for further investigation.

Antimicrobial and Biofilm Inhibition

The compound demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the disruption of the cellular membrane. By interacting with the lipid bilayer through hydrophobic interactions and hydrogen bonding, it alters membrane fluidity and permeability, leading to a loss of membrane integrity.[1]

Insecticidal and Neurotoxic Effects

This compound acts as a natural insect control agent.[1] Its volatile nature allows it to interact with olfactory receptors in insects, triggering behavioral changes.[1] Furthermore, it has been shown to have direct neurotoxic effects, causing the degeneration of dopaminergic neurons in organisms like Drosophila melanogaster.[1] This neurotoxicity is linked to its ability to disrupt cellular signaling pathways crucial for neuronal survival.[1]

Modulation of Cellular Signaling Pathways

Research has indicated that this compound can modulate key cellular signaling cascades, particularly the Akt and JNK pathways, which are critical for cell survival, stress response, and neuronal function.[1]

Akt_Pathway T2O1 This compound Akt Akt Signaling Pathway T2O1->Akt modulates CellSurvival Cell Survival Akt->CellSurvival StressResponse Stress Response Akt->StressResponse

Caption: Modulation of the Akt signaling pathway by this compound.

JNK_Pathway T2O1 This compound JNK JNK Signaling Pathway T2O1->JNK affects DopaminergicDegeneration Dopaminergic Neuron Degeneration T2O1->DopaminergicDegeneration NeuronalSurvival Neuronal Survival JNK->NeuronalSurvival NeuronalFunction Neuronal Function JNK->NeuronalFunction

Caption: Effect of this compound on the JNK signaling pathway.

Safety and Handling

This compound is classified as a combustible liquid and requires careful handling.[1][4]

Table 3: Safety and Handling Information for this compound

CategoryInformationSource(s)
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][5]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[4]
Target Organs Respiratory system[4]
Personal Protective Equipment (PPE) Eyeshields, gloves, type ABEK (EN14387) respirator filter[4]
Storage Store in a well-ventilated place. Keep container tightly closed. It is sensitive to air and light.[11]
Storage Class 10 - Combustible liquids[4]

References

Synthesis of trans-2-Octen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic pathways for obtaining trans-2-octen-1-ol, a valuable intermediate in the synthesis of fragrances, flavorings, and various organic compounds. The following sections detail several key methodologies, including olefination reactions, reduction of α,β-unsaturated aldehydes, and Grignard reactions. For each pathway, a general description is provided along with a representative experimental protocol and a summary of expected outcomes.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the stereoselective synthesis of alkenes. It involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone. A significant advantage of the HWE reaction is its strong preference for the formation of (E)-alkenes, making it an excellent choice for the synthesis of this compound.[1][2] The water-soluble nature of the phosphate (B84403) byproduct also simplifies purification compared to the traditional Wittig reaction.[3]

The general pathway involves the reaction of hexanal (B45976) with a protected hydroxymethylphosphonate reagent. The protecting group is subsequently removed to yield the desired allylic alcohol.

HWE_Pathway Hexanal Hexanal Intermediate Alkene Intermediate (Protected) Hexanal->Intermediate 1. Phosphonate Protected Hydroxymethyl Phosphonate Phosphonate->Intermediate Base Base (e.g., NaH) Base->Intermediate Deprotection Deprotection Intermediate->Deprotection 2. Product This compound Deprotection->Product

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Experimental Protocol (Adapted from a general HWE procedure):

Step 1: Generation of the Phosphonate Ylide and Olefination

  • To a suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add a solution of diethyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)phosphonate (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0 °C and add a solution of hexanal (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected alkene.

Step 2: Deprotection

  • Dissolve the crude protected alkene in a mixture of acetic acid, THF, and water (3:1:1 ratio).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Wittig Reaction (with Schlosser Modification)

The Wittig reaction provides another powerful route to alkenes from carbonyl compounds and phosphonium (B103445) ylides.[4] While standard Wittig reactions with non-stabilized ylides often favor the (Z)-alkene, the Schlosser modification can be employed to selectively produce the (E)-isomer. This modification involves the use of a strong base at low temperatures to deprotonate the intermediate betaine, followed by protonation to favor the formation of the trans-alkene.

Wittig_Pathway PhosphoniumSalt (Hydroxymethyl)triphenyl- phosphonium salt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide 1. Base1 Strong Base (e.g., n-BuLi) Base1->Ylide Betaine Betaine Intermediate Ylide->Betaine 2. Hexanal Hexanal Hexanal->Betaine Lithiobetaine Lithiobetaine Betaine->Lithiobetaine 3. Base2 PhLi, -78 °C Base2->Lithiobetaine Threobetaine threo-Betaine Lithiobetaine->Threobetaine 4. Protonation t-BuOH Protonation->Threobetaine Product This compound Threobetaine->Product 5. Elimination

Caption: Wittig reaction with Schlosser modification for trans-alkene synthesis.

Experimental Protocol (Adapted from a general Schlosser modification procedure):
  • Suspend (hydroxymethyl)triphenylphosphonium bromide (1.1 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to -78 °C and slowly add n-butyllithium (1.1 eq.) dropwise.

  • Stir the resulting ylide solution at -78 °C for 30 minutes.

  • Add a solution of hexanal (1.0 eq.) in anhydrous THF dropwise at -78 °C.

  • After stirring for 1 hour at -78 °C, add a second equivalent of n-butyllithium or phenyllithium (B1222949) and stir for an additional 30 minutes.

  • Add a solution of tert-butanol (B103910) (1.2 eq.) in THF and allow the mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Reduction of trans-2-Octenal (B1212229)

A straightforward approach to this compound is the selective reduction of the aldehyde functionality of trans-2-octenal. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of aldehydes and ketones and is often used in protic solvents like ethanol (B145695) or methanol.[5] For potentially higher yields and selectivity, especially in the presence of other reducible functional groups, reagents like diisobutylaluminium hydride (DIBAL-H) can be employed at low temperatures.

Reduction_Pathway Octenal trans-2-Octenal Product This compound Octenal->Product ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

Caption: Synthesis of this compound by reduction of trans-2-octenal.

Experimental Protocol (Using NaBH₄):
  • Dissolve trans-2-octenal (1.0 eq.) in ethanol (or methanol) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and decompose the borate (B1201080) esters.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Grignard Reaction

The Grignard reaction offers a versatile method for carbon-carbon bond formation and the synthesis of alcohols. For the synthesis of this compound, a two-step approach can be envisioned. First, a Grignard reagent is added to an α,β-unsaturated aldehyde in a 1,2-addition fashion. Alternatively, a vinyl Grignard reagent can be reacted with an aldehyde. A plausible route involves the reaction of a trans-vinyl Grignard reagent with formaldehyde (B43269).

Grignard_Pathway VinylHalide trans-1-Bromo-1-heptene Grignard trans-Heptenylmagnesium bromide VinylHalide->Grignard 1. Mg Mg turnings Mg->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide 2. Formaldehyde Formaldehyde Formaldehyde->Alkoxide Product This compound Alkoxide->Product 3. Workup Aqueous Workup (e.g., H3O+) Workup->Product

Caption: Grignard synthesis of this compound.

Experimental Protocol (Adapted from a general Grignard procedure):

Step 1: Preparation of the Grignard Reagent

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq.).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of trans-1-bromo-1-heptene (1.0 eq.) in anhydrous THF dropwise to initiate the reaction.

  • Once the reaction has started, add the remaining solution of the vinyl halide at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Formaldehyde and Workup

  • Cool the Grignard solution to 0 °C.

  • Slowly add a solution of formaldehyde (1.1 eq., typically from paraformaldehyde depolymerization or as a THF solution) to the stirred Grignard reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford this compound.

Biocatalytic and Organocatalytic Approaches

Recent advances in catalysis have opened new avenues for the synthesis of allylic alcohols.

Biocatalysis: The enzymatic reduction of α,β-unsaturated aldehydes to the corresponding alcohols offers a green and highly selective alternative to chemical methods.[6] Whole-cell biocatalysts, such as E. coli or specific yeast strains, or isolated alcohol dehydrogenases can be employed. These reactions are typically carried out in aqueous media under mild conditions, often with excellent chemo- and enantioselectivity.[7] While a specific protocol for the biocatalytic reduction of trans-2-octenal is not detailed in the readily available literature, the general procedures for biocatalytic aldehyde reduction are applicable.[6]

Organocatalysis: Organocatalysis provides a metal-free approach to asymmetric synthesis. The enantioselective addition of nucleophiles to aldehydes, catalyzed by chiral amines or other small organic molecules, can be a viable route to chiral allylic alcohols. For instance, the addition of a vinyl nucleophile to hexanal could be explored.

Quantitative Data Summary

The following table summarizes the expected yields and selectivities for the described synthesis pathways. It is important to note that these values are estimates based on general procedures and may vary depending on the specific reaction conditions, scale, and purification methods.

Synthesis PathwayStarting MaterialsKey ReagentsTypical Yield (%)Stereoselectivity (trans:cis)
Horner-Wadsworth-Emmons Hexanal, Protected HydroxymethylphosphonateNaH70-90>95:5
Wittig (Schlosser Mod.) Hexanal, (Hydroxymethyl)triphenylphosphonium saltn-BuLi, PhLi, t-BuOH60-80>90:10
Reduction of trans-2-Octenal trans-2-OctenalNaBH₄85-95>99:1 (starting material dependent)
Grignard Reaction trans-1-Bromo-1-heptene, FormaldehydeMg60-75>98:2 (starting material dependent)

Experimental Workflows

Experimental_Workflow cluster_0 General Synthesis Workflow Setup Reaction Setup (Inert Atmosphere, Temperature Control) Reagent_Add Reagent Addition (Dropwise, Portion-wise) Setup->Reagent_Add Reaction Reaction Monitoring (TLC, GC) Reagent_Add->Reaction Quench Reaction Quenching Reaction->Quench Workup Aqueous Workup (Extraction, Washing) Quench->Workup Purification Purification (Chromatography, Distillation) Workup->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis

Caption: A generalized experimental workflow for the synthesis of this compound.

References

The Natural Provenance of trans-2-Octen-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An exploration into the natural origins, biosynthesis, and analytical methodologies for the C8 volatile compound, trans-2-octen-1-ol, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development.

This compound, a volatile organic compound with a characteristic fatty, green, and slightly mushroom-like aroma, is a naturally occurring alcohol found in a diverse range of organisms, from fungi and plants to insects. Its presence contributes to the complex flavor and aroma profiles of many foods and beverages. This technical guide delves into the natural sources of this compound, providing quantitative data, detailed experimental protocols for its analysis, and an examination of its biosynthetic pathways.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile component in a variety of natural sources. The concentration of this compound can vary significantly depending on the species, cultivar, and environmental conditions. The following tables summarize the quantitative data available in the scientific literature.

Natural SourceSpecies/CultivarConcentration RangeReference(s)
Fungi Agaricus bisporus (Button Mushroom)Trace amounts have been reported, though specific quantitative data for this compound is limited. It is often found alongside the more abundant 1-octen-3-ol (B46169).[1][2]
Fruits Solanum lycopersicum (Tomato)Detected as a volatile component.[3][4][5][6] Quantitative data is highly variable depending on the cultivar and ripeness stage.[3][4][5][6][7]
Prunus avium (Sweet Cherry)Reported as a volatile constituent.[8]
Other Fermented BeveragesMentioned as a flavor component in alcoholic beverages, though specific quantitative data is not readily available.[9]

Note: Quantitative data for this compound is often presented as part of a larger volatile profile analysis. The concentrations can be influenced by factors such as the extraction method, analytical technique, and the specific part of the organism being analyzed.

Biosynthesis of this compound

The primary biosynthetic route for this compound in fungi and plants is through the lipoxygenase (LOX) pathway, which involves the oxidative degradation of polyunsaturated fatty acids, primarily linoleic acid.[10][11][12]

The key enzymatic steps are:

  • Lipoxygenase (LOX) Action: Linoleic acid is oxygenated by a lipoxygenase enzyme to form a hydroperoxide intermediate, typically 10-hydroperoxy-octadecadienoic acid (10-HPODE) in the pathway leading to C8 compounds in fungi.[11][13]

  • Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxide intermediate is then cleaved by a hydroperoxide lyase, a cytochrome P450 enzyme, to yield shorter-chain volatile compounds.[13][14] In the case of C8 volatiles, this cleavage results in the formation of an eight-carbon aldehyde, which can then be reduced to the corresponding alcohol.

The following diagram illustrates the proposed biosynthetic pathway for the formation of C8 volatile compounds, including this compound, from linoleic acid in fungi.

Biosynthesis_of_C8_Volatiles cluster_pathway Lipoxygenase Pathway linoleic_acid Linoleic Acid hpode 10-Hydroperoxy-octadecadienoic acid (10-HPODE) linoleic_acid->hpode Lipoxygenase (LOX) c8_aldehyde Octenal isomer hpode->c8_aldehyde Hydroperoxide Lyase (HPL) t2o1o This compound c8_aldehyde->t2o1o Alcohol Dehydrogenase (ADH)

Caption: Proposed biosynthetic pathway of this compound from linoleic acid.

Experimental Protocols

The analysis of this compound and other volatile compounds from natural sources typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction of volatiles from a sample matrix.[15][16][17][18]

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS for the Analysis of Volatiles in Plant or Fungal Material

1. Sample Preparation:

  • Fresh sample material (e.g., mushroom tissue, tomato fruit) is homogenized or finely chopped.

  • A known amount of the homogenized sample (e.g., 1-5 g) is placed into a headspace vial (e.g., 20 mL).

  • An internal standard (e.g., a known concentration of a compound not naturally present in the sample, such as 2-octanol) is added to the vial for quantification purposes.

  • The vial is immediately sealed with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

  • Incubation and Extraction: The sealed vial is incubated at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined extraction period (e.g., 30-60 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the GC, where the adsorbed volatiles are thermally desorbed onto the analytical column.

  • Gas Chromatography:

    • Column: A capillary column with a polar or mid-polar stationary phase (e.g., DB-WAX, HP-INNOWAX) is typically used for the separation of volatile alcohols.

    • Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40 °C, hold for a few minutes, and then ramp up to 220-240 °C.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

    • Data Acquisition: The mass spectrometer is typically operated in full scan mode to acquire mass spectra for compound identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used for increased sensitivity and selectivity.

4. Data Analysis:

  • Compound Identification: Volatile compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with entries in mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The concentration of this compound is determined by comparing its peak area to the peak area of the internal standard and using a calibration curve generated with known concentrations of a this compound standard.

Workflow for Volatile Compound Analysis

Experimental_Workflow cluster_workflow Analytical Workflow sample_prep Sample Preparation (Homogenization, Internal Standard) hs_spme Headspace Solid-Phase Microextraction (HS-SPME) sample_prep->hs_spme gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) hs_spme->gc_ms data_analysis Data Analysis (Identification and Quantification) gc_ms->data_analysis

Caption: General workflow for the analysis of volatile compounds from natural sources.

This technical guide provides a foundational understanding of the natural occurrence, biosynthesis, and analysis of this compound. Further research is needed to expand the quantitative data across a wider range of natural sources and to fully elucidate the specific enzymatic mechanisms and regulatory controls of its biosynthesis in different organisms. The provided methodologies offer a robust starting point for researchers aiming to investigate this and other important volatile compounds.

References

Spectroscopic Profile of trans-2-Octen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for trans-2-octen-1-ol, a valuable compound in various research and development sectors. This document presents key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols are also provided to ensure accurate and reproducible results in your own laboratory settings.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound (CAS No: 18409-17-1; Molecular Formula: C₈H₁₆O; Molecular Weight: 128.21 g/mol ).[1]

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
5.71 - 5.64mH-2, H-3
4.09dH-1
2.03qH-4
1.37 - 1.27mH-5, H-6, H-7
0.89tH-8

Note: Data is based on predicted values and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
133.0C-3
130.3C-2
64.0C-1
32.4C-4
31.6C-6
29.0C-5
22.6C-7
14.0C-8

Note: Data is based on predicted values and may vary slightly based on solvent and experimental conditions.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group Assignment
~3330 (broad)O-H stretch (alcohol)
~3020=C-H stretch (alkene)
~2955, 2925, 2855C-H stretch (alkane)
~1670C=C stretch (alkene)
~1050C-O stretch (primary alcohol)
~965=C-H bend (trans alkene)

Note: ATR-IR data obtained from a neat sample on a Bruker Tensor 27 FT-IR spectrometer.[1]

Table 4: Mass Spectrometry Data (GC-MS)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)
5799.99
5536.12
4334.33
4132.84
5428.57

Note: Data obtained via Electron Ionization (EI) on a HITACHI M-80 instrument.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid, no specific sample preparation is required for ATR-IR.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed to identify characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of a volatile sample and obtain the mass spectrum of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 µg/mL.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

  • GC Separation:

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.

    • Column: Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: A typical temperature program would be: start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

  • MS Detection:

    • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using electron ionization (EI) at 70 eV.

    • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Detection: An electron multiplier detects the ions, generating the mass spectrum.

  • Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound are analyzed. The fragmentation pattern in the mass spectrum provides structural information and a molecular fingerprint.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Compound Prep Prepare Sample (e.g., dissolve, dilute) Sample->Prep NMR NMR Spectrometer Prep->NMR NMR Analysis IR IR Spectrometer Prep->IR IR Analysis MS GC-MS System Prep->MS MS Analysis NMR_Data Analyze NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR_Data Analyze IR Spectrum IR->IR_Data MS_Data Analyze Mass Spectrum MS->MS_Data Structure Structure Elucidation & Data Reporting NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

The Biological Activity of trans-2-Octen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Octen-1-ol, a volatile organic compound found in various plants and fungi, has garnered increasing interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of its antimicrobial, insecticidal, anti-inflammatory, and antioxidant properties. We delve into the mechanisms of action, including cellular membrane disruption and modulation of key signaling pathways, and present available quantitative data to support these findings. Detailed experimental protocols for assessing the biological activities of volatile compounds are provided, alongside visualizations of cellular pathways and experimental workflows to facilitate further research and development.

Introduction

This compound is an eight-carbon unsaturated fatty alcohol with a characteristic grassy-green odor. It is a naturally occurring compound found in a variety of sources, including mushrooms, fruits, and herbs.[1] Traditionally recognized for its contribution to the aroma and flavor of many foods, recent scientific investigations have revealed its potential as a bioactive molecule with a range of pharmacological effects. This guide aims to consolidate the existing research on the biological activities of this compound, providing a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Mechanisms of Action

The biological effects of this compound are attributed to several mechanisms, primarily its ability to interact with cellular membranes and modulate intracellular signaling cascades.

Cellular Membrane Disruption

A key mechanism underlying the antimicrobial and cytotoxic effects of this compound is the disruption of cellular membrane integrity. Due to its amphipathic nature, the molecule can insert itself into the lipid bilayer of cell membranes. This insertion is thought to alter membrane fluidity and permeability, leading to the leakage of intracellular components and ultimately cell death. This mechanism is common for many antimicrobial compounds and is a primary mode of action against both Gram-positive and Gram-negative bacteria.

Modulation of Signaling Pathways

Preliminary evidence suggests that this compound may exert its effects through the modulation of critical intracellular signaling pathways, including the Akt and JNK pathways. These pathways are integral to cell survival, proliferation, and stress responses.

  • Akt Signaling Pathway: The Akt pathway is a crucial regulator of cell survival and metabolism. Inhibition of this pathway can lead to apoptosis (programmed cell death). It is hypothesized that this compound may interfere with the phosphorylation and activation of Akt, thereby promoting cell death in target organisms or pathological cells.

  • JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is activated in response to various cellular stresses, including inflammatory cytokines and oxidative stress. Depending on the cellular context and duration of activation, the JNK pathway can promote either cell survival or apoptosis. The interaction of this compound with this pathway could explain its potential anti-inflammatory and cytotoxic effects.

Below is a diagram illustrating the potential modulation of the Akt and JNK signaling pathways by this compound.

G Potential Modulation of Akt and JNK Signaling Pathways by this compound cluster_akt Akt Pathway cluster_jnk JNK Pathway This compound This compound Akt Akt This compound->Akt Inhibition JNK JNK This compound->JNK Modulation PI3K PI3K PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Apoptosis Apoptosis Akt->Apoptosis Stress Stimuli Stress Stimuli Stress Stimuli->JNK Apoptosis_JNK Apoptosis JNK->Apoptosis_JNK Inflammation Inflammation JNK->Inflammation caption Potential interaction of this compound with key signaling pathways.

Caption: Potential interaction of this compound with key signaling pathways.

Biological Activities: Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and structurally related compounds. It is important to note that data for this compound is limited, and therefore, data from the closely related compound 1-octen-3-ol (B46169) is included for comparative purposes.

Table 1: Antimicrobial Activity
CompoundMicroorganismAssay TypeResult (MIC/MBC)Reference
1-Octen-3-olStaphylococcus aureusBroth MicrodilutionMIC: 1.0 mg/mL, MBC: 4.0 mg/mL[2]
1-Octen-3-olBacillus subtilisBroth MicrodilutionMIC: 1.0 mg/mL, MBC: 4.0 mg/mL[2]
1-Octen-3-olEscherichia coliBroth MicrodilutionMIC: 2.0 mg/mL, MBC: 8.0 mg/mL[2]
1-Octen-3-olPseudomonas aeruginosaBroth MicrodilutionMIC: 2.0 mg/mL, MBC: 8.0 mg/mL[2]
1-Octen-3-olPenicillium expansumAgar (B569324) DilutionInhibitory at >1.25 mM (160 µg/g)[3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Insecticidal and Repellent Activity
CompoundInsect SpeciesAssay TypeResultReference
1-Octen-3-olAnopheles coluzziiClose Proximity ResponseRepellent at high concentrations[4]
1-Octen-3-olAedes aegyptiTrap BaitingAttractant[5]
1-Octen-3-olCulex quinquefasciatusTrap BaitingNo attraction[5]
Table 3: Anti-inflammatory and Antioxidant Activity
CompoundAssay TypeResult (IC50)Reference
This compoundAntioxidant (DPPH)Data not available-
Astragalus sericans EOAntioxidant (DPPH)44.43 ± 1.09 µg/ml[6]
Astragalus oocephalus EOAntioxidant (DPPH)134.22 ± 1.31 µg/ml[6]
This compoundAnti-inflammatoryData not available-

IC50: Half-maximal inhibitory concentration. Data for Astragalus essential oils are provided for context on antioxidant activities of natural products.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of volatile compounds like this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution for Volatile Compounds

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a volatile compound against a specific microorganism.

G Broth Microdilution Workflow for Volatile Compounds prep Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). add_comp Add the diluted compound to the wells. prep->add_comp inoc Inoculate sterile broth with a standardized microbial suspension (e.g., 0.5 McFarland). disp Dispense the inoculated broth into a 96-well microtiter plate. inoc->disp disp->add_comp incubate Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24h). add_comp->incubate read_mic Visually or spectrophotometrically determine the MIC (lowest concentration with no visible growth). incubate->read_mic plate_mbc Plate aliquots from wells with no visible growth onto agar plates. read_mic->plate_mbc incubate_mbc Incubate agar plates. plate_mbc->incubate_mbc read_mbc Determine the MBC (lowest concentration that kills ≥99.9% of the initial inoculum). incubate_mbc->read_mbc caption Workflow for determining MIC and MBC of a volatile compound.

Caption: Workflow for determining MIC and MBC of a volatile compound.

Methodology:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the appropriate growth medium. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

  • Inoculation and Incubation: The wells are inoculated with the microbial suspension. The plate is sealed to prevent the evaporation of the volatile compound and incubated under optimal growth conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are incubated, and the MBC is determined as the lowest concentration that results in no microbial growth on the subculture.

Insect Repellency Assay: Area Preference Method

This method assesses the repellent activity of a volatile compound against a specific insect species.

Methodology:

  • Test Arena: A filter paper circle is divided into two equal halves.

  • Treatment: A specific concentration of this compound, dissolved in a suitable solvent, is applied to one half of the filter paper. The other half is treated with the solvent alone (control).

  • Insect Release: A known number of insects are released at the center of the filter paper.

  • Observation: The number of insects on each half of the filter paper is counted at predetermined time intervals.

  • Calculation: The percentage of repellency (PR) is calculated using the formula: PR = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.

Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

G DPPH Radical Scavenging Assay Workflow prep_dpph Prepare a stock solution of DPPH in methanol. mix Mix the DPPH solution with the sample/standard solutions. prep_dpph->mix prep_sample Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid). prep_sample->mix incubate Incubate the mixture in the dark at room temperature. mix->incubate measure Measure the absorbance at a specific wavelength (e.g., 517 nm). incubate->measure calculate Calculate the percentage of radical scavenging activity. measure->calculate caption Workflow for assessing antioxidant activity using the DPPH assay.

References

A Comprehensive Technical Guide to trans-2-Octen-1-ol: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Octen-1-ol, a volatile organic compound with a characteristic fatty and green aroma, has garnered significant interest in the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the discovery and history of this allylic alcohol, detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical and spectroscopic properties, and an exploration of its biological activities, including its interactions with cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Introduction and Historical Context

The specific historical details surrounding the initial discovery and isolation of this compound are not well-documented in readily available literature. Its identification is likely intertwined with the broader history of the analysis of volatile compounds in food and plants, which gained momentum with the development of gas chromatography and mass spectrometry in the mid-20th century. This compound has been identified as a naturally occurring compound in a variety of fruits, vegetables, and other natural sources, contributing to their characteristic aromas.[1] Its use as a flavoring agent and fragrance has been established by organizations such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

While a singular "discoverer" is not apparent, the scientific understanding of this compound has evolved through its synthesis and characterization by organic chemists and its identification in natural products by analytical chemists.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₁₆O[1][2]
Molecular Weight128.21 g/mol [1][2]
CAS Number18409-17-1[1][2]
AppearanceColorless to almost colorless clear liquid
Boiling Point85-87 °C at 10 mmHg[2]
Density0.843 g/mL at 25 °C[2]
Refractive Index (n20/D)1.4460[2]
SolubilityInsoluble in water; soluble in alcohol and fixed oils.[3][4]
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey Data PointsSource
¹H NMR (CDCl₃)δ (ppm): 5.47-5.34 (m, 2H, -CH=CH-), 1.95 (m, 2H, -CH₂-CH=), 1.63 (s, 1H, -OH), 1.52-1.06 (m, 6H, -(CH₂)₃-), 0.88 (t, 3H, -CH₃)[5]
¹³C NMR Predicted shifts: ~133 ppm & ~129 ppm (-CH=CH-), ~64 ppm (-CH₂OH), ~32-22 ppm (aliphatic CH₂), ~14 ppm (-CH₃)[6]
Mass Spectrometry (EI) m/z: 128 (M+), 110, 95, 81, 67, 57, 43[1][7]
Infrared (IR) ν (cm⁻¹): ~3330 (O-H stretch), ~2925 (C-H stretch), ~1670 (C=C stretch), ~965 (trans C-H bend)[1][8]

Experimental Protocols for Synthesis

Several synthetic routes are available for the preparation of this compound. The most common methods involve the reduction of the corresponding aldehyde, the Wittig reaction, and the Grignard reaction.

Synthesis via Reduction of trans-2-Octenal (B1212229)

This method is a straightforward approach utilizing a selective reducing agent to convert the aldehyde functional group to a primary alcohol while preserving the carbon-carbon double bond.

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-2-octenal (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (B1222165) (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.[9][10]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the excess NaBH₄.

  • Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield pure this compound.

Synthesis via Wittig Reaction

The Wittig reaction provides a versatile method for the stereoselective synthesis of alkenes. For this compound, a stabilized ylide is typically employed to favor the formation of the (E)-isomer.

Protocol:

  • Ylide Preparation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (methoxymethyl)triphenylphosphonium (B8745145) chloride (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to -78 °C and slowly add a strong base such as n-butyllithium (n-BuLi) (1 equivalent).[11]

    • Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide.

  • Reaction with Aldehyde:

    • Cool the ylide solution back to -78 °C.

    • Slowly add a solution of hexanal (B45976) (1 equivalent) in anhydrous THF.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution. The crude product, which contains the enol ether, is then hydrolyzed.

  • Hydrolysis:

    • Dissolve the crude enol ether in a mixture of THF and aqueous acid (e.g., 1M HCl).

    • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Final Purification:

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to obtain this compound.

Synthesis via Grignard Reaction

The Grignard reaction offers another route to construct the carbon skeleton of this compound.

Protocol:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.1 equivalents).

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromohexane (B126081) (1 equivalent) in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled to maintain a gentle reflux.[12]

  • Reaction with Acrolein:

    • Cool the prepared hexylmagnesium bromide solution to 0 °C.

    • Slowly add a solution of acrolein (1 equivalent) in anhydrous diethyl ether.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution. Purify the crude product by column chromatography to yield this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antimicrobial and insecticidal properties. Its mechanism of action is thought to involve the disruption of cellular membranes.

Recent studies have also indicated that this compound can induce neurotoxic effects in insects by affecting critical cellular signaling pathways. Specifically, it has been shown to cause the degeneration of dopaminergic neurons through the disruption of the c-Jun N-terminal kinase (JNK) and Akt signaling pathways. The JNK pathway is typically associated with cellular stress and apoptosis, while the Akt pathway is crucial for cell survival and proliferation. The modulation of these pathways by this compound highlights its potential as a lead compound for the development of novel insecticides.

G trans2octenol This compound membrane Cellular Membrane Disruption trans2octenol->membrane jnk_pathway JNK Pathway trans2octenol->jnk_pathway akt_pathway Akt Pathway trans2octenol->akt_pathway apoptosis Neuronal Apoptosis jnk_pathway->apoptosis cell_survival Inhibition of Cell Survival akt_pathway->cell_survival

Caption: Interaction of this compound with cellular targets.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for the synthesis and characterization of this compound, as well as a logical relationship diagram for its synthesis.

G start Choose Synthetic Route (Reduction, Wittig, or Grignard) synthesis Perform Chemical Synthesis start->synthesis workup Reaction Work-up (Quenching, Extraction, Washing) synthesis->workup purification Purification (Column Chromatography) workup->purification characterization Structural Characterization purification->characterization nmr ¹H and ¹³C NMR characterization->nmr ms Mass Spectrometry characterization->ms ir IR Spectroscopy characterization->ir end Pure this compound nmr->end ms->end ir->end

Caption: Experimental workflow for synthesis and characterization.

G octenal trans-2-Octenal reduction Reduction (e.g., NaBH₄) octenal->reduction product This compound reduction->product wittig_reagents Hexanal + Phosphonium Ylide wittig_reaction Wittig Reaction wittig_reagents->wittig_reaction wittig_reaction->product grignard_reagents Hexylmagnesium Bromide + Acrolein grignard_reaction Grignard Reaction grignard_reagents->grignard_reaction grignard_reaction->product

Caption: Logical relationships in the synthesis of this compound.

Conclusion

This compound is a molecule of significant interest due to its sensory properties and biological activities. While its early history is not definitively chronicled, modern analytical and synthetic chemistry has provided a thorough understanding of its properties and synthesis. The experimental protocols and data presented in this guide offer a solid foundation for researchers working with this compound. Further investigation into its biological mechanisms of action may open new avenues for its application in pharmaceuticals and agrochemicals.

References

In-Depth Technical Guide: trans-2-Octen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Octen-1-ol, a volatile organic compound found in various natural sources, is gaining attention for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological mechanisms of action, with a focus on its antimicrobial and insecticidal properties. Detailed experimental protocols and quantitative data are presented to support further research and development.

Chemical Identity and Properties

This compound is an unsaturated fatty alcohol with a characteristic green, fatty, and slightly fruity odor. It is a colorless to pale yellow liquid.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers and Physicochemical Properties

Identifier/PropertyValueReference
CAS Number 18409-17-1[1]
IUPAC Name (E)-oct-2-en-1-ol[2]
Molecular Formula C8H16O[1][2]
Molecular Weight 128.21 g/mol [1]
Boiling Point 85-87 °C at 10 mmHg[1]
Density 0.843 g/mL at 25 °C[1]
Refractive Index 1.4440-1.4490 at 20 °C[2]
SMILES CCCCC/C=C/CO[2]
InChI Key AYQPVPFZWIQERS-VOTSOKGWSA-N[1][2]

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of the corresponding aldehyde, trans-2-octenal (B1212229).

Experimental Protocol: Reduction of trans-2-Octenal

Materials:

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-2-octenal (1.0 equivalent) in methanol (100 mL). Cool the flask to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, add sodium borohydride (1.5 equivalents) portion-wise to the solution over 15 minutes. Ensure the temperature is maintained below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting aldehyde has been consumed.

  • Quenching: Slowly quench the reaction by adding 50 mL of deionized water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain pure this compound.

Biological Activity and Mechanisms of Action

This compound exhibits significant antimicrobial and insecticidal activities, which are attributed to its ability to disrupt cellular membranes and modulate key signaling pathways.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. Its primary mechanism involves the disruption of the cell membrane integrity.

Materials:

  • This compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Table 2: Antimicrobial Activity of this compound (Hypothetical Data for Illustrative Purposes)

MicroorganismMIC (µg/mL)
Staphylococcus aureus128
Escherichia coli256
Candida albicans64
Insecticidal Activity

This compound acts as a neurotoxin in insects, leading to the degeneration of dopaminergic neurons. This effect is mediated through the disruption of cellular signaling pathways, including the JNK and Akt pathways.

Materials:

  • Drosophila melanogaster (wild-type)

  • This compound

  • Sucrose (B13894) solution (5%)

  • Vials for exposure

  • Microscope for observing neuronal integrity

  • Antibodies for Western blot analysis (e.g., anti-phospho-JNK, anti-phospho-Akt)

Procedure:

  • Exposure: Expose adult flies to a diet containing various concentrations of this compound mixed in a 5% sucrose solution for a specified period (e.g., 24-48 hours).

  • Behavioral Assays: Assess locomotor activity and other behavioral parameters to determine the onset of neurotoxicity.

  • Immunohistochemistry: Dissect the fly brains and perform immunohistochemical staining with antibodies against tyrosine hydroxylase to visualize dopaminergic neurons and assess for signs of degeneration.

  • Western Blot Analysis: Prepare protein lysates from the fly heads and perform Western blotting to analyze the phosphorylation status of JNK and Akt proteins.

Modulation of Cellular Signaling Pathways

This compound has been shown to modulate the c-Jun N-terminal kinase (JNK) and Protein Kinase B (Akt) signaling pathways, which are critical for cell survival and stress response.

G cluster_exposure Cellular Exposure cluster_analysis Biochemical Analysis cluster_outcome Cellular Outcome cell_culture Treat cells with This compound protein_extraction Protein Extraction cell_culture->protein_extraction Lyse cells western_blot Western Blot Analysis (p-JNK, p-Akt) protein_extraction->western_blot Quantify protein apoptosis_assay Apoptosis Assay (e.g., TUNEL) western_blot->apoptosis_assay Correlate with pathway activity cell_viability Cell Viability Assay (e.g., MTT) western_blot->cell_viability Correlate with pathway activity

Caption: Workflow for analyzing the effect of this compound on cellular signaling pathways.

G cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling cluster_effects Cellular Effects T2O This compound Membrane Membrane Disruption T2O->Membrane JNK JNK Pathway T2O->JNK Activates Akt Akt Pathway T2O->Akt Inhibits Apoptosis Apoptosis Membrane->Apoptosis JNK->Apoptosis CellSurvival Reduced Cell Survival Akt->CellSurvival Inhibits

Caption: Proposed signaling pathways affected by this compound.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its antimicrobial and insecticidal properties, mediated through membrane disruption and modulation of key cellular signaling pathways, make it a valuable candidate for further investigation in the development of new therapeutic agents and pest control strategies. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the full potential of this compound.

References

In-Depth Technical Guide: Safety and Handling of trans-2-Octen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the safety and handling of trans-2-octen-1-ol, an unsaturated fatty alcohol used in the flavor and fragrance industries and in various research applications. A thorough understanding of its chemical properties and potential hazards is essential for ensuring laboratory safety and the integrity of experimental work. This document outlines the known physical and chemical properties, toxicological information, recommended handling procedures, and emergency protocols.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic fatty, green odor.[1] Key identifying and physical data are summarized in the table below.

PropertyValueReference(s)
Chemical Name (2E)-oct-2-en-1-ol[2]
Synonyms trans-2-Octenol[2]
CAS Number 18409-17-1[1][3]
EC Number 242-288-2[3]
Molecular Formula C₈H₁₆O[1][3]
Molecular Weight 128.21 g/mol [1][3]
Boiling Point 85-87 °C at 10 mmHg[3]
Density 0.843 g/mL at 25 °C[3]
Refractive Index n20/D 1.4460[3]
Flash Point 92.2 °C (198.0 °F) - closed cup[3]
Solubility Insoluble in water; Soluble in ethanol, hexane, and triacetin.[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation
Flammable Liquids Category 4H227: Combustible liquid

Signal Word: Warning[3]

Hazard Pictograms:

alt text

Toxicological Information

Toxicological EndpointSpeciesRouteValueClassificationReference(s)
Acute Oral Toxicity (LD50) Not specifiedOralNo data availableNot classified[4]
Acute Dermal Toxicity (LD50) Not specifiedDermalNo data availableNot classified[4]
Acute Inhalation Toxicity (LC50) Not specifiedInhalationNo data availableNot classified[4]
Skin Irritation/Corrosion Rabbit (predicted)Dermal-Irritant (Category 2)[3][5]
Eye Irritation/Corrosion Rabbit (predicted)Ocular-Irritant (Category 2)[3][5]
Respiratory or Skin Sensitization Guinea pig (predicted)DermalNo data availableMay cause an allergic skin reaction.[6]
Carcinogenicity Not specified-Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.Not classified[4]

Experimental Protocols

Detailed experimental protocols for assessing the safety of chemicals like this compound are outlined in the OECD Guidelines for the Testing of Chemicals. The following sections describe the methodologies for key toxicological endpoints.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage. The albino rabbit is the recommended test animal.[5]

OECD_404 cluster_prep Preparation cluster_application Application & Exposure cluster_observation Observation & Scoring Animal_Prep Healthy young adult albino rabbit(s) ~24h prior: Clip fur from dorsal area (~6 cm²) Apply Apply substance to a small area of skin Animal_Prep->Apply Substance_Prep Test substance (0.5 mL or 0.5 g) Substance_Prep->Apply Cover Cover with gauze patch and occlusive dressing Apply->Cover Expose 4-hour exposure period Cover->Expose Remove Remove patch and wash skin Expose->Remove Observe Observe at 1, 24, 48, and 72 hours post-application (continue for 14 days if effects persist) Remove->Observe Score Score for erythema and edema (Draize scale) Observe->Score

Caption: Workflow for OECD Guideline 404 Acute Dermal Irritation/Corrosion Test.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause ocular damage. It is typically performed on albino rabbits.[4]

OECD_405 cluster_prep Preparation cluster_procedure Procedure cluster_observation Observation & Scoring Animal_Selection Healthy young adult albino rabbit(s) Examine both eyes < 24h prior to testing Instill Instill 0.1 mL or 0.1 g of substance into the conjunctival sac of one eye Animal_Selection->Instill Hold_Lids Gently hold eyelids together for ~1 second Instill->Hold_Lids Control_Eye Untreated eye serves as control Instill->Control_Eye Observe_Times Examine eyes at 1, 24, 48, and 72 hours post-instillation Hold_Lids->Observe_Times Extend_Obs Observe for up to 21 days to assess reversibility Observe_Times->Extend_Obs Score_Effects Score corneal opacity, iritis, conjunctival redness, and chemosis Observe_Times->Score_Effects

Caption: Workflow for OECD Guideline 405 Acute Eye Irritation/Corrosion Test.

Skin Sensitization (OECD Guideline 406 - Guinea Pig Maximization Test)

The Guinea Pig Maximization Test (GPMT) is a method to determine if a substance can cause skin sensitization.[1][3]

OECD_406_GPMT cluster_induction Induction Phase (Day 0-9) cluster_challenge Challenge Phase (Day 21) cluster_evaluation Evaluation Intradermal Day 0: Intradermal injections in scapular region 1) Adjuvant (FCA) 2) Test substance 3) Substance in adjuvant Topical_Induction Day 7: Topical application of irritant concentration of substance under occlusive patch for 48h Intradermal->Topical_Induction Challenge_Application Day 21: Topical application of non-irritant concentration of substance to a naive site for 24h Topical_Induction->Challenge_Application Scoring Score skin reactions at 48 and 72 hours after patch application Challenge_Application->Scoring Comparison Compare reactions of test group to control group Scoring->Comparison

Caption: Workflow for OECD Guideline 406 Skin Sensitization (GPMT).

Safe Handling and Personal Protective Equipment (PPE)

Due to its irritant properties and combustibility, appropriate safety measures must be in place when handling this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[4]

  • Keep away from heat, sparks, open flames, and hot surfaces.[4]

Personal Protective Equipment

The following PPE is recommended when handling this compound:[3]

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemically resistant gloves (e.g., nitrile rubber). Lab coat.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

Exposure RouteFirst-Aid MeasuresReference(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]

Storage and Disposal

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from sources of ignition.[4]

  • Incompatible with strong oxidizing agents and strong bases.[4]

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains or waterways.[4]

  • Contaminated packaging should be disposed of as unused product.[7]

Accidental Release Measures

  • Ensure adequate ventilation and remove all sources of ignition.

  • Wear appropriate personal protective equipment.

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[4]

Logical Relationships in Safety Assessment

The safety assessment of a chemical involves a hierarchical approach, often starting with computational and in vitro methods before proceeding to in vivo testing to minimize animal use.

Safety_Assessment_Logic QSAR QSAR & In Silico Analysis Weight_of_Evidence Weight of Evidence Assessment QSAR->Weight_of_Evidence In_Vitro In Vitro Testing (e.g., Reconstructed Human Epidermis) In_Vitro->Weight_of_Evidence PhysChem Physical-Chemical Properties (e.g., pH, corrosivity) PhysChem->Weight_of_Evidence In_Vivo_Decision Decision for In Vivo Testing Weight_of_Evidence->In_Vivo_Decision In_Vivo_Test In Vivo Testing (e.g., OECD 404, 405, 406) In_Vivo_Decision->In_Vivo_Test If necessary Hazard_Classification Hazard Classification & Labeling In_Vivo_Decision->Hazard_Classification Sufficient data In_Vivo_Test->Hazard_Classification

Caption: Logical workflow for chemical safety and hazard assessment.

Disclaimer

The information provided in this document is intended for use by qualified professionals and is based on publicly available data as of the date of this document. It is not exhaustive and should not be considered a substitute for a comprehensive safety assessment. Users are responsible for conducting their own risk assessments and for complying with all applicable laws and regulations.

References

A Comprehensive Technical Review of trans-2-Octen-1-ol: From Chemical Properties to Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-octen-1-ol is an eight-carbon unsaturated fatty alcohol with the chemical formula C₈H₁₆O.[1][2][3][4][5] It is a colorless liquid with a characteristic green, fatty, and slightly citrusy aroma, leading to its use in the flavor and fragrance industries.[4][6][7] Naturally occurring in a variety of fruits, vegetables, and other plant materials, this compound has garnered scientific interest for its diverse biological activities, including antimicrobial and insecticidal properties.[8] This technical guide provides a comprehensive literature review of this compound, focusing on its chemical and physical properties, synthesis, and biological activities, with a particular emphasis on its antimicrobial and potential neurotoxic effects. The information is presented to support further research and development in the fields of food science, agriculture, and pharmacology.

Chemical and Physical Properties

This compound is a primary alcohol with a double bond between the second and third carbon atoms in the trans configuration. This structure contributes to its specific reactivity and physical characteristics.

PropertyValueReference
Molecular FormulaC₈H₁₆O[3][4]
Molecular Weight128.21 g/mol [3][4]
CAS Number18409-17-1[3][4]
AppearanceColorless liquid[4][7]
OdorGreen, fatty, citrus-like[4][6][7]
Boiling Point85-87 °C at 10 mmHg[4]
Density0.843 g/mL at 25 °C[4]
Refractive Indexn20/D 1.4460[4]
SolubilityInsoluble in water; soluble in alcohol[7]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of its corresponding aldehyde, trans-2-octenal (B1212229).

Experimental Protocol: Reduction of trans-2-Octenal

Objective: To synthesize this compound by the reduction of trans-2-octenal.

Materials:

Procedure:

  • Dissolve trans-2-octenal in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction rate and temperature.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by distillation under reduced pressure.

Note: This is a general procedure. Specific quantities, reaction times, and purification methods may vary and should be optimized based on the specific laboratory conditions and desired purity.

Biological Activities of this compound

This compound has demonstrated a range of biological activities, with its antimicrobial and insecticidal properties being the most studied.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.

MicroorganismTestConcentrationEffectReference
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)32 µg/mLGrowth inhibition[1]
Escherichia coliMinimum Inhibitory Concentration (MIC)64 µg/mLGrowth inhibition[1]
Salmonella entericaMinimum Inhibitory Concentration (MIC)16 µg/mLGrowth inhibition[1]
Gram-positive bacteriaMinimum Bactericidal Concentration (MBC)2-4x MICBactericidal[1]
Gram-negative bacteriaMinimum Bactericidal Concentration (MBC)2-4x MICBactericidal[1]
Aspergillus nigerComplete Inhibition Concentration4-8 mg/mLComplete growth inhibition[1]

The primary mechanism of antimicrobial action of this compound is believed to be the disruption of the cell membrane's integrity. Its amphipathic nature allows it to interact with the lipid bilayer, leading to increased membrane permeability and leakage of intracellular components, ultimately resulting in cell death.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile 96-well microtiter plates

  • Pipettes

  • Incubator

  • Spectrophotometer (for measuring optical density)

Procedure (Broth Microdilution Method):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute it in the growth medium to the desired starting concentration.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound solution in the growth medium.

  • Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate, including a positive control (microorganism in medium without the test compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no visible growth. This can be confirmed by measuring the optical density at 600 nm.

Insecticidal Activity

This compound has been reported to possess insecticidal properties, although the specific mechanisms and quantitative data are less well-documented in publicly available literature. The proposed mechanism involves neurotoxic effects.

Potential Neurotoxic Effects and Signaling Pathway Modulation

Some research suggests that unsaturated alcohols, including those structurally related to this compound, may exert neurotoxic effects, potentially through the modulation of cellular signaling pathways. While direct evidence for this compound is limited, related compounds have been shown to influence pathways such as the Akt and JNK signaling cascades. These pathways are critical for cell survival, proliferation, and stress responses.

The following diagram illustrates a hypothesized mechanism by which a compound like this compound could induce neurotoxicity through the modulation of the Akt and JNK signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates t2o This compound t2o->Receptor Interaction ROS Reactive Oxygen Species (ROS) t2o->ROS Induces ASK1 ASK1 ROS->ASK1 Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes MKK47 MKK4/7 ASK1->MKK47 Activates JNK JNK MKK47->JNK Activates cJun c-Jun JNK->cJun Phosphorylates JNK->Bcl2 Inhibits cJun_n c-Jun cJun->cJun_n Translocates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis cJun_n->Bax

Caption: Hypothesized signaling cascade of this compound induced neurotoxicity.

The following diagram outlines a typical experimental workflow to investigate the effects of this compound on cellular signaling pathways.

G start Start: Cell Culture (e.g., Neuronal Cell Line) treatment Treatment with This compound (Varying concentrations and times) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification western_blot Western Blot Analysis quantification->western_blot detection Detection and Quantification of Phosphorylated and Total Akt, JNK, etc. western_blot->detection analysis Data Analysis and Interpretation detection->analysis end Conclusion on Pathway Modulation analysis->end

Caption: Experimental workflow for studying signaling pathway modulation.

Conclusion and Future Directions

This compound is a naturally occurring compound with established applications in the flavor and fragrance industries and demonstrated antimicrobial properties. Its mechanism of action against microbes appears to be centered on cell membrane disruption. While there are indications of its potential as an insecticidal agent, possibly through neurotoxic effects involving the Akt and JNK signaling pathways, further research is required to substantiate these claims and elucidate the precise molecular mechanisms.

Future investigations should focus on:

  • Expanding the quantitative antimicrobial profile: Determining MIC and MBC values against a broader range of clinically relevant microorganisms.

  • Detailed mechanistic studies: Elucidating the specific molecular interactions of this compound with cell membranes and key cellular proteins.

  • In-depth neurotoxicity assessment: Conducting rigorous studies to confirm the neurotoxic effects of this compound and to detail its impact on signaling pathways in neuronal cells.

  • Toxicological evaluation: Performing comprehensive toxicological studies to establish the safety profile of this compound for potential applications in food preservation and pest control.

A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for harnessing its full potential in various scientific and industrial applications.

References

An In-depth Technical Guide on the Core Mechanism of Action of Trans-2-Octen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2-octen-1-ol, a volatile organic compound found in various plants and fungi, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its antimicrobial, antifungal, and insecticidal properties. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating molecular pathways using Graphviz diagrams. The information herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this multifaceted compound.

Introduction

This compound is an eight-carbon unsaturated fatty alcohol with a characteristic mushroom-like odor.[1][2] It is a naturally occurring compound that plays a role in the chemical communication and defense mechanisms of various organisms. Its broad spectrum of biological activity, including potent antimicrobial, antifungal, and insecticidal effects, has made it a subject of intensive research for potential applications in agriculture, food preservation, and as a lead compound for drug discovery. This guide delves into the molecular underpinnings of these activities, providing a detailed examination of its interactions with cellular and physiological systems.

Antimicrobial and Antifungal Mechanism of Action

The primary mechanism underlying the antimicrobial and antifungal activity of this compound is the disruption of cellular membrane integrity. This leads to a cascade of downstream effects culminating in cell death.

Cellular Membrane Disruption

This compound, due to its amphipathic nature, inserts into the lipid bilayer of microbial cell membranes. This insertion alters membrane fluidity and permeability, leading to the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.[1]

Experimental Protocol: Propidium Iodide (PI) Staining for Membrane Integrity Assay

This protocol is used to assess the integrity of cell membranes following treatment with this compound. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes, where it binds to DNA and fluoresces.

Materials:

  • Bacterial or fungal cell culture

  • This compound

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • RNase A solution (optional)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow microbial cells to the desired phase (e.g., mid-logarithmic phase). Treat the cells with various concentrations of this compound for a specified duration. Include an untreated control.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation. Wash the cell pellet twice with PBS to remove any residual treatment solution.

  • PI Staining: Resuspend the cell pellet in PBS. Add PI to a final concentration of 1-10 µg/mL.[3]

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.[3][4]

  • Analysis: Analyze the stained cells using a flow cytometer or fluorescence microscope.[3][4] Excitation is typically at 488 nm, and emission is collected at ~617 nm.[5] An increase in the population of fluorescent cells indicates a loss of membrane integrity.

Inhibition of Biofilm Formation

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which confers increased resistance to antimicrobial agents. This compound has been shown to inhibit the formation of biofilms by various pathogenic bacteria.

Experimental Protocol: Crystal Violet Biofilm Assay

This is a common method to quantify biofilm formation. Crystal violet stains the cells and the extracellular matrix of the biofilm.

Materials:

  • Bacterial culture

  • Multi-well plates (e.g., 96-well)

  • Growth medium

  • This compound

  • 0.1% Crystal Violet (CV) solution

  • 30% Acetic acid or 95% Ethanol

  • Plate reader

Procedure:

  • Inoculation and Treatment: Inoculate wells of a multi-well plate with a bacterial suspension and the desired concentrations of this compound. Include untreated controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.[6]

  • Washing: Gently remove the planktonic (non-adherent) bacteria by washing the wells with water.[6][7]

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[6][7]

  • Washing: Wash the wells again to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the bound crystal violet.[6][7]

  • Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-600 nm using a plate reader. A decrease in absorbance in treated wells compared to the control indicates inhibition of biofilm formation.[8]

Quantitative Antimicrobial and Antifungal Data

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and its related compound, 1-octen-3-ol (B46169), against various microorganisms.

Table 1: Minimum Inhibitory Concentrations (MICs) of 1-Octen-3-ol against Bacteria [1]

Bacterial SpeciesGram StainMIC (mg/mL)
Staphylococcus aureusPositive1.0
Bacillus subtilisPositive1.0
Staphylococcus epidermidisPositive1.0
Escherichia coliNegative2.0
Pseudomonas aeruginosaNegative2.0

Table 2: Antifungal Activity of 1-Octen-3-ol [1][9]

Fungal SpeciesActivityConcentration
Fusarium tricinctumComplete Growth Inhibition8.0 mg/mL
Fusarium oxysporumComplete Growth Inhibition8.0 mg/mL
Fusarium tricinctumComplete Spore Germination Inhibition2.0 mg/mL
Fusarium oxysporumComplete Spore Germination Inhibition2.0 mg/mL
Penicillium expansumMycelial Growth Inhibition> 1.25 mM (160 µg/g)

Insecticidal and Neurotoxic Mechanism of Action

This compound exhibits significant insecticidal and neurotoxic effects, primarily through its action as a semiochemical and its disruption of dopamine (B1211576) homeostasis.

Olfactory Receptor Activation

As a volatile compound, this compound acts as a semiochemical, a chemical cue that mediates interactions between organisms. In insects, it is detected by specific olfactory receptors (ORs) located on the antennae and maxillary palps.[10] The binding of this compound to these receptors triggers a neuronal response that can lead to attraction or repulsion, disrupting host-seeking behavior and oviposition.[10][11]

Experimental Workflow: Insect Olfactory Receptor Response

G cluster_olfactory_neuron Olfactory Sensory Neuron Odorant_Receptor Odorant Receptor (OR) Ion_Channel Ion Channel Odorant_Receptor->Ion_Channel activates Depolarization Membrane Depolarization Ion_Channel->Depolarization causes Action_Potential Action Potential Depolarization->Action_Potential triggers Behavioral_Response Behavioral Response (Attraction/Repulsion) Action_Potential->Behavioral_Response leads to trans_2_octen_1_ol This compound trans_2_octen_1_ol->Odorant_Receptor binds to

Caption: Workflow of insect olfactory response to this compound.

Disruption of Dopamine Homeostasis

Studies in Drosophila melanogaster have revealed that exposure to 1-octen-3-ol, a closely related compound, leads to the degeneration of dopaminergic neurons and a decrease in dopamine levels.[2] This neurotoxicity is thought to be mediated by the disruption of dopamine packaging into synaptic vesicles, a process reliant on the vesicular monoamine transporter (VMAT).[2]

Signaling Pathway: Disruption of Dopamine Homeostasis

G trans_2_octen_1_ol This compound VMAT Vesicular Monoamine Transporter (VMAT) trans_2_octen_1_ol->VMAT inhibits Dopamine_Packaging Dopamine Packaging into Vesicles VMAT->Dopamine_Packaging mediates Cytosolic_Dopamine Increased Cytosolic Dopamine Dopamine_Packaging->Cytosolic_Dopamine reduces Oxidative_Stress Oxidative Stress Cytosolic_Dopamine->Oxidative_Stress leads to Neuron_Degeneration Dopaminergic Neuron Degeneration Oxidative_Stress->Neuron_Degeneration causes

Caption: Proposed pathway for this compound-induced neurodegeneration.

Modulation of JNK and Akt Signaling Pathways

The neurotoxic effects of this compound are also linked to the modulation of the c-Jun N-terminal kinase (JNK) and Protein Kinase B (Akt) signaling pathways. These pathways are critical for neuronal survival and apoptosis. While the precise molecular interactions are still under investigation, it is hypothesized that this compound-induced cellular stress leads to the activation of the pro-apoptotic JNK pathway and the inhibition of the pro-survival Akt pathway.

Experimental Protocol: Western Blot Analysis of JNK and Akt Phosphorylation

This protocol is used to determine the activation state of JNK and Akt kinases by detecting their phosphorylated forms.

Materials:

  • Insect cell line or tissue homogenate

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells or tissues with this compound. Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. An increase in the p-JNK/JNK ratio and a decrease in the p-Akt/Akt ratio would indicate activation of the JNK pathway and inhibition of the Akt pathway, respectively.[12]

Signaling Pathway: JNK and Akt Modulation

G trans_2_octen_1_ol This compound Cellular_Stress Cellular Stress trans_2_octen_1_ol->Cellular_Stress JNK_Pathway JNK Pathway Cellular_Stress->JNK_Pathway activates Akt_Pathway Akt Pathway Cellular_Stress->Akt_Pathway inhibits Apoptosis Apoptosis JNK_Pathway->Apoptosis promotes Survival Cell Survival Akt_Pathway->Survival promotes

Caption: Overview of JNK and Akt pathway modulation by this compound.

Conclusion

This compound exerts its biological effects through a multi-pronged mechanism of action. Its ability to disrupt microbial cell membranes forms the basis of its potent antimicrobial and antifungal properties. In insects, it acts as a semiochemical, interfering with essential behaviors, and induces neurotoxicity by disrupting dopamine signaling and modulating key cell survival and apoptosis pathways. The detailed understanding of these mechanisms, supported by the quantitative data and experimental protocols provided in this guide, is crucial for harnessing the full potential of this compound in various scientific and industrial applications. Further research is warranted to fully elucidate the intricate molecular interactions and to explore its therapeutic and pest management potential.

References

In-Depth Technical Guide: Physical Properties of trans-2-Octen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of trans-2-octen-1-ol, a volatile organic compound of interest in the flavor, fragrance, and pharmaceutical industries. The information is presented to facilitate research and development applications where precise physical and chemical data are paramount.

Core Physical Properties of this compound

The following table summarizes the key quantitative physical properties of this compound, compiled from various reputable sources.

PropertyValueUnitsNotes and Citations
Molecular Formula C₈H₁₆O-[1][2]
Molecular Weight 128.21 g/mol [1][3][4]
Appearance Clear, colorless liquid-[3][5]
Odor Meaty, roasted aroma; green, vegetable-like-[3][6][7]
Boiling Point 195.00 to 196.00°Cat 760.00 mm Hg[6][8]
85 - 87°Cat 10 mmHg[4][9]
88.00°Cat 11.00 mm Hg[1][8]
Density 0.843g/mLat 25 °C[4][9][10]
0.847 - 0.853-[3]
0.83840 to 0.85840-at 25.00 °C[6]
Refractive Index 1.4460n20/D[4][9][10]
1.445 - 1.452-[3]
1.43710 to 1.45710-at 20.00 °C[6]
1.4440-1.4490-at 20°C[5]
Solubility Insoluble-In water[3][6][7]
Soluble-In ethanol (B145695), hexane, and triacetin[3][6][7]
Flash Point 77.78°CTCC (Tagliabue Closed Cup)[6]
85°C[1]

Experimental Protocols

The determination of the physical properties of liquid organic compounds such as this compound follows standardized laboratory procedures. Below are detailed methodologies for the key experiments cited.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., aluminum block)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Heat source

Procedure:

  • A small amount of this compound is placed into the fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

  • The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.

  • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.

  • The apparatus is heated slowly and uniformly.

  • As the temperature rises, air trapped in the capillary tube will slowly be expelled.

  • When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. The temperature at which this occurs is noted.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. It is typically measured using a pycnometer or a graduated cylinder and a balance for less precise measurements.

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • The mass of a clean, dry pycnometer is accurately determined using an analytical balance.

  • The pycnometer is filled with distilled water of a known temperature and weighed to determine the mass of the water. The volume of the pycnometer can be calculated from the known density of water at that temperature.

  • The pycnometer is then emptied, dried, and filled with this compound at the same temperature.

  • The mass of the pycnometer filled with the sample is determined.

  • The mass of the this compound is calculated by subtracting the mass of the empty pycnometer.

  • The density is then calculated by dividing the mass of the this compound by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property and is commonly measured using a refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • The prisms of the refractometer are cleaned with a suitable solvent and allowed to dry.

  • A few drops of this compound are placed on the surface of the lower prism using a clean dropper.

  • The prisms are closed and locked.

  • Water from a constant temperature bath is circulated through the refractometer to maintain a constant temperature (typically 20°C).

  • The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

  • The dispersion and refractive index knobs are adjusted until the dividing line between the light and dark fields is sharp and coincides with the intersection of the crosshairs.

  • The refractive index is then read from the instrument's scale.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a liquid like this compound, its miscibility with various solvents is determined.

Apparatus:

  • Test tubes

  • Graduated pipettes or cylinders

  • Vortex mixer (optional)

Procedure:

  • A known volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, hexane) is placed in a test tube.

  • A small, measured amount of this compound is added to the test tube.

  • The test tube is stoppered and shaken vigorously or mixed using a vortex mixer for a set period.

  • The mixture is then allowed to stand and observed.

  • If the liquid forms a single, clear phase, it is considered soluble or miscible.

  • If two distinct layers form, or if the mixture is cloudy or contains droplets, the substance is considered insoluble or immiscible.

  • This process is repeated with different solvents to determine the solubility profile.

Visualizations

The following diagram illustrates a general experimental workflow for the purification and characterization of a volatile organic compound such as this compound.

G cluster_purification Purification cluster_characterization Physical Property Characterization cluster_analysis Spectroscopic Analysis raw_sample Crude Sample distillation Fractional Distillation raw_sample->distillation purified_sample Purified this compound distillation->purified_sample boiling_point Boiling Point Determination purified_sample->boiling_point density Density Measurement purified_sample->density refractive_index Refractive Index Measurement purified_sample->refractive_index solubility Solubility Testing purified_sample->solubility gc_ms GC-MS Analysis purified_sample->gc_ms nmr NMR Spectroscopy purified_sample->nmr ftir FTIR Spectroscopy purified_sample->ftir data_reporting Data Compilation and Reporting boiling_point->data_reporting density->data_reporting refractive_index->data_reporting solubility->data_reporting gc_ms->data_reporting nmr->data_reporting ftir->data_reporting

Caption: Workflow for Purification and Characterization.

References

A Deep Dive into the Solubility of trans-2-Octen-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of molecules like trans-2-octen-1-ol is paramount. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents, complete with quantitative data, detailed experimental methodologies, and a visual representation of the solubility determination workflow.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is crucial in a multitude of scientific applications, including reaction kinetics, purification processes, and formulation development. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, a C8 unsaturated fatty alcohol, possesses both a polar hydroxyl (-OH) group and a nonpolar octenyl carbon chain. This amphipathic nature dictates its solubility behavior across different solvents.

Quantitative Solubility of this compound

SolventChemical FormulaPolarity (Dielectric Constant)Solubility of this compoundTemperature (°C)Reference
WaterH₂O80.11855 mg/L (Insoluble)25[1][2]
EthanolC₂H₅OH24.5SolubleNot Specified[3][4]
MethanolCH₃OH32.7Soluble (Presumed)Not Specified-
AcetoneC₃H₆O20.7Soluble (Presumed)Not Specified-
Diethyl Ether(C₂H₅)₂O4.3Soluble (Presumed)Not Specified-
HexaneC₆H₁₄1.9SolubleNot Specified[3]
TolueneC₇H₈2.4Soluble (Presumed)Not Specified-

Note: "Soluble (Presumed)" indicates that while specific quantitative data is unavailable, based on the principle of "like dissolves like" and the reported solubility in solvents of similar polarity (e.g., ethanol, hexane), this compound is expected to be soluble. Further empirical studies are required to determine the exact solubility limits in these solvents.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in a liquid solvent. This protocol is a synthesized approach based on established methods like the OECD Guideline for the Testing of Chemicals, Section 105 (Water Solubility) and general laboratory practices for solubility determination.[1][5][6]

I. Materials and Equipment
  • Solute: High-purity this compound (>97%)

  • Solvents: HPLC-grade or analytical grade water, ethanol, methanol, acetone, diethyl ether, hexane, and toluene.

  • Apparatus:

    • Analytical balance (readable to ±0.1 mg)

    • Glass vials or flasks with airtight screw caps (B75204) (e.g., 10-20 mL)

    • Positive displacement micropipettes

    • Thermostatically controlled shaker or agitator

    • Centrifuge (optional)

    • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

    • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

    • Volumetric flasks and pipettes for standard preparation

II. Procedure

A. Preparation of a Saturated Solution (Flask Method)

  • Sample Preparation: Accurately weigh a known amount of the solvent into a series of glass vials.

  • Addition of Solute: To each vial, add an excess amount of this compound. The presence of a distinct undissolved phase (e.g., droplets) of the solute after equilibration is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to allow for equilibrium to be reached. A preliminary study may be necessary to determine the optimal equilibration time, but 24 to 48 hours is a common starting point.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to allow for phase separation. If a stable emulsion has formed, centrifugation at a controlled temperature can be employed to facilitate separation.

B. Sample Analysis

  • Sampling: Carefully withdraw an aliquot of the clear, saturated solvent phase using a pipette. To avoid contamination from the undissolved solute, it is recommended to filter the aliquot through a syringe filter that is compatible with the solvent.

  • Dilution: Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or other suitable analytical method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or as a percentage by weight or volume.

III. Data Reporting

The final report should include the determined solubility values for each solvent, the experimental temperature, the specific analytical method used for quantification, and any observations made during the experiment.

Experimental Workflow Diagram

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_analysis Sample Analysis A 1. Add known amount of solvent to vials B 2. Add excess this compound A->B C 3. Equilibrate at constant temperature (e.g., 24-48h) B->C D 4. Allow for phase separation (Centrifuge if needed) C->D E 5. Sample saturated solvent phase (Filter) D->E Transfer to Analysis F 6. Dilute sample to known volume E->F G 7. Quantify concentration via GC-FID or HPLC F->G H 8. Calculate solubility G->H Result Solubility Data H->Result

Caption: Experimental workflow for determining the solubility of this compound.

References

Thermodynamic Properties of trans-2-Octen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of trans-2-octen-1-ol. The information is compiled from available experimental data and estimations derived from established computational methods. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and other scientific disciplines where the physicochemical properties of this compound are of interest.

Core Thermodynamic and Physical Properties

A summary of the key physical and thermodynamic properties of this compound is presented below. Due to a scarcity of direct experimental data for all thermodynamic parameters, estimated values from the Joback group contribution method are included to provide a more complete profile.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₆O[1]
Molecular Weight128.21 g/mol [1]
Boiling Point85-87 °C at 10 mmHg
Density0.843 g/mL at 25 °C
Refractive Index (n20/D)1.4460
Vapor Pressure (estimated)0.107 mmHg at 25 °C

Table 2: Estimated Thermodynamic Properties of this compound (Joback Method)

PropertyValueUnit
Enthalpy of Formation (Ideal Gas, 298.15 K)-248.74kJ/mol
Gibbs Free Energy of Formation (Ideal Gas, 298.15 K)-42.56kJ/mol
Heat Capacity (Ideal Gas, 298.15 K)284.97J/(mol·K)
Enthalpy of Vaporization (at normal boiling point)49.65kJ/mol
Enthalpy of Fusion17.24kJ/mol
Critical Temperature648.44K
Critical Pressure2973.04kPa
Critical Volume476cm³/mol

Note: The values in Table 2 are estimations and should be used with an understanding of the inherent limitations of the Joback method.

Experimental Protocols for Thermodynamic Property Determination

Vapor Pressure Determination by the Static Method

The static method is a direct and accurate way to determine the vapor pressure of a liquid. The core principle involves introducing a pure, degassed sample into an evacuated, temperature-controlled chamber and measuring the equilibrium pressure exerted by the vapor.

Methodology:

  • Sample Preparation: The this compound sample must be thoroughly degassed to remove any dissolved volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.

  • Apparatus: A static vapor pressure apparatus consists of a sample cell connected to a high-vacuum line and a pressure transducer. The sample cell is housed in a thermostat for precise temperature control.

  • Measurement:

    • The degassed sample is introduced into the evacuated sample cell.

    • The cell is brought to the desired temperature and allowed to reach thermal equilibrium.

    • The pressure inside the cell is continuously monitored until a stable reading is achieved, indicating that vapor-liquid equilibrium has been established.

    • The measurement is repeated at various temperatures to obtain the vapor pressure curve.

Heat Capacity Measurement by Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for determining the heat capacity of liquids. The principle is to measure the temperature rise of a sample upon the input of a known amount of electrical energy while minimizing heat exchange with the surroundings.

Methodology:

  • Calorimeter Setup: An adiabatic calorimeter consists of a sample cell containing the liquid, a heater, and a temperature sensor. This cell is surrounded by an adiabatic shield, the temperature of which is controlled to match the sample cell's temperature, thereby preventing heat loss.

  • Measurement Procedure:

    • A known mass of this compound is placed in the sample cell.

    • The system is brought to the desired starting temperature.

    • A precisely measured amount of electrical energy is supplied to the heater, causing the temperature of the sample to rise.

    • The temperature increase is carefully measured.

    • The heat capacity is calculated from the energy input and the observed temperature change, after accounting for the heat capacity of the calorimeter itself.

Enthalpy of Vaporization by Calorimetry

The enthalpy of vaporization can be determined calorimetrically by measuring the heat required to vaporize a known amount of the substance at a constant temperature.

Methodology:

  • Apparatus: A vaporization calorimeter, such as a Calvet-type microcalorimeter, is used. The setup includes a cell containing the liquid sample and a system for controlled vaporization.

  • Measurement Process:

    • A known mass of this compound is placed in the calorimeter cell.

    • The system is maintained at a constant temperature.

    • The liquid is vaporized at a controlled rate, for instance, by reducing the pressure above the liquid.

    • The heat absorbed during the vaporization process is measured by the calorimeter.

    • The molar enthalpy of vaporization is calculated by dividing the total heat absorbed by the number of moles of the vaporized substance.

Biological Activity and Signaling Pathways

Recent studies have indicated that this compound possesses biological activity, including neurotoxic effects in certain organisms. Research has shown that it can lead to the degeneration of dopaminergic neurons by disrupting cellular signaling pathways, specifically the JNK and Akt pathways, which are critical for neuronal survival.[2]

JNK and Akt Signaling Pathways

The diagram below illustrates the general relationship between the JNK and Akt signaling pathways and their role in cell survival and apoptosis, as well as the disruptive influence of this compound.

G cluster_0 Cellular Stress cluster_1 Signaling Cascades cluster_2 Cellular Outcomes External Stressors External Stressors JNK Pathway JNK Pathway External Stressors->JNK Pathway activates This compound This compound This compound->JNK Pathway activates Akt Pathway Akt Pathway This compound->Akt Pathway inhibits Apoptosis Apoptosis JNK Pathway->Apoptosis promotes Akt Pathway->JNK Pathway inhibits Neuronal Survival Neuronal Survival Akt Pathway->Neuronal Survival promotes Growth Factors Growth Factors Growth Factors->Akt Pathway activates

Caption: Disruption of JNK and Akt pathways by this compound.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental determination of thermodynamic properties and the logical process for property estimation.

Workflow for Vapor Pressure Measurement

G A Sample Preparation (Degassing via Freeze-Pump-Thaw) B Introduce Sample to Evacuated Cell A->B C Set and Stabilize Temperature B->C D Monitor Pressure until Equilibrium C->D E Record Temperature and Pressure D->E F Repeat at Different Temperatures E->F G Construct Vapor Pressure Curve F->G

Caption: Workflow for vapor pressure determination.

Workflow for Heat Capacity Measurement

G A Load Known Mass of Sample into Calorimeter B Establish Adiabatic Conditions A->B C Measure Initial Temperature B->C D Apply a Precise Amount of Electrical Energy C->D E Measure Final Temperature D->E F Calculate Heat Capacity E->F

Caption: Workflow for heat capacity measurement.

Logical Flow for Property Estimation

G A Identify Molecular Structure of this compound B Decompose Structure into Functional Groups (Joback Method) A->B C Assign Group Contribution Values B->C D Sum Group Contributions According to Joback Equations C->D E Calculate Estimated Thermodynamic Properties D->E

Caption: Logical flow for thermodynamic property estimation.

References

Potential Industrial Applications of trans-2-Octen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Octen-1-ol is a volatile organic compound with a characteristic green, fatty, and slightly fruity aroma. This unsaturated fatty alcohol is a valuable commodity in the flavor and fragrance industries and is gaining attention for its potential in other sectors, including agriculture and cosmetics. This technical guide provides an in-depth overview of the industrial applications of this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in various industrial processes. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
CAS Number 18409-17-1[1]
Appearance Colorless to pale yellow liquid[N/A]
Odor Profile Green, fatty, oily, sweet, fruity, with cucumber and melon notes[N/A]
Boiling Point 85-87 °C at 10 mmHg[1]
Density 0.843 g/mL at 25 °C[1]
Refractive Index n20/D 1.4460[1]
Flash Point 92.2 °C (closed cup)[1]
Solubility Soluble in alcohol; insoluble in water[N/A]
Purity (typical) ≥96.0% (trans isomer)[N/A]

Industrial Applications

The unique sensory properties and chemical structure of this compound have led to its use in a variety of industrial applications.

Flavor and Fragrance Industry

This is the most established application of this compound. Its green and fatty notes are utilized to impart or enhance specific flavor and aroma profiles in a wide range of consumer products.

  • Flavor Applications : It is used to create or enhance fruity and savory flavors, particularly those of melon, cucumber, avocado, and parsley. [N/A] It also finds use in savory applications to impart fatty notes reminiscent of chicken, tallow, and lard. [N/A]

  • Fragrance Applications : In perfumery, it contributes a fresh, green, and slightly floral character to fragrances. It is recommended for use at levels up to 1.0% in fragrance concentrates. [N/A]

Cosmetic and Personal Care Industry

The pleasant scent and potential moisturizing properties of this compound make it a suitable ingredient in various cosmetic formulations, including lotions and creams. [N/A]

Agriculture

There is growing interest in the use of this compound as a natural and eco-friendly alternative to synthetic pesticides and insect repellents. [N/A] While its efficacy against a broad spectrum of pests is still under investigation, its volatile nature suggests potential as a spatial repellent.

Chemical Synthesis

As an unsaturated alcohol, this compound serves as a versatile intermediate in organic synthesis. The double bond and hydroxyl group provide reactive sites for a variety of chemical transformations, enabling the synthesis of more complex molecules for the pharmaceutical and specialty chemical industries. [N/A]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and evaluation of this compound.

Synthesis of this compound via Reduction of trans-2-Octenal (B1212229)

This protocol describes a common laboratory-scale synthesis of this compound by the reduction of the corresponding aldehyde, trans-2-octenal, using sodium borohydride (B1222165).

Materials:

  • trans-2-Octenal

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-2-octenal (1 equivalent) in methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum source and pressure gauge

  • Heating mantle

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glass joints are properly sealed.

  • Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.

  • Connect the apparatus to a vacuum source and slowly reduce the pressure to approximately 10 mmHg.

  • Begin heating the distillation flask gently with a heating mantle.

  • Observe the temperature at the distillation head. The temperature should rise and stabilize as the this compound begins to distill.

  • Collect the fraction that distills at 85-87 °C at 10 mmHg.

  • Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound against a target microorganism using a broth microdilution method.[2][3][4]

Materials:

  • This compound

  • Sterile 96-well microtiter plate

  • Bacterial or fungal culture

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute it in the broth medium to the highest concentration to be tested.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound solution in the broth medium.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standardized level (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate each well of the microtiter plate with the microbial suspension, except for the negative control wells.

  • Include positive control wells (broth and inoculum without the test compound) and negative control wells (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

Evaluation of Insect Repellent Efficacy: Arm-in-Cage Bioassay

This protocol describes a standard laboratory method for evaluating the repellency of this compound against mosquitoes.[5][6][7][8][9]

Materials:

  • This compound

  • Ethanol (or another suitable solvent)

  • Cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti)

  • Human volunteer

  • Latex or nitrile gloves

  • Timer

Procedure:

  • Prepare a solution of this compound in ethanol at the desired concentration.

  • A human volunteer will apply a specific volume of the test solution evenly to a defined area of their forearm. The other forearm will be treated with the solvent alone as a control.

  • The volunteer will wear a glove on the treated hand to prevent bites.

  • The control arm is first inserted into the mosquito cage for a set period (e.g., 3 minutes), and the number of mosquito landings and probing attempts is recorded.

  • The control arm is then removed.

  • The arm treated with this compound is then inserted into the cage for the same duration, and the number of landings and probing attempts is recorded.

  • The percent repellency is calculated using the formula: Repellency (%) = [(C - T) / C] x 100, where C is the number of landings/probes on the control arm and T is the number of landings/probes on the treated arm.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Synthesis_and_Purification cluster_synthesis Synthesis of this compound cluster_purification Purification start_synthesis Dissolve trans-2-octenal in Methanol add_nabh4 Add NaBH4 at 0-5 °C start_synthesis->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with Water react->quench concentrate_meoh Remove Methanol quench->concentrate_meoh extract Extract with Dichloromethane concentrate_meoh->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate crude_product Crude this compound dry_concentrate->crude_product start_purification Setup Fractional Distillation Apparatus crude_product->start_purification To Purification reduce_pressure Reduce Pressure (10 mmHg) start_purification->reduce_pressure heat Heat Gently reduce_pressure->heat collect_fraction Collect Fraction at 85-87 °C heat->collect_fraction cool_release Cool and Release Vacuum collect_fraction->cool_release pure_product Pure this compound cool_release->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Antimicrobial_Activity_Assay cluster_mic Minimum Inhibitory Concentration (MIC) Assay prepare_dilutions Prepare Serial Dilutions of this compound in 96-well Plate inoculate Inoculate Wells prepare_dilutions->inoculate prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Insect_Repellent_Assay cluster_repellency Arm-in-Cage Insect Repellency Bioassay prepare_solutions Prepare Test and Control Solutions apply_solutions Apply Solutions to Volunteer's Forearms prepare_solutions->apply_solutions test_control Expose Control Arm to Mosquitoes and Record Landings apply_solutions->test_control test_treatment Expose Treated Arm to Mosquitoes and Record Landings test_control->test_treatment calculate_repellency Calculate Percent Repellency test_treatment->calculate_repellency

Caption: Workflow for the arm-in-cage insect repellency bioassay.

Conclusion

This compound is a versatile molecule with significant existing applications in the flavor and fragrance industries and promising potential in agriculture and cosmetics. The provided physicochemical data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to explore and expand upon the industrial utility of this compound. Further research into its biological activities, particularly its antimicrobial and insect-repellent properties, could unveil new and valuable applications.

References

Environmental Fate of trans-2-Octen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Octen-1-ol is an eight-carbon unsaturated fatty alcohol naturally present in various plants and fungi.[1] It is utilized as a flavoring and fragrance agent in a variety of consumer products.[1] Understanding the environmental fate of this compound is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the expected environmental degradation pathways of this compound, including biodegradation, photodegradation, hydrolysis, and other abiotic processes. While specific experimental data for this compound is limited, this guide synthesizes information from related fatty alcohols and established testing methodologies to predict its environmental behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its distribution and persistence in the environment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
Boiling Point 85-87 °C at 10 mmHg
Density 0.843 g/mL at 25 °C
Water Solubility 1855 mg/L at 25 °C (estimated)[2]
log Kow (Octanol-Water Partition Coefficient) 2.674 (estimated)[2]

Environmental Fate and Degradation Pathways

The environmental persistence of this compound is expected to be low due to several degradation pathways.

Biodegradation

Biodegradation is anticipated to be the primary mechanism for the removal of this compound from the environment. Fatty alcohols, in general, are known to be biodegradable. Specifically, straight-chain fatty alcohols with chain lengths up to C18 are considered biodegradable, with those up to C16, which includes this compound, expected to biodegrade completely within 10 days under aerobic conditions.[3]

Expected Biodegradation Pathway:

The aerobic biodegradation of this compound is expected to proceed via oxidation of the primary alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid. The resulting octenoic acid can then enter the β-oxidation pathway, leading to its complete mineralization to carbon dioxide and water.

cluster_biodegradation Aerobic Biodegradation Pathway This compound This compound trans-2-Octenal trans-2-Octenal This compound->trans-2-Octenal Alcohol Dehydrogenase trans-2-Octenoic Acid trans-2-Octenoic Acid trans-2-Octenal->trans-2-Octenoic Acid Aldehyde Dehydrogenase Beta-Oxidation Beta-Oxidation trans-2-Octenoic Acid->Beta-Oxidation CO2 + H2O CO2 + H2O Beta-Oxidation->CO2 + H2O

Figure 1: Predicted aerobic biodegradation pathway of this compound.
Photodegradation

In the atmosphere, volatile organic compounds like this compound can be degraded by reacting with photochemically produced hydroxyl radicals. While specific data for this compound is unavailable, the atmospheric half-life for similar unsaturated alcohols is generally short. The double bond in the molecule makes it susceptible to attack by ozone as well.

Hydrolysis

This compound is an allylic alcohol. While some esters and halides undergo hydrolysis, alcohols are generally stable to hydrolysis under environmental pH conditions (pH 4-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Abiotic Degradation

Other abiotic degradation processes are not expected to be significant for this compound in the environment compared to biodegradation and photodegradation.

Experimental Protocols for Environmental Fate Assessment

Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the environmental fate of chemicals.

Ready Biodegradability Testing (OECD 301)

To determine if a substance is "readily biodegradable," a series of stringent aerobic biodegradation tests are employed. The OECD 301F (Manometric Respirometry) and OECD 301B (CO2 Evolution) tests are commonly used.

OECD 301F: Manometric Respirometry Test

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of aerobic microorganisms (typically from activated sludge) and incubated in a closed flask with a device to measure oxygen consumption. The biodegradation is expressed as the percentage of the theoretical oxygen demand (ThOD).

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

  • Test Concentration: Typically 100 mg/L of the test substance.

  • Test Duration: 28 days.

  • Temperature: 22 ± 2°C.[4]

  • Pass Level: ≥ 60% of ThOD within a 10-day window.[5]

cluster_oecd301f OECD 301F Experimental Workflow Prepare Mineral Medium Prepare Mineral Medium Add Test Substance (100 mg/L) Add Test Substance (100 mg/L) Prepare Mineral Medium->Add Test Substance (100 mg/L) Inoculate with Activated Sludge Inoculate with Activated Sludge Add Test Substance (100 mg/L)->Inoculate with Activated Sludge Incubate in Respirometer (28 days, 22°C) Incubate in Respirometer (28 days, 22°C) Inoculate with Activated Sludge->Incubate in Respirometer (28 days, 22°C) Measure O2 Consumption Measure O2 Consumption Incubate in Respirometer (28 days, 22°C)->Measure O2 Consumption Calculate % ThOD Calculate % ThOD Measure O2 Consumption->Calculate % ThOD Compare to Pass Level (≥60%) Compare to Pass Level (≥60%) Calculate % ThOD->Compare to Pass Level (≥60%)

Figure 2: Experimental workflow for the OECD 301F test.

OECD 301B: CO₂ Evolution Test

  • Principle: The test substance is incubated with a microbial inoculum in a mineral medium, and the evolved carbon dioxide is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and measured by titration or by a total organic carbon (TOC) analyzer. The percentage of biodegradation is calculated based on the theoretical amount of CO₂ (ThCO₂) that could be produced from the amount of test substance added.

  • Inoculum: Activated sludge, sewage effluent, or surface water.

  • Test Concentration: 10-20 mg TOC/L.[6]

  • Test Duration: 28 days.

  • Temperature: 22 ± 2°C.

  • Pass Level: ≥ 60% of ThCO₂ within a 10-day window.

Predictive Models for Environmental Fate

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the environmental fate of chemicals.[7][8] These models use the chemical structure to estimate properties like biodegradability, bioaccumulation, and toxicity.[9] For this compound, QSAR models would likely predict it to be readily biodegradable based on its structure as a medium-chain unsaturated alcohol.

Conclusion

Based on the available information for structurally similar compounds and established scientific principles, this compound is expected to have a low potential for environmental persistence. The primary route of its removal from the environment is likely to be aerobic biodegradation, leading to its complete mineralization. Photodegradation in the atmosphere is also expected to contribute to its degradation. Hydrolysis and other abiotic processes are not considered significant fate pathways. To definitively determine its environmental fate, experimental studies following standardized guidelines, such as the OECD 301 series for ready biodegradability, are recommended.

References

Methodological & Application

Synthesis of trans-2-Octen-1-ol: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of trans-2-octen-1-ol, a valuable fragrance and flavoring agent. The synthesis is a two-step process commencing with a Horner-Wadsworth-Emmons (HWE) reaction to stereoselectively form the trans-alkene, followed by the reduction of the resulting α,β-unsaturated ester to the desired allylic alcohol. This protocol is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction

This compound is a fatty alcohol with a characteristic green, vegetable-like odor, making it a useful component in fragrance and flavor formulations.[1][2] Its synthesis requires precise control over the stereochemistry of the carbon-carbon double bond to achieve the desired trans isomer. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes (trans-isomers).[3][4][5] This is achieved through the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. The resulting phosphate (B84403) byproduct is water-soluble, which simplifies the purification process.[3]

This protocol details a reliable two-step synthesis of this compound. The first step involves the HWE reaction of hexanal (B45976) with triethyl phosphonoacetate to yield ethyl trans-2-octenoate. The second step is the selective reduction of the ester functional group of ethyl trans-2-octenoate to the corresponding primary alcohol using Diisobutylaluminium hydride (DIBAL-H) at low temperature to avoid the reduction of the carbon-carbon double bond.

Experimental Protocols

Part 1: Synthesis of Ethyl trans-2-Octenoate via Horner-Wadsworth-Emmons Reaction

This procedure outlines the formation of the carbon-carbon double bond with high trans selectivity.

Materials:

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 eq) under a nitrogen atmosphere.

  • Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

  • Triethyl phosphonoacetate (1.0 eq) dissolved in anhydrous THF is added dropwise to the stirred suspension of sodium hydride over 30 minutes.

  • The reaction mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete.

  • Hexanal (1.0 eq) dissolved in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 3-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl trans-2-octenoate.

Part 2: Reduction of Ethyl trans-2-Octenoate to this compound

This procedure details the selective reduction of the ester to the primary alcohol.

Materials:

  • Ethyl trans-2-octenoate

  • Anhydrous Dichloromethane (DCM)

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes

  • Methanol (B129727) (MeOH)

  • Saturated aqueous potassium sodium tartrate (Rochelle's salt) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with ethyl trans-2-octenoate (1.0 eq) and anhydrous DCM under a nitrogen atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • DIBAL-H (2.2 eq, 1.0 M solution in hexanes) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for 2-3 hours, with the progress monitored by TLC.

  • Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C.

  • The mixture is allowed to warm to room temperature, and saturated aqueous Rochelle's salt solution is added. The mixture is stirred vigorously until two clear layers are formed.

  • The aqueous layer is extracted three times with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude alcohol is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
Appearance Colorless liquid[2]
Boiling Point 85-87 °C at 10 mmHg[6]
Density 0.843 g/mL at 25 °C[6]
Refractive Index (n²⁰/D) 1.4460[6]

Table 2: Spectroscopic Data for this compound

Spectroscopic Data Observed Peaks/Shifts
¹H NMR (CDCl₃) Expected signals include peaks for the vinyl protons (δ ~5.5-5.8 ppm), the methylene (B1212753) group adjacent to the hydroxyl group (δ ~4.1 ppm), the hydroxyl proton, and the aliphatic chain protons.
¹³C NMR (CDCl₃) Expected signals include peaks for the olefinic carbons (δ ~125-135 ppm), the carbon bearing the hydroxyl group (δ ~63 ppm), and the aliphatic carbons.
IR (Neat) Expected absorptions include a broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹), a C=C stretch (~1670 cm⁻¹), and a C-O stretch (~1050 cm⁻¹).
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 128.

Mandatory Visualization

SynthesisWorkflow Synthesis of this compound Workflow Hexanal Hexanal HWE_Reaction Horner-Wadsworth-Emmons Reaction Hexanal->HWE_Reaction Phosphonate Triethyl phosphonoacetate Base NaH in THF Phosphonate->Base Base->HWE_Reaction Workup1 Aqueous Workup & Purification HWE_Reaction->Workup1 Ester Ethyl trans-2-octenoate Reduction Reduction Ester->Reduction Reducing_Agent DIBAL-H in DCM Reducing_Agent->Reduction Workup2 Aqueous Workup & Purification Reduction->Workup2 Final_Product This compound Workup1->Ester Workup2->Final_Product

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for trans-2-octen-1-ol in Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: trans-2-Octen-1-ol is an unsaturated C8 primary alcohol utilized as a fragrance ingredient to impart fresh, green, and leafy nuances in a variety of scented products.[1] Its unique olfactory profile, characterized by green, fatty, and slightly citrus-peel facets, makes it a valuable component in fine perfumery, personal care items, and air care applications.[1][2] This document provides comprehensive data on the physicochemical and olfactory properties of this compound, along with detailed protocols for its analytical and sensory evaluation. The information is intended to guide researchers and formulators in the effective and stable incorporation of this ingredient into fragrance compositions.

Physicochemical and Olfactory Properties

Quantitative data regarding the properties of this compound are summarized below. These parameters are critical for formulation, stability assessment, and regulatory compliance.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 18409-17-1[3][4][5]
Molecular Formula C₈H₁₆O[2][3][5]
Molecular Weight 128.21 - 128.22 g/mol [3][4][6]
Appearance Colorless to almost colorless clear liquid[3][7]
Purity ≥ 95% (GC)[3]
Density 0.843 - 0.850 g/mL at 25 °C[3][4]
Boiling Point 85 - 87 °C at 10 mmHg; 91 - 93 °C at 11 mmHg[3][4]
Refractive Index 1.4410 - 1.4500 at 20 °C[3][4][8]
Flash Point 85.0 °C - 92.2 °C (closed cup)[4][8]
Solubility Insoluble in water; Soluble in alcohol, hexane, triacetin[6][7]
Storage Conditions Store at 0 - 8 °C[3]

Table 2: Olfactory Profile and Sensory Thresholds of this compound

ParameterDescriptionSource(s)
Odor Description Green, vegetable-like, fatty, oily, sweet, fruity with citrus and cucumber nuances.[7][8][7][8]
Taste Description Strong, fatty, oily, sweet, nutty, creamy with a cucumber rind nuance.[8][9][8][9]
Aroma Detection Threshold 40 to 840 ppb[9]
Aroma Recognition Threshold 100 ppb[9]
Taste Threshold 1 to 5 ppm[9]

Applications in Fragrance Formulations

This compound is a versatile ingredient valued for its ability to add a natural, fresh, and green character to fragrance compositions.[2][3]

  • Olfactory Contribution: It provides a fresh, green, and fruity aroma, often described as having vegetable-like notes.[3][7][8] It is particularly effective in creating or enhancing melon, cucumber, parsley, and cilantro notes.[7][8] It can also lend a pleasant, fatty note to fruity complexes and provide citrus backnotes.[7][8]

  • Use in Accords: It is used to impart fresh, leafy nuances in floral and citrus accords.[1] Its unique profile makes it a valuable modifier, capable of lifting and adding a natural feel to synthetic compositions.

  • Product Categories: It is utilized in a wide range of products including fine perfumery, soaps, shampoos, detergents, and air care.[1]

  • Recommended Usage Levels: The International Fragrance Association (IFRA) recommends usage levels up to 1.0% in the final fragrance concentrate.[8][10]

Experimental Protocols

The following protocols outline standard methodologies for the evaluation of this compound in a research and development setting.

Protocol 1: Olfactory Evaluation by Gas Chromatography-Olfactometry (GC-O)

Objective: To separate the volatile components of a fragrance oil containing this compound and identify the specific odor character of each eluting compound, including the target ingredient.

Materials and Equipment:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Olfactory Detection Port (ODP) connected to the GC effluent via a splitter.

  • Humidified air supply for the ODP.

  • Helium carrier gas.

  • Appropriate GC column (e.g., DB-5, HP-INNOWax).

  • Sample: Fragrance oil containing this compound.

  • Solvent: Ethanol or Dichloromethane (DCM), high purity.

  • Autosampler vials, syringes.

  • Trained sensory panelists (assessors).

Methodology:

  • Sample Preparation: Prepare a 1% solution of the fragrance oil in the chosen solvent.

  • GC Instrument Setup:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas Flow: Set to an appropriate linear velocity for the column (e.g., 1.5 mL/min).

    • Oven Program: 50 °C hold for 2 min, ramp at 5 °C/min to 240 °C, hold for 10 min.

    • Effluent Split: Split the column effluent 1:1 between the chemical detector (MS/FID) and the ODP.

  • Olfactory Port Setup:

    • Transfer Line Temperature: 240 °C.[11]

    • Humidified Air: Set to a comfortable flow rate for the assessor (e.g., 500 mL/min).[11]

  • Data Acquisition:

    • A trained assessor sniffs the effluent from the ODP throughout the GC run.

    • The assessor records the retention time, odor descriptor, and intensity of each detected scent.

    • Simultaneously, the chemical detector (MS/FID) records the chromatogram.

  • Data Analysis:

    • Correlate the assessor's sensory data (retention time and descriptor) with the peaks on the chemical chromatogram.

    • Identify the peak corresponding to this compound using mass spectral data or by running a standard.

    • Confirm that the odor descriptor recorded at the retention time of this compound matches its known profile (e.g., green, fatty).

Protocol 2: Sensory Panel Evaluation of a Fragrance Accord

Objective: To assess the sensory impact of this compound on a simple fragrance accord using a trained sensory panel.

Materials and Equipment:

  • Reference Accord (e.g., a simple floral or citrus base) without this compound.

  • Test Accord (same base with 0.5% this compound).

  • Ethanol (perfumer's grade) as a solvent.

  • Glass beakers, pipettes, and weighing scale.

  • Standard perfume smelling strips.

  • Controlled sensory evaluation booths with proper ventilation.[12]

  • Panel of 15-20 trained or screened consumer panelists.[13]

  • Evaluation forms/software.

Methodology:

  • Sample Preparation:

    • Prepare 10% solutions of both the Reference Accord and the Test Accord in ethanol.

    • Allow the solutions to macerate for at least 24 hours.

    • Code the samples with random three-digit numbers to blind the test.[14]

  • Evaluation Procedure:

    • Dip smelling strips into each coded sample solution to a depth of 1 cm.

    • Present the strips to the panelists in a randomized, balanced order.

    • Instruct panelists to evaluate the fragrance at different time points: top note (initial), mid note (after 15 minutes), and base note (after 1 hour).

  • Data Collection:

    • Panelists rate the samples on several attributes using a structured scale (e.g., a 10-point scale).[14]

    • Attributes to evaluate:

      • Overall Fragrance Intensity

      • Intensity of "Green/Leafy" character

      • Intensity of "Fruity" character

      • Overall Liking/Preference

  • Data Analysis:

    • Use statistical methods (e.g., t-test, ANOVA) to analyze the rating data.

    • Determine if there are statistically significant differences between the Reference and Test accords for the key attributes.

    • Interpret the results to quantify the impact of adding this compound to the fragrance accord.

Protocol 3: Accelerated Stability Testing in a Hydroalcoholic Base

Objective: To evaluate the stability of a fragrance containing this compound in a cosmetic base under accelerated aging conditions.[15]

Materials and Equipment:

  • Finished fragrance: A 15% solution of a fragrance oil (containing 1% this compound) in an 80:20 ethanol/water base.

  • Unfragranced base (control).

  • Clear and amber glass bottles with spray pumps.

  • Stability ovens set to 40°C ± 2°C.[16]

  • UV light cabinet.[15]

  • Refrigerator/Freezer for freeze-thaw cycles.[15]

  • pH meter, viscometer.

  • GC-MS for chemical analysis.

Methodology:

  • Initial Analysis (T=0):

    • Record the initial properties of the finished fragrance and the control base:

      • Physical: Color, clarity, odor profile.

      • Chemical: pH, viscosity, GC-MS chromatogram to establish the initial concentration of key ingredients, including this compound.

  • Storage Conditions:

    • Place samples of the finished fragrance and control in both clear and amber bottles under the following conditions:

      • Accelerated Aging: 40°C oven.

      • Light Exposure: UV cabinet at room temperature.[15]

      • Freeze-Thaw Cycling: 3 cycles of 24 hours at -10°C followed by 24 hours at 25°C.[15]

      • Real-Time: Room temperature (20-25°C) as a long-term reference.[15][16]

  • Periodic Evaluation:

    • Evaluate the samples at specified time points (e.g., 2 weeks, 1 month, 2 months, 3 months).

    • At each time point, assess the physical and chemical properties as done in the initial analysis.

    • Pay close attention to any changes in color, odor (off-notes), or the appearance of precipitate.

  • Data Analysis and Interpretation:

    • Compare the results from the stressed samples to the initial (T=0) data and the real-time stability samples.

    • Use GC-MS to quantify any degradation of this compound or the formation of new byproducts.

    • If significant changes (e.g., >10% loss of the ingredient, noticeable discoloration, or development of off-odors) are observed, the formulation may be considered unstable under those conditions. The results are used to predict the product's shelf life.[16]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows described in the protocols.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection cluster_data Data Correlation p1 Fragrance Oil (containing this compound) p2 Dilute 1% in Solvent (e.g., Ethanol) p1->p2 a1 Inject 1µL into GC p2->a1 a2 Chromatographic Separation (Capillary Column) a1->a2 a3 Effluent Split (1:1) a2->a3 d1 Chemical Detector (MS or FID) a3->d1 d2 Olfactory Detection Port (ODP) (Human Assessor) a3->d2 c1 Chemical Chromatogram d1->c1 c2 Olfactogram (Retention Time, Descriptor, Intensity) d2->c2 c3 Correlate Peaks with Odor Events c1->c3 c2->c3 c4 Identify Odor-Active Compounds c3->c4

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.

Sensory_Panel_Workflow cluster_prep Sample Preparation cluster_eval Evaluation cluster_analysis Data Analysis p1 Reference Accord p3 Prepare 10% solutions in Ethanol p1->p3 p2 Test Accord (with this compound) p2->p3 p4 Blind Code Samples p3->p4 e2 Present Samples on Strips (Randomized Order) p4->e2 e1 Recruit Panelists (n=15-20) e1->e2 e3 Panelists Evaluate Attributes (Intensity, Liking, etc.) e2->e3 a1 Collect Rating Data e3->a1 a2 Statistical Analysis (e.g., ANOVA, t-test) a1->a2 a3 Determine Significant Differences a2->a3 a4 Interpret Sensory Impact a3->a4

Caption: Workflow for Sensory Panel Evaluation of a Fragrance Accord.

Stability_Test_Workflow cluster_initial T=0: Initial Analysis cluster_storage Accelerated Storage cluster_eval Periodic Evaluation (T=x months) cluster_analysis Data Analysis i1 Prepare Fragranced Product and Unfragranced Control i2 Analyze Physical Properties (Color, Odor, Clarity) i1->i2 i3 Analyze Chemical Properties (pH, GC-MS Profile) i1->i3 s1 40°C Oven i3->s1 s2 UV Light Cabinet i3->s2 s3 Freeze-Thaw Cycles i3->s3 s4 Room Temperature (Reference) i3->s4 e1 Re-analyze Physical and Chemical Properties s1->e1 s2->e1 s3->e1 s4->e1 a1 Compare T=x data to T=0 data e1->a1 a2 Identify Significant Changes (Color, Odor, Degradation) a1->a2 a3 Predict Shelf Life a2->a3

Caption: Workflow for Accelerated Stability Testing.

References

Application of trans-2-Octen-1-ol in Organic Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

trans-2-Octen-1-ol, a versatile C8 allylic alcohol, serves as a valuable building block in organic synthesis, particularly in the construction of chiral molecules and the production of fine chemicals. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic double bond, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, including asymmetric epoxidation, oxidation to the corresponding aldehyde, and enzymatic esterification.

Key Synthetic Applications

The primary applications of this compound in organic synthesis include its use as a precursor for:

  • Chiral Epoxides: Through enantioselective epoxidation, chiral epoxy alcohols are formed, which are versatile intermediates for the synthesis of complex molecules such as carbohydrates, terpenes, and pheromones.[1]

  • trans-2-Octenal: Mild oxidation of the alcohol yields the corresponding α,β-unsaturated aldehyde, a common fragrance and flavoring agent, and a useful intermediate in oleochemical synthesis.

  • Flavor and Fragrance Esters: Esterification, particularly through enzymatic catalysis, produces a range of esters with applications in the food and fragrance industries.

Data Summary of Key Transformations

The following tables summarize quantitative data for the key synthetic transformations of this compound.

Table 1: Sharpless Asymmetric Epoxidation of Allylic Alcohols

SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)Reference
(E)-2-Hexen-1-olDiethyl (2R,3R)-tartrate80-81>95[2]
Divinyl carbinol(+)-Diisopropyl tartrate63>99[3]

Note: While a specific protocol for this compound was not found in the immediate literature, the protocol for the analogous (E)-2-hexen-1-ol is highly representative and expected to yield similar results.

Table 2: Oxidation of Primary Alcohols to Aldehydes

AlcoholReagentSolventReaction Time (h)Yield (%)Reference
General Primary AlcoholPyridinium Chlorochromate (PCC)Dichloromethane~2High[4]
Benzyl AlcoholDMSO, Oxalyl Chloride, Et₃N (Swern)Dichloromethane< 184.7[5]

Table 3: Lipase-Catalyzed Esterification of Alcohols

AlcoholAcyl DonorLipase (B570770)SolventConversion/Yield (%)Reference
OctanolFormic AcidNovozym 4351,2-Dichloroethane96.51 (Conversion)[6][7]
General AlcoholsCarboxylic AcidsCandida cylindracea lipaseHexaneHigh[1]
Pentan-1-olAcetic AcidLipozyme®435Solvent-free>80 (Conversion)[8]

Note: These examples demonstrate the high efficiency of lipase-catalyzed esterification for alcohols of similar chain length to this compound. Specific data for this compound is expected to be comparable under optimized conditions.

Experimental Protocols

Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This protocol is adapted from the Organic Syntheses procedure for (E)-2-hexen-1-ol and is applicable to this compound.[2]

Reaction Scheme:

G cluster_main Sharpless Asymmetric Epoxidation start This compound product (2R,3R)-3-Pentyloxiranemethanol start->product reagents Ti(OiPr)₄, (+)-DET t-BuOOH, CH₂Cl₂ reagents->start

Caption: Asymmetric epoxidation of an allylic alcohol.

Materials:

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Diethyl (2R,3R)-tartrate ((+)-DET)

  • This compound

  • Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (B28343)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Dry ice-ethanol bath

  • Ferrous sulfate (B86663)

  • Tartaric acid

  • Diethyl ether

  • Sodium sulfate, anhydrous

Procedure:

  • A 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with 1.00 L of anhydrous CH₂Cl₂ and cooled to -70°C in a dry ice-ethanol bath.

  • To the cooled solvent, add Ti(Oi-Pr)₄ (0.134 mol), followed by (+)-DET (0.161 mol) and this compound (0.25 mol).

  • A precooled (-20°C) solution of anhydrous TBHP in toluene (0.50 mol) is then added to the flask. The temperature of the reaction mixture is allowed to rise to 0°C over a 2-hour period.

  • In a separate 4-L beaker, prepare a solution of 125 g of ferrous sulfate and 50 g of tartaric acid in 1.25 L of water.

  • Once the epoxidation reaction mixture reaches 0°C, it is immediately poured into the stirred ferrous sulfate solution. The reaction is mildly exothermic.

  • After the exotherm subsides, the mixture is stirred at ambient temperature for 30 minutes.

  • Transfer the mixture to a 2-L separatory funnel, separate the aqueous phase, and extract it with two 250-mL portions of diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator.

  • The crude product is purified by distillation under reduced pressure to yield the chiral epoxy alcohol.

Oxidation to trans-2-Octenal using Pyridinium Chlorochromate (PCC)

This is a general and reliable method for the oxidation of primary alcohols to aldehydes.[4][9]

Reaction Workflow:

G cluster_workflow PCC Oxidation Workflow A Suspend PCC in CH₂Cl₂ B Add this compound solution A->B C Stir at room temperature B->C D Filter through silica (B1680970) gel C->D E Evaporate solvent D->E F trans-2-Octenal E->F

Caption: Workflow for the oxidation of an alcohol using PCC.

Materials:

  • Pyridinium chlorochromate (PCC)

  • This compound

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Silica gel

  • Dry ether

Procedure:

  • In a round-bottomed flask, suspend PCC (1.5 equivalents) in anhydrous CH₂Cl₂.

  • To the magnetically stirred suspension, add a solution of this compound (1 equivalent) in CH₂Cl₂ in one portion.

  • Stir the mixture at room temperature for approximately 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dry ether and filter the suspension through a pad of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad with additional ether.

  • Combine the filtrates and remove the solvent by rotary evaporation to yield trans-2-octenal. Further purification can be achieved by distillation if necessary.

Lipase-Catalyzed Synthesis of (E)-2-Octenyl Acetate

This protocol describes a green and efficient method for the synthesis of flavor esters using an immobilized lipase.

Logical Relationship of Esterification Parameters:

G cluster_logic Key Parameters in Lipase-Catalyzed Esterification Enzyme Immobilized Lipase (e.g., Novozym 435) Yield Conversion/Yield Enzyme->Yield Substrates This compound + Acetic Acid Substrates->Yield Solvent Solvent-free or Organic Solvent Solvent->Yield Temp Temperature Temp->Yield Ratio Substrate Molar Ratio Ratio->Yield

Caption: Factors influencing enzymatic esterification yield.

Materials:

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

  • This compound

  • Acetic acid (or other carboxylic acid/ester acyl donor)

  • Molecular sieves (optional, for water removal)

  • Hexane (or other suitable organic solvent, optional)

Procedure:

  • To a screw-capped vial, add this compound (1 equivalent) and acetic acid (e.g., 2 equivalents). For a solvent-free system, proceed to the next step. For a solvent-based reaction, add a suitable volume of an organic solvent like hexane.

  • Add the immobilized lipase (e.g., 10-20% by weight of substrates).

  • If using a carboxylic acid, molecular sieves can be added to remove the water byproduct and drive the equilibrium towards the product.

  • Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 40-60°C).

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by gas chromatography (GC).

  • Upon reaching equilibrium or desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • The product-containing solution can be purified by removing the solvent (if any) and excess acid, for example, by washing with a mild aqueous base followed by drying and distillation.

References

Application Notes and Protocols for the Analytical Detection of trans-2-Octen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Octen-1-ol is a volatile organic compound found in a variety of natural products, including fruits, vegetables, and essential oils. It is recognized for its characteristic green, fatty, and slightly mushroom-like aroma, contributing significantly to the flavor and fragrance profile of many consumer products.[1][2] In the pharmaceutical and drug development sectors, the accurate detection and quantification of such volatile compounds are crucial for quality control, stability testing, and the analysis of raw materials and finished products. These application notes provide detailed protocols for the primary analytical methods used to detect and quantify this compound, with a focus on gas chromatography techniques.

Chemical Structure and Properties

  • IUPAC Name: (E)-oct-2-en-1-ol

  • Molecular Formula: C₈H₁₆O

  • Molecular Weight: 128.21 g/mol

  • Appearance: Colorless liquid

  • Odor: Green, fatty, mushroom

  • Boiling Point: 189-191 °C

  • Solubility: Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.

Analytical Methods Overview

The primary and most effective methods for the analysis of volatile compounds like this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). High-Performance Liquid Chromatography (HPLC) can also be employed, typically requiring derivatization. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are powerful for structural elucidation but are less commonly used for routine quantification of this analyte.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile compounds. It combines the separation power of GC with the highly specific detection and identification capabilities of MS.

Application Note: GC-MS for the Analysis of this compound in Complex Matrices

This method is suitable for the analysis of this compound in various matrices, including food products, beverages, and pharmaceutical formulations. The use of headspace or SPME for sample introduction is recommended to minimize matrix effects and enhance sensitivity.

Experimental Protocol

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Objective: To extract and concentrate volatile analytes from the sample matrix into the headspace for injection into the GC-MS.

  • Materials:

    • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

    • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Heating block or water bath with agitation

    • Sodium chloride (NaCl)

  • Procedure:

    • Weigh 5 g (for solid samples) or pipette 5 mL (for liquid samples) into a 20 mL headspace vial.

    • Add 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.

    • If an internal standard is used, add a known amount of the standard solution (e.g., 1-octanol (B28484) or cyclohexanol) to the vial.

    • Immediately seal the vial with the screw cap.

    • Place the vial in the heating block at a constant temperature (e.g., 60 °C) and allow it to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

    • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions (Example):

    • Injector: Splitless mode, 250 °C. Desorption time: 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp 1: Increase to 150 °C at 5 °C/min.

      • Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.

  • MS Conditions (Example):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Scan Range: m/z 35-350.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for this compound include m/z 57, 68, 81, and 110.

3. Data Analysis

  • Identification: Compare the retention time and the mass spectrum of the peak of interest with a reference standard of this compound. The NIST Mass Spectral Library can also be used for tentative identification.

  • Quantification: Create a calibration curve by analyzing a series of standards of known concentrations. The peak area of a characteristic ion (in SIM mode) or the total ion chromatogram (in full scan mode) is plotted against the concentration.

Quantitative Data Summary (GC-MS)
ParameterTypical Value RangeNotes
Linearity (R²) > 0.995Over a concentration range of 1-1000 µg/L.
Limit of Detection (LOD) 0.1 - 5 µg/LDependent on the matrix and sample preparation method.
Limit of Quantification (LOQ) 0.5 - 15 µg/LDependent on the matrix and sample preparation method.
Recovery 85 - 110%Assessed by spiking a blank matrix with a known concentration.
Precision (RSD) < 10%For replicate analyses.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of organic compounds. It is less specific than GC-MS but offers excellent sensitivity and a wide linear range.

Application Note: GC-FID for Routine Quantification of this compound

This method is ideal for quality control applications where the identity of this compound has already been confirmed and routine quantification is required. It is a cost-effective and reliable alternative to GC-MS for this purpose.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Objective: To extract this compound from an aqueous matrix into an organic solvent.

  • Materials:

  • Procedure:

    • Take a known volume of the liquid sample (e.g., 10 mL).

    • Add an equal volume of the organic solvent.

    • Shake vigorously for 2 minutes.

    • Allow the layers to separate.

    • Collect the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.

    • Inject 1 µL of the extract into the GC-FID.

2. GC-FID Analysis

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • GC Conditions (Example):

    • Injector: Split mode (e.g., 1:20 split ratio), 250 °C.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min.

    • Column: HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 220 °C at 10 °C/min, hold for 10 minutes.

  • FID Conditions (Example):

    • Temperature: 280 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (N₂ or He): 25 mL/min.

3. Data Analysis

  • Identification: Based on the retention time matching that of a pure standard of this compound.

  • Quantification: Generate a calibration curve by injecting standards of known concentrations and plotting peak area versus concentration.

Quantitative Data Summary (GC-FID)
ParameterTypical Value RangeNotes
Linearity (R²) > 0.998Over a concentration range of 0.1 - 500 mg/L.
Limit of Detection (LOD) 0.05 - 1 mg/LDependent on the matrix and extraction efficiency.
Limit of Quantification (LOQ) 0.15 - 3 mg/LDependent on the matrix and extraction efficiency.
Recovery 90 - 105%Assessed by spiking a blank matrix with a known concentration.
Precision (RSD) < 5%For replicate analyses.

Other Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Direct analysis of this compound by HPLC with UV detection is challenging due to the lack of a strong chromophore in its structure.[3] Therefore, derivatization is necessary to introduce a UV-active or fluorescent tag to the molecule. Common derivatizing agents for alcohols include p-nitrobenzoyl chloride or dansyl chloride. The resulting derivative can then be separated by reverse-phase HPLC and detected with a UV or fluorescence detector. This method is more complex and time-consuming than GC-based methods and is generally used when GC is not available or when simultaneous analysis of non-volatile compounds is required.

Spectroscopic Methods (NMR and UV-Vis)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural confirmation of this compound. Quantitative NMR (qNMR) can be used for purity assessment and quantification by integrating the signal of a specific proton against a certified internal standard.[4][5] However, qNMR is typically less sensitive than chromatographic methods and may not be suitable for trace-level analysis in complex matrices.

  • UV-Visible (UV-Vis) Spectroscopy: this compound does not possess a chromophore that absorbs significantly in the UV-Vis region (200-800 nm), making this technique unsuitable for its direct detection and quantification.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result Sample Sample Matrix (e.g., Food, Beverage, Pharmaceutical) LLE Liquid-Liquid Extraction Sample->LLE for GC-FID SPME Headspace SPME Sample->SPME for GC-MS GC_FID Gas Chromatography- Flame Ionization Detection (GC-FID) LLE->GC_FID GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) SPME->GC_MS Data_Quant Quantification (Calibration Curve) GC_FID->Data_Quant Data_Ident Identification (Retention Time & Mass Spectrum) GC_MS->Data_Ident Result Concentration of This compound Data_Quant->Result Data_Ident->Data_Quant isomers cluster_trans cluster_cis trans This compound (E)-isomer cis cis-2-Octen-1-ol (Z)-isomer trans_img cis_img trans_label This compound ((E)-isomer) cis_label cis-2-Octen-1-ol ((Z)-isomer)

References

Application Note: GC-MS Analysis of trans-2-Octen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of trans-2-octen-1-ol in liquid matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound of interest in the food, beverage, and fragrance industries, contributing to the sensory profile of various products. The methodology outlined below details sample preparation, GC-MS instrument parameters, and data analysis for the accurate identification and quantification of this compound. This guide is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a fatty alcohol that imparts characteristic green, fatty, and mushroom-like aromas. Its presence and concentration can significantly impact the flavor and bouquet of consumer products. Therefore, a robust and reliable analytical method for its determination is crucial for quality assessment and product development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification. This protocol describes a headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS for the analysis of this compound.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the extraction of volatile compounds from liquid samples such as wine or other beverages.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.

  • Sodium chloride (NaCl), analytical grade

  • Internal Standard (IS) solution: 2-octanol (B43104) at 1 mg/L in ethanol.

  • Heating stirrer or water bath with stirring capabilities.

Procedure:

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Spike the sample with 50 µL of the 1 mg/L 2-octanol internal standard solution.

  • Immediately seal the vial with the cap and septum.

  • Place the vial in a heating stirrer or water bath set to 40°C.

  • Pre-condition the SPME fiber by exposing it to the headspace above the sample for 15 minutes at 40°C.

  • Expose the SPME fiber to the headspace for 40 minutes at 40°C with constant stirring (e.g., 800 rpm) to allow for the adsorption of volatile compounds.

  • After extraction, immediately desorb the analytes by inserting the SPME fiber into the GC injector.

GC-MS Parameters

Gas Chromatograph (GC):

  • Column: DB-WAX or equivalent polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless for 3 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 240°C at a rate of 2°C/min.

    • Hold at 240°C for 10 minutes.

Mass Spectrometer (MS):

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 250°C.

  • Acquisition Mode: Full scan from m/z 30 to 350 for identification. For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity.

  • Solvent Delay: 4 minutes.

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of this compound in different wine samples. This data is for illustrative purposes to demonstrate how results can be presented.

Sample IDMatrixThis compound Concentration (µg/L)Internal Standard (2-octanol) Peak Area
Wine AWhite Wine15.21,254,321
Wine BRed Wine8.71,233,456
Wine CRosé Wine22.51,267,890
Spiked SampleWhite Wine48.9 (50 µg/L spike)1,245,678
BlankDeionized WaterNot Detected1,250,000

Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Add_Salt Add NaCl Sample->Add_Salt Add_IS Add Internal Standard Add_Salt->Add_IS HS_SPME HS-SPME Extraction (40°C, 40 min) Add_IS->HS_SPME GC_Injector GC Injector (250°C) HS_SPME->GC_Injector Desorption GC_Column GC Separation (DB-WAX Column) GC_Injector->GC_Column MS_Detector MS Detection (EI, 70 eV) GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Identification Identification (Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Peak Area vs. IS) Identification->Quantification

Application Notes and Protocols for trans-2-Octen-1-ol in Insect Pheromone Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Octen-1-ol is a volatile organic compound found in various plants and has been identified as a semiochemical involved in insect communication. While its role is not as extensively documented as some other insect pheromones, its structural similarity to known attractants and repellents makes it a compound of significant interest in the development of novel pest management strategies. These application notes provide a comprehensive overview of the methodologies used to investigate the effects of this compound on insects, including electrophysiological and behavioral assays. The protocols are based on established methods for similar compounds and can be adapted for specific research needs.

Data Presentation

While specific quantitative data for this compound's pheromonal activity is limited in publicly available literature, the following tables provide an example of how such data would be presented. The values are hypothetical and based on typical results for analogous C8 unsaturated alcohols and their effects on various insect species.

Table 1: Electroantennogram (EAG) Responses of Various Insect Species to this compound (Hypothetical Data)

Insect SpeciesSexAntennal Response (mV) ± SENotes
Halyomorpha halys (Brown Marmorated Stink Bug)Male0.8 ± 0.1Potential role as an alarm or aggregation pheromone component.
Halyomorpha halys (Brown Marmorated Stink Bug)Female0.9 ± 0.2Stronger response in females may indicate a role in mating.
Oebalus poecilus (Rice Stink Bug)Male0.5 ± 0.1Moderate response suggests it could be a minor component of the pheromone blend.
Oebalus poecilus (Rice Stink Bug)Female0.6 ± 0.1Similar moderate response in females.
Cydia pomonella (Codling Moth)Male0.3 ± 0.05Weak response, may not be a primary pheromone component.
Aedes aegypti (Yellow Fever Mosquito)Female1.2 ± 0.3Strong response, suggesting a potential role as an attractant or repellent.

Table 2: Behavioral Responses of Insects to this compound in a Y-Tube Olfactometer (Hypothetical Data)

Insect SpeciesSexConcentration (µg/µL)% Attraction% RepulsionNo Choice
Halyomorpha halysFemale10751510
Halyomorpha halysMale10702010
Oebalus poecilusFemale10602515
Aedes aegyptiFemale1085105

Experimental Protocols

The following are detailed protocols for key experiments used to determine the electrophysiological and behavioral effects of this compound on insects.

Protocol 1: Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to this compound, indicating its detection by olfactory receptor neurons.

Materials:

  • This compound (≥95% purity)

  • Solvent (e.g., hexane, paraffin (B1166041) oil)

  • Intact insect antennae

  • Microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., saline)

  • Ag/AgCl wires

  • Amplifier and data acquisition system

  • Air stimulus controller

  • Purified, humidified air source

  • Filter paper strips

  • Pasteur pipettes

Procedure:

  • Preparation of Stimulus: Prepare serial dilutions of this compound in the chosen solvent. Apply a known volume of each dilution onto a filter paper strip and insert it into a Pasteur pipette. Use a filter paper with solvent alone as a control.

  • Insect Preparation: Immobilize the insect (e.g., on wax or in a pipette tip) with the antennae exposed.

  • Electrode Placement: Under a microscope, carefully excise an antenna and place it between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base.

  • Airflow: A continuous stream of purified, humidified air is passed over the antenna.

  • Stimulus Delivery: A puff of air (e.g., 0.5 seconds) from the Pasteur pipette containing the odorant is injected into the continuous air stream via the air stimulus controller.

  • Data Recording: The change in electrical potential (depolarization) of the antenna is amplified and recorded by the data acquisition system.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured. The response to the solvent control is subtracted from the response to the test compound.

Protocol 2: Y-Tube Olfactometer Bioassay

Objective: To determine the behavioral response (attraction, repulsion, or no choice) of an insect to this compound.

Materials:

  • Glass Y-tube olfactometer

  • Purified, humidified air source

  • Flow meters

  • This compound

  • Solvent (e.g., hexane)

  • Filter paper

  • Test insects (e.g., 20-30 individuals of the same sex and age)

  • Collection chambers

Procedure:

  • Setup: Connect the Y-tube to the air source, ensuring a constant and equal airflow through both arms.

  • Odor Source Preparation: Apply a solution of this compound in the solvent to a filter paper and place it in one arm of the olfactometer (the "treatment arm"). Place a filter paper with only the solvent in the other arm (the "control arm").

  • Insect Release: Introduce a single insect at the base of the Y-tube.

  • Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms.

  • Data Collection: Record the number of insects choosing the treatment arm, the control arm, and those that make no choice.

  • Replication: Repeat the experiment with multiple insects. To avoid positional bias, alternate the treatment and control arms between trials.

  • Data Analysis: Use a chi-square test or a similar statistical analysis to determine if there is a significant preference for the treatment or control arm.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_eag Electroantennography (EAG) cluster_behavior Behavioral Assay (Y-Tube) cluster_interpretation Interpretation prep_stimulus Prepare this compound dilutions eag_stimulate Deliver odor stimulus prep_stimulus->eag_stimulate behavior_setup Setup Y-tube olfactometer prep_stimulus->behavior_setup prep_insect Prepare test insects eag_setup Mount antenna and electrodes prep_insect->eag_setup behavior_release Release insect prep_insect->behavior_release eag_setup->eag_stimulate eag_record Record antennal depolarization eag_stimulate->eag_record eag_analyze Analyze EAG response (mV) eag_record->eag_analyze interpretation Correlate EAG and behavioral data to determine pheromonal role eag_analyze->interpretation behavior_setup->behavior_release behavior_observe Observe choice behavior_release->behavior_observe behavior_analyze Analyze behavioral data (% attraction/repulsion) behavior_observe->behavior_analyze behavior_analyze->interpretation

Experimental Workflow for Pheromone Research

olfactory_signaling_pathway odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binds or_complex Olfactory Receptor (OR) + Orco obp->or_complex Transports to g_protein G-protein activation or_complex->g_protein Activates ion_channel Ion Channel Opening g_protein->ion_channel Initiates cascade for depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential depolarization->action_potential brain Signal to Brain action_potential->brain

Generalized Insect Olfactory Signaling Pathway

Application Notes and Protocols for the Biocatalytic Production of trans-2-Octen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic production of trans-2-octen-1-ol, a valuable compound in the flavor, fragrance, and pharmaceutical industries. The focus is on whole-cell biocatalysis, a cost-effective and sustainable method that utilizes microorganisms to convert trans-2-octenal (B1212229) to the desired alcohol.

Introduction

This compound is a fatty alcohol with a characteristic green, fatty, and slightly citrusy aroma. Its production through traditional chemical synthesis often involves harsh reagents and can lead to the formation of undesirable byproducts. Biocatalytic methods, employing enzymes or whole microorganisms, offer a greener and more selective alternative. The primary biocatalytic route for the production of this compound is the reduction of the corresponding aldehyde, trans-2-octenal. This reduction is typically catalyzed by alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), enzymes that are abundant in various microorganisms such as baker's yeast (Saccharomyces cerevisiae) and Escherichia coli.[1][2]

Whole-cell biocatalysis is particularly advantageous as it circumvents the need for expensive enzyme purification and the external addition of cofactors like NADH or NADPH, which are regenerated by the microorganism's metabolism.[3] This document outlines protocols for the production of this compound using both Saccharomyces cerevisiae and recombinant E. coli.

Data Presentation

The following tables summarize typical quantitative data obtained from the biocatalytic reduction of α,β-unsaturated aldehydes. Please note that the specific values for trans-2-octenal may vary and require optimization.

Table 1: Comparison of Whole-Cell Biocatalysts for the Reduction of α,β-Unsaturated Aldehydes

BiocatalystSubstrateSubstrate Conc. (mM)Reaction Time (h)Conversion (%)Product Conc. (g/L)Reference
Saccharomyces cerevisiaetrans-2-Hexenal1024>95~1.0Adapted from[3]
E. coli JM109Benzaldehyde10 (in organic phase)6>99Not specified[4]
Engineered E. coli(R)-Carvone300595.6~43[5]

Table 2: Typical Reaction Parameters for Whole-Cell Bioreduction

ParameterSaccharomyces cerevisiaeE. coli
Cell Concentration 100 g/L (wet weight)10-50 g/L (wet weight)
Substrate Concentration 1-10 g/L1-10 g/L (in organic phase)
Co-substrate Glucose (e.g., 50 g/L)Glucose (e.g., 10 mM)
pH 5.0-7.06.0-7.5
Temperature 25-30 °C30-37 °C
Agitation 150-250 rpm150-250 rpm
Reaction Time 24-72 h6-48 h

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction of trans-2-Octenal using Saccharomyces cerevisiae (Baker's Yeast)

This protocol is adapted from general procedures for the bioreduction of α,β-unsaturated aldehydes using baker's yeast.[3]

1. Materials:

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • D-Glucose

  • trans-2-Octenal

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Erlenmeyer flasks

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Procedure:

  • Preparation of the reaction medium: Dissolve 5 g of D-glucose in 100 mL of 0.1 M phosphate buffer (pH 7.0) in a 250 mL Erlenmeyer flask.
  • Inoculation: Add 10 g of active dry baker's yeast to the reaction medium.
  • Pre-incubation: Incubate the flask at 30°C with shaking at 200 rpm for 1 hour to activate the yeast.
  • Substrate addition: Add 100 mg of trans-2-octenal to the yeast culture.
  • Biotransformation: Continue the incubation at 30°C with shaking at 200 rpm for 24-48 hours. Monitor the reaction progress by taking samples periodically.
  • Reaction termination and product extraction:
  • Centrifuge the reaction mixture at 5000 x g for 10 minutes to pellet the yeast cells.
  • Decant the supernatant and extract it three times with an equal volume of ethyl acetate.
  • Combine the organic extracts and dry over anhydrous sodium sulfate.
  • Solvent removal: Remove the ethyl acetate using a rotary evaporator to obtain the crude product.
  • Analysis: Analyze the crude product by GC-MS to determine the conversion of trans-2-octenal and the yield of this compound.

Protocol 2: Whole-Cell Bioreduction of trans-2-Octenal using E. coli

This protocol is a generalized procedure based on the use of E. coli for aldehyde reduction.[4] For enhanced performance, an E. coli strain overexpressing an alcohol dehydrogenase can be used.

1. Materials:

  • E. coli strain (e.g., JM109 or a strain overexpressing an ADH)

  • Luria-Bertani (LB) medium

  • M9 minimal medium

  • Glucose

  • trans-2-Octenal

  • Isooctane/Isopropyl ether (9:1 v/v)

  • Shaking incubator

  • Centrifuge

  • Spectrophotometer

2. Procedure:

  • Cell culture:
  • Inoculate 5 mL of LB medium with a single colony of the E. coli strain and grow overnight at 37°C with shaking at 250 rpm.
  • Use the overnight culture to inoculate 500 mL of LB medium in a 2 L flask and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 1.2-2.0.
  • Cell harvesting and preparation:
  • Harvest the cells by centrifugation at 8000 x g for 10 minutes at 4°C.
  • Wash the cell pellet with M9 minimal medium and resuspend in 70 mL of M9 medium containing 10 mM glucose.
  • Biotransformation in a two-phase system:
  • Transfer the cell suspension to a 250 mL flask.
  • Add 30 mL of an isooctane/isopropyl ether (9:1 v/v) mixture containing trans-2-octenal at a concentration of 10 g/L.
  • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 6-24 hours.
  • Product recovery and analysis:
  • Separate the organic phase from the aqueous phase.
  • Analyze the organic phase directly by GC-MS to quantify the remaining trans-2-octenal and the produced this compound.

Protocol 3: Purification of this compound

The crude product obtained from the extraction can be purified using silica (B1680970) gel column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (B92381)

  • Ethyl acetate

  • Glass column

  • Thin-layer chromatography (TLC) plates

2. Procedure:

  • Slurry preparation: Prepare a slurry of silica gel in hexane.
  • Column packing: Pack a glass column with the silica gel slurry.
  • Sample loading: Dissolve the crude product in a minimal amount of hexane and load it onto the column.
  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).
  • Fraction collection: Collect fractions and monitor them by TLC.
  • Product pooling and solvent removal: Pool the fractions containing the pure this compound and remove the solvent under reduced pressure.

Visualization of Workflows and Pathways

Biocatalytic Production Workflow

The following diagram illustrates the general workflow for the whole-cell biocatalytic production of this compound.

Biocatalytic_Workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Culture Microorganism Culture (Yeast or E. coli) Harvest Cell Harvesting & Washing Culture->Harvest Reaction Whole-Cell Reaction (Substrate Addition) Harvest->Reaction Extraction Product Extraction Reaction->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Product Analysis (GC-MS) Purification->Analysis Product This compound Analysis->Product Substrate trans-2-Octenal Substrate->Reaction

Caption: General workflow for biocatalytic production.

Biochemical Reaction Pathway

The core of the biotransformation is the enzymatic reduction of the aldehyde group, which requires a reducing equivalent, typically NADH.

Biochemical_Pathway Substrate trans-2-Octenal (C8H14O) Product This compound (C8H16O) Substrate->Product Reduction Enzyme Alcohol Dehydrogenase (ADH) Substrate->Enzyme Enzyme->Product NAD NAD+ Enzyme->NAD e- acceptor NADH NADH + H+ NADH->Enzyme e- donor Cofactor_Regen Cofactor Regeneration NAD->Cofactor_Regen Cofactor_Regen->NADH Byproducts Oxidized Byproducts Cofactor_Regen->Byproducts Glucose Glucose Glucose->Cofactor_Regen

Caption: Enzymatic reduction of trans-2-octenal.

References

Application of trans-2-Octen-1-ol in Flavor Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Octen-1-ol is a volatile organic compound that plays a significant role in the flavor profiles of a wide variety of food products. It is a medium-chain primary fatty alcohol with a characteristic chemical structure that imparts distinct sensory attributes.[1] This document provides detailed application notes and experimental protocols for the utilization and analysis of this compound in the field of flavor chemistry.

Sensory Properties and Natural Occurrence

This compound is characterized by a complex sensory profile, often described as having green, vegetable-like, oily, and fatty notes.[2][3][4] It can also contribute pleasant, fatty notes to fruity complexes and is associated with sweet and fruity undertones.[2][3][4] This compound is naturally present in a range of fruits, vegetables, and other organisms, including but not limited to melon, cucumber, parsley, cilantro, avocado, Prunus avium (sweet cherry), and Solanum lycopersicum (tomato).[1][4][5] It is also a key aroma component in many mushrooms.

Applications in Flavor Chemistry

Due to its unique sensory characteristics, this compound is a valuable ingredient for flavor creation and modification in the food and beverage industry. Its applications span a broad spectrum of products:

  • Fruity Flavors: It enhances the fatty and rich notes in fruit flavor profiles, particularly in melon and citrus formulations.[2][4][5]

  • Vegetable Flavors: It imparts authentic green and fatty notes to vegetable flavors such as cucumber, parsley, and cilantro.[2][4][5]

  • Savory Flavors: this compound is particularly useful in savory applications, contributing fatty characteristics to chicken, tallow, and lard flavors.[2][4][5]

  • Citrus Backnotes: It can be utilized to provide subtle, fatty backnotes in citrus flavor profiles.[2][5]

Quantitative Data

Understanding the concentration and sensory thresholds of this compound is crucial for its effective application. The following tables summarize key quantitative data.

ParameterValueSource
Aroma Threshold Detection: 40 to 840 ppb; Recognition: 100 ppb[2]
Taste Threshold 1 to 5 ppm[2]
Sensory Profile at 1% Oily, slightly nutty, fatty waxy, stale creamy, chicken fatty with an old cucumber green nuance.[2]
Taste Profile at 1-5 ppm Green, slightly oxidized, oily and nutty, chicken fatty, goaty and creamy on dry out with a cucumber rind nuance.[2]
Physical PropertyValueSource
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
Appearance Clear colourless liquid[1]
Solubility Insoluble in water; Soluble in ethanol, hexane, triacetin[1]
Boiling Point 85-87 °C/10 mmHg[2]
Density 0.843 g/mL at 25 °C[2]

Experimental Protocols

Protocol 1: Analysis of this compound using Gas Chromatography-Olfactometry (GC-O)

This protocol outlines the methodology for identifying and characterizing the odor contribution of this compound in a food matrix.

1. Sample Preparation:

  • Solid Samples: Utilize solvent extraction or solid-phase microextraction (SPME) to isolate volatile compounds.
  • Liquid Samples: Employ liquid-liquid extraction or headspace SPME.

2. GC-O System Configuration:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
  • Column: A non-polar or medium-polarity capillary column is typically used for flavor analysis.
  • Effluent Splitter: To direct the column effluent to both the FID and the ODP simultaneously.

3. GC-O Analysis:

  • Injection: Inject the prepared sample extract into the GC.
  • Separation: Program the GC oven temperature to separate the volatile compounds based on their boiling points and polarity.
  • Olfactometry: A trained sensory panelist sniffs the effluent from the ODP and records the odor descriptors and their intensity at specific retention times.
  • Data Analysis: Correlate the retention time of the odor event with the retention time of the peak on the FID chromatogram. Confirm the identity of this compound by comparing its retention index and mass spectrum (if using GC-MS) with an authentic standard.

Protocol 2: Sensory Evaluation of this compound in a Food Product

This protocol describes how to conduct a sensory evaluation to determine the impact of this compound on the flavor profile of a food product.

1. Panelist Selection and Training:

  • Recruit 8-12 panelists with demonstrated sensory acuity.
  • Train panelists to recognize and scale the intensity of relevant flavor attributes (e.g., green, fatty, fruity) using reference standards.

2. Sample Preparation:

  • Prepare a control sample of the food product without added this compound.
  • Prepare one or more test samples with varying concentrations of this compound. The concentrations should be based on the known flavor threshold and desired impact.

3. Sensory Evaluation Method (Descriptive Analysis):

  • Present the samples to the panelists in a randomized and blind manner.
  • Ask panelists to rate the intensity of the pre-defined flavor attributes for each sample on a line scale (e.g., 0 = not perceptible, 100 = very strong).
  • Provide water and unsalted crackers for palate cleansing between samples.

4. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA, PCA) to determine if there are significant differences in the flavor profiles of the control and test samples.

Mandatory Visualizations

Biosynthetic Pathway of C8 Volatiles

linoleic_acid Linoleic Acid lipoxygenase Lipoxygenase (LOX) linoleic_acid->lipoxygenase hydroperoxide Linoleic Acid Hydroperoxide lipoxygenase->hydroperoxide hydroperoxide_lyase Hydroperoxide Lyase (HPL) hydroperoxide->hydroperoxide_lyase c8_compounds C8 Aldehydes & Ketones hydroperoxide_lyase->c8_compounds alcohol_dehydrogenase Alcohol Dehydrogenase (ADH) c8_compounds->alcohol_dehydrogenase trans_2_octen_1_ol This compound alcohol_dehydrogenase->trans_2_octen_1_ol

Caption: Biosynthesis of C8 volatiles from linoleic acid.

Experimental Workflow for GC-O Analysis

sample Food Sample extraction Volatile Extraction (SPME / Solvent Extraction) sample->extraction gc_injection GC Injection extraction->gc_injection gc_separation GC Separation gc_injection->gc_separation splitter Effluent Splitter gc_separation->splitter fid FID Detection splitter->fid odp Olfactory Detection Port (ODP) splitter->odp data_analysis Data Analysis & Identification fid->data_analysis odp->data_analysis

Caption: Workflow for Gas Chromatography-Olfactometry.

Experimental Workflow for Sensory Evaluation

panel Panelist Selection & Training evaluation Sensory Evaluation (Randomized & Blind) panel->evaluation sample_prep Sample Preparation (Control & Test Samples) sample_prep->evaluation data_collection Data Collection (Intensity Ratings) evaluation->data_collection data_analysis Statistical Analysis (ANOVA, PCA) data_collection->data_analysis results Results & Interpretation data_analysis->results

Caption: Workflow for Descriptive Sensory Analysis.

References

Application Notes and Protocols for the Derivatization of trans-2-Octen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

trans-2-Octen-1-ol is a volatile organic compound with applications in the flavor and fragrance industries. For analytical purposes, particularly gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), its hydroxyl group can lead to poor peak shape and reduced volatility. Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar, more volatile functional group, thereby improving chromatographic performance and detection. This document provides detailed protocols for two common derivatization methods for this compound: silylation and acylation.

Experimental Protocols

Two primary derivatization methods are presented: silylation, which forms a trimethylsilyl (B98337) (TMS) ether, and acylation, which forms an acetate (B1210297) ester. Both methods are effective in preparing this compound for GC and GC-MS analysis.

Method 1: Silylation with BSTFA and TMCS

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as alcohols.[1] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating reagent, and its reactivity can be enhanced with the addition of a catalyst like trimethylchlorosilane (TMCS).[2][3]

Materials:

  • This compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) (optional, as a catalyst and solvent)

  • Anhydrous solvent (e.g., dichloromethane, hexane)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Micropipettes

Protocol:

  • Sample Preparation: Prepare a solution of this compound in an anhydrous solvent at a known concentration (e.g., 1 mg/mL).

  • Reagent Preparation: Prepare a fresh mixture of BSTFA and TMCS. A common ratio is 99:1 (v/v) of BSTFA to TMCS.

  • Derivatization Reaction:

    • In a clean, dry reaction vial, add 100 µL of the this compound solution.

    • Add 100 µL of the BSTFA + 1% TMCS reagent mixture to the vial. For more hindered alcohols, pyridine can be used as a solvent and catalyst.[1]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[4]

  • Analysis:

    • After cooling to room temperature, the sample is ready for direct injection into the GC or GC-MS system.

    • The resulting derivative is the trimethylsilyl ether of this compound.

Method 2: Acylation with Acetic Anhydride (B1165640)

Acylation is an alternative to silylation, producing stable and volatile derivatives.[5] Acetic anhydride is a common acetylating agent that reacts with alcohols in the presence of a catalyst to form acetate esters.[5][6]

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous pyridine (as a catalyst and solvent)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for evaporation

  • Micropipettes

Protocol:

  • Sample Preparation: Prepare a solution of this compound in an anhydrous solvent at a known concentration (e.g., 1 mg/mL).

  • Derivatization Reaction:

    • In a clean, dry reaction vial, add 100 µL of the this compound solution.

    • Add 50 µL of anhydrous pyridine and 50 µL of acetic anhydride.[5]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-100°C for 20-60 minutes.[5]

  • Work-up (Optional but Recommended):

    • After cooling, the excess reagent and pyridine can be removed by evaporating the sample to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., dichloromethane, hexane) for GC analysis.

  • Analysis:

    • The sample is now ready for injection into the GC or GC-MS system.

    • The resulting derivative is trans-2-octen-1-yl acetate.

Data Presentation

The following table summarizes the reaction conditions for the two described derivatization methods.

ParameterMethod 1: SilylationMethod 2: Acylation
Analyte This compoundThis compound
Derivatizing Reagent BSTFA (+ 1% TMCS)Acetic Anhydride
Catalyst/Solvent Anhydrous Pyridine (optional)Anhydrous Pyridine
Reaction Temperature 60-70°C[4]60-100°C[5]
Reaction Time 30 minutes[4]20-60 minutes[5]
Derivative Formed Trimethylsilyl EtherAcetate Ester
Work-up Required NoOptional (evaporation)
Derivative Stability Good, but sensitive to moistureVery Stable[5]

Visualization

Derivatization_Workflow cluster_silylation Method 1: Silylation cluster_acylation Method 2: Acylation s_start Start with This compound solution s_reagent Add BSTFA + 1% TMCS s_start->s_reagent s_react Vortex and Heat (60-70°C, 30 min) s_reagent->s_react s_analyze Analyze by GC/GC-MS s_react->s_analyze a_start Start with This compound solution a_reagent Add Acetic Anhydride + Pyridine a_start->a_reagent a_react Vortex and Heat (60-100°C, 20-60 min) a_reagent->a_react a_workup Optional: Evaporate & Reconstitute a_react->a_workup a_analyze Analyze by GC/GC-MS a_workup->a_analyze

Caption: Experimental workflow for the silylation and acylation of this compound.

References

Application Notes and Protocols for trans-2-Octen-1-ol in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trans-2-octen-1-ol in food science research, covering its applications as a flavoring agent and its potential as an antimicrobial compound. Detailed experimental protocols are provided to guide researchers in their investigations.

Application Notes

This compound is a volatile organic compound naturally found in various fruits, vegetables, and herbs.[1][2] It is primarily recognized for its distinct sensory characteristics and is utilized in the food industry as a flavoring agent.[1][2] Research also suggests its potential as an antimicrobial agent, offering a natural alternative for food preservation.

Flavor and Aroma Applications

This compound possesses a unique flavor and aroma profile, making it a versatile ingredient for food and beverage formulations.

Sensory Profile:

  • Odor: Described as green, vegetable-like, with fatty and citrus notes.[2][3]

  • Taste: Characterized as strong, fatty, oily, sweet, and fruity.[2][3]

Recommended Applications:

  • Fruits and Vegetables: Enhances the flavor profiles of melon, cucumber, parsley, cilantro, and avocado.[2][3]

  • Savory Products: Lends a pleasant, fatty note to savory applications such as chicken, tallow, and lard.[2][3]

  • Citrus Flavors: Can be used to provide citrus backnotes, particularly for orange flavors.[3][4]

  • Other Applications: The related compound, trans-2-octenal (B1212229), has been used to add authenticity to tea, dairy, and various fruit flavors at parts-per-million (ppm) levels.[5]

Antimicrobial Applications

Research indicates that this compound exhibits antimicrobial properties against a range of food-related microorganisms, suggesting its potential use as a natural preservative.[6]

Mechanism of Action:

The antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms.[7]

Spectrum of Activity:

  • Antibacterial: Effective against both Gram-positive and Gram-negative bacteria.[6]

  • Antifungal: Inhibits the growth of fungi and the germination of fungal spores.[6]

Quantitative Data

Sensory Properties

The following table summarizes the sensory descriptors and suggested usage levels for this compound and the closely related compound trans-2-octenal.

CompoundSensory DescriptorFood ApplicationSuggested Use Level (ppm)
This compoundGreen, vegetable-like, fatty, oily, sweet, fruityFruits (melon, cucumber), Vegetables (parsley, cilantro, avocado), Savory (chicken, tallow, lard), Citrus backnotesNot specified in quantitative terms
trans-2-OctenalSweet, fatty, citrus peelCitrus (orange), Nuts (hazelnut)0.10 - 10.00
trans-2-OctenalFruity green apple, fattyApricot, Peach, Orange~10
trans-2-OctenalFruity green apple, fattyBlueberryup to 20
trans-2-OctenalFruity green apple, fattyGreen Tea~30
trans-2-OctenalFruity green apple, fattyBlack Tea, Cooked Mushroom~50

Data for trans-2-octenal is included for comparative purposes and to provide a reference for potential use levels, as it is a structurally similar compound with extensive application data.[4][5]

Antimicrobial Efficacy

The antimicrobial activity of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC).

MicroorganismTypeMICMBC
Staphylococcus aureusGram-positive bacteria32 µg/mLNot specified
Other Gram-positive bacteriaGram-positive bacteria1.0 mg/mL4.0 mg/mL
Escherichia coliGram-negative bacteria64 µg/mLNot specified
Other Gram-negative bacteriaGram-negative bacteria2.0 mg/mL8.0 mg/mL
Aspergillus nigerFungus4.0 - 8.0 mg/mL (complete growth inhibition)Not applicable
Fungal SporesFungus1.0 - 2.0 mg/mL (90% inhibition of germination)Not applicable

Note: Some data in the table refers to 1-octen-3-ol, a closely related compound, due to the limited availability of specific MBC and fungal inhibition data for this compound.[6][7]

Experimental Protocols

Sensory Evaluation of this compound in a Food Matrix

This protocol describes a method for determining the sensory threshold and flavor profile of this compound in a model beverage system.

Objective: To determine the detection threshold and characterize the flavor profile of this compound in a 5% sucrose (B13894) solution.

Materials:

  • This compound (food grade)

  • Sucrose

  • Deionized water

  • Glass beakers and graduated cylinders

  • Micropipettes

  • Sensory evaluation booths

  • Odor-free sample cups with lids

  • Palate cleansers (unsalted crackers, room temperature water)

Procedure:

  • Panelist Selection and Training:

    • Recruit 10-12 panelists with prior experience in sensory evaluation.

    • Conduct a screening session to assess their ability to detect basic tastes and aromas.

    • Train panelists on the specific aroma and taste attributes associated with this compound using reference standards.

  • Sample Preparation:

    • Prepare a 5% (w/v) sucrose solution in deionized water.

    • Prepare a stock solution of this compound in ethanol (B145695) (e.g., 1000 ppm).

    • Create a series of dilutions of this compound in the 5% sucrose solution, ranging from below the expected detection threshold to a clearly perceivable concentration (e.g., 0.01 ppm to 10 ppm).

  • Threshold Determination (Ascending Forced-Choice Method):

    • Present panelists with three samples: two are blanks (5% sucrose solution) and one contains a low concentration of this compound.

    • Ask panelists to identify the "odd" sample.

    • Present progressively higher concentrations until the panelist correctly identifies the odd sample in two consecutive trials.

    • The detection threshold for each panelist is the geometric mean of the last incorrect and first correct concentration.

  • Flavor Profile Analysis:

    • Present panelists with a sample of the 5% sucrose solution containing a supra-threshold concentration of this compound (e.g., 2-3 times the average detection threshold).

    • Ask panelists to rate the intensity of predefined flavor attributes (e.g., green, fatty, sweet, fruity, chemical) on a labeled magnitude scale (LMS) or a 9-point hedonic scale.

  • Data Analysis:

    • Calculate the group's best-estimate threshold as the geometric mean of the individual thresholds.

    • Analyze the flavor profile data using analysis of variance (ANOVA) to identify significant differences in attribute ratings.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Panelist Panelist Selection & Training Threshold Threshold Determination (3-AFC) Panelist->Threshold Sample Sample Preparation (Dilution Series) Sample->Threshold Profile Flavor Profile Analysis Threshold->Profile Data Data Analysis (ANOVA) Profile->Data

Caption: Workflow for Sensory Evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterium.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial culture (e.g., Staphylococcus aureus or Escherichia coli)

  • Sterile 96-well microtiter plates

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically transfer a single colony of the test bacterium from an agar (B569324) plate to a tube of MHB.

    • Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration 100-fold higher than the highest desired test concentration.

    • In the 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

    • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.

    • Optionally, read the absorbance at 600 nm using a microplate reader to confirm the visual assessment.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_result Result Inoculum Bacterial Inoculum Preparation Inoculate Inoculation of 96-well Plate Inoculum->Inoculate Compound This compound Serial Dilution Compound->Inoculate Incubate Incubation (37°C, 18-24h) Inoculate->Incubate Determine MIC Determination (Visual/Absorbance) Incubate->Determine

Caption: Workflow for MIC Determination of this compound.

Signaling Pathways

Currently, there is a lack of specific research detailing the signaling pathways of this compound in the context of food science. Its primary functions are related to direct sensory perception (flavor) and antimicrobial activity through cell membrane disruption, which are not typically mediated by complex signaling cascades within the food matrix itself. Further research may be required to elucidate any potential interactions with cellular signaling pathways in biological systems upon consumption.

References

Application Notes and Protocols for the Formulation of trans-2-Octen-1-ol in Cosmetic Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Octen-1-ol is a fatty alcohol with a characteristic green, slightly fatty, and floral aroma.[1][2][3] It is primarily utilized in the flavor and fragrance industry to impart fresh and fruity notes.[2][4][5] In cosmetic and personal care products, it serves as a fragrance ingredient and is sometimes associated with moisturizing properties, although scientific evidence for the latter is limited.[4] This document provides detailed application notes and protocols for the incorporation of this compound into cosmetic formulations, with a focus on its properties, recommended use levels, and methods for analysis and stability testing.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for predicting its behavior in cosmetic formulations, particularly in emulsions. Its insolubility in water and solubility in alcohol and oils indicate that it will reside in the oil phase of an oil-in-water emulsion.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₈H₁₆O[6]
Molecular Weight 128.21 g/mol [6]
Appearance Colorless to pale yellow liquid[3]
Odor Profile Green, fatty, slightly floral, cucumber-like[3][8]
Boiling Point 85-87 °C at 10 mmHg
Density ~0.843 g/mL at 25°C
Refractive Index ~1.4460 at 20°C
Solubility Insoluble in water; Soluble in alcohol and oils[6][7]
LogP (o/w) ~2.674 (estimated)[8]

Applications in Cosmetic Products

The primary application of this compound in cosmetics is as a fragrance component in a variety of product types, including:

  • Creams and Lotions: To provide a fresh, green scent.

  • Body Washes and Shampoos: To enhance the product's fragrance profile.

  • Perfumes and Eau de Toilettes: As a middle note in fragrance compositions.

While some sources mention potential moisturizing properties, there is a lack of peer-reviewed studies to substantiate this claim or elucidate a specific biological mechanism.[4] Therefore, its use should be primarily considered for its aromatic contribution.

Formulation Guidelines and Recommended Use Levels

This compound is typically incorporated into the oil phase of a cosmetic emulsion during the formulation process. It is recommended to add it during the cooling down phase, typically below 40°C, to prevent its volatilization.

There are no specific regulatory limits for the concentration of this compound in final cosmetic products. However, it is recommended to adhere to the principle of using the lowest concentration necessary to achieve the desired fragrance effect. Based on general industry practice for fragrance ingredients, a starting concentration in the range of 0.05% to 0.5% (w/w) in the final product is suggested. For fragrance concentrates, a usage level of up to 1.0% has been recommended.[5][8]

Table 2: Recommended Starting Concentrations for this compound in Cosmetic Formulations

Product TypeRecommended Starting Concentration (w/w)
Leave-on Creams and Lotions0.05% - 0.2%
Rinse-off Products (e.g., Body Wash)0.1% - 0.5%
Fine Fragrance0.2% - 1.0%

Note: These are starting recommendations and the final concentration should be determined based on product-specific stability and safety testing.

Experimental Protocols

Protocol for the Preparation of an Oil-in-Water (O/W) Lotion

This protocol provides a basic framework for a simple O/W lotion. The concentration of this compound should be optimized based on the desired fragrance intensity and product stability.

Table 3: Example Formulation for an O/W Lotion

PhaseIngredientFunction% (w/w)
A (Water Phase) Deionized WaterSolventq.s. to 100
GlycerinHumectant3.00
Xanthan GumThickener0.20
B (Oil Phase) Cetearyl AlcoholEmulsifier, Thickener2.50
Glyceryl StearateEmulsifier2.00
Caprylic/Capric TriglycerideEmollient5.00
DimethiconeEmollient1.00
C (Cool-down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
This compoundFragrance0.10

Procedure:

  • Phase A: In the main vessel, disperse Xanthan Gum in Glycerin and then add Deionized Water. Heat to 75°C with gentle mixing.

  • Phase B: In a separate vessel, combine all ingredients of the oil phase and heat to 75°C until all components are melted and uniform.

  • Emulsification: Slowly add Phase B to Phase A with continuous homogenization for 3-5 minutes to form a stable emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently.

  • Phase C: When the temperature of the emulsion reaches below 40°C, add the preservative and this compound.

  • Final Step: Continue stirring until the lotion is uniform and has cooled to room temperature. Adjust the pH if necessary.

Protocol for Stability Testing of the Cosmetic Formulation

Stability testing is crucial to ensure the product maintains its physical, chemical, and microbiological quality over its shelf life.

Methodology:

  • Sample Preparation: Prepare three batches of the cosmetic formulation containing this compound.

  • Storage Conditions: Store the samples under various conditions:

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.

    • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for a duration determined by the desired shelf life.

    • Freeze-Thaw Cycling: -10°C to 25°C, with 24 hours at each temperature, for at least three cycles.

  • Evaluation Parameters: Assess the following parameters at initial, 1, 2, and 3-month intervals for accelerated stability, and at appropriate intervals for real-time stability:

    • Physical Appearance: Color, odor, and phase separation.

    • pH: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity using a viscometer.

    • Microbiological Purity: Test for microbial contamination.

    • Quantification of this compound: Analyze the concentration of this compound to assess its stability in the formulation (see Protocol 5.3).

Protocol for Quantification of this compound in a Cosmetic Cream using GC-MS

This protocol is based on established methods for the analysis of fragrance allergens in cosmetics.[1][9][10][11]

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Sample Preparation (Liquid-Liquid Extraction):

  • Weigh approximately 0.5 g of the cosmetic cream into a centrifuge tube.

  • Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Add an internal standard solution (e.g., 1,4-dibromobenzene).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Collect the supernatant (organic phase) and filter it through a 0.45 µm syringe filter into a GC vial.

GC-MS Conditions (Example):

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Quantification:

Create a calibration curve using standard solutions of this compound of known concentrations. The concentration in the sample is determined by comparing the peak area of this compound to that of the internal standard and referencing the calibration curve.

Visualizations

G Workflow for Incorporating this compound into a Cosmetic Formulation cluster_0 Pre-Formulation cluster_1 Formulation Development cluster_2 Product Testing & Finalization Raw Material Analysis Raw Material Analysis Solubility & Compatibility Testing Solubility & Compatibility Testing Raw Material Analysis->Solubility & Compatibility Testing Prototype Formulation Prototype Formulation Solubility & Compatibility Testing->Prototype Formulation Addition of this compound Addition of this compound Prototype Formulation->Addition of this compound Optimization Optimization Addition of this compound->Optimization Stability Testing Stability Testing Optimization->Stability Testing Safety Assessment Safety Assessment Optimization->Safety Assessment Final Formulation Final Formulation Stability Testing->Final Formulation Safety Assessment->Final Formulation

Caption: Workflow for incorporating this compound.

Emulsion Schematic of an Oil-in-Water (O/W) Emulsion cluster_Water Continuous Phase (Water) cluster_Oil Dispersed Phase (Oil Droplet) a b c d Oil Oil Phase (this compound resides here) Emulsifier Emulsifier molecules at the interface

Caption: Structure of an O/W emulsion.

Safety Considerations

This compound is classified as a skin and eye irritant.[6] Therefore, appropriate personal protective equipment (gloves, safety glasses) should be worn when handling the pure substance. In the final cosmetic product, the concentration should be low enough to not cause irritation in the majority of users. However, as with any fragrance ingredient, there is a potential for sensitization. It is crucial to conduct a thorough safety assessment of the final formulation.

References

Application Note: High-Resolution Gas Chromatography for the Quantification of Volatile Compounds Using trans-2-Octen-1-ol as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-2-Octen-1-ol is a C8 unsaturated fatty alcohol recognized for its characteristic green, fatty, and slightly nutty aroma, making it a significant component in the flavor and fragrance industries.[1][2] Its volatility and distinct chemical structure also make it an excellent candidate for use as an internal or external standard in the gas chromatographic (GC) analysis of volatile organic compounds (VOCs). This application note details a robust protocol for the use of this compound as a standard for the quantification of volatile compounds in complex matrices, relevant to researchers, scientists, and professionals in drug development and quality control.

The accurate quantification of volatile compounds is crucial in various fields, including the analysis of food and beverage aroma profiles, quality control of pharmaceutical excipients, and monitoring of environmental samples. Gas chromatography, coupled with either a Flame Ionization Detector (FID) for general hydrocarbon analysis or a Mass Spectrometer (MS) for definitive identification, is the gold standard for these applications.[3][4] The use of a reliable standard is paramount for achieving accurate and reproducible results.

This document provides a comprehensive methodology for utilizing this compound as a standard, including sample preparation, GC-FID/MS instrument conditions, and method validation parameters.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a standard is essential for its proper handling and application.

PropertyValueReference
Chemical Formula C₈H₁₆O[5]
Molecular Weight 128.21 g/mol [1][5]
CAS Number 18409-17-1[5]
Boiling Point 85-87 °C at 10 mmHg[5]
Density 0.843 g/mL at 25 °C[5]
Refractive Index n20/D 1.4460[5]
Purity (typical) >95.0% (GC)[2]
Appearance Colorless liquid[2]
Solubility Insoluble in water, soluble in alcohol[6]

Experimental Protocols

Preparation of Standard Solutions

a. Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of high-purity (>95%) this compound into a 10 mL volumetric flask. Dissolve and bring to volume with methanol (B129727) or another suitable solvent (e.g., ethanol, hexane). This stock solution should be stored at 4°C in a tightly sealed amber vial.

b. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions should be prepared fresh daily to minimize degradation.

Sample Preparation

The choice of sample preparation method will depend on the matrix. For liquid samples such as beverages or pharmaceutical formulations, a direct injection or liquid-liquid extraction may be appropriate. For solid samples, headspace or solid-phase microextraction (SPME) is recommended to isolate the volatile components.

Internal Standard (IS) Method: If using this compound as an internal standard, add a known amount of the stock or a working standard solution to all samples, calibration standards, and quality control samples prior to any extraction or dilution steps. The concentration of the internal standard should be similar to the expected concentration of the analytes of interest.[7]

Gas Chromatography (GC) Conditions

The following conditions are a starting point and may require optimization for specific applications. A non-polar or mid-polarity column is generally suitable for the analysis of C8 alcohols.

ParameterGC-FID ConditionGC-MS Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Split/Splitless, 250 °C, Split ratio 50:1Split/Splitless, 250 °C, Split ratio 50:1
Carrier Gas Helium, 1.0 mL/min constant flowHelium, 1.0 mL/min constant flow
Oven Program 50 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min50 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min
Detector FID, 280 °C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/minMS, Transfer line: 280 °C, Ion source: 230 °C (EI)
Injection Volume 1 µL1 µL
MS Acquisition -Scan mode: m/z 40-300

Method Validation

A validation of the analytical method should be performed to ensure its suitability for the intended purpose.[3][6][8] Key validation parameters are summarized below.

ParameterTypical Acceptance CriteriaExample Data
Linearity (R²) > 0.9950.998
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.5 µg/mL
Precision (%RSD) < 15%< 5%
Accuracy (% Recovery) 80-120%95-105%

Diagrams

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Stock Standard (1000 µg/mL) working Working Standards (1-100 µg/mL) stock->working calibration Calibration Curve working->calibration sample Sample is_spike Spike with IS (this compound) sample->is_spike Internal Std. extraction Extraction (LLE, SPME, etc.) is_spike->extraction gc GC-FID / GC-MS Analysis extraction->gc integration Peak Integration gc->integration integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for quantitative analysis using an internal standard.

signaling_pathway cluster_dev Development Phase cluster_val Validation Phase start Define Analytical Requirements select_std Select Standard (this compound) start->select_std method_dev Method Development linearity Linearity method_dev->linearity validation Method Validation routine Routine Analysis validation->routine optimize_gc Optimize GC Parameters select_std->optimize_gc prep_protocol Develop Sample Prep Protocol optimize_gc->prep_protocol prep_protocol->method_dev lod_loq LOD / LOQ linearity->lod_loq precision Precision lod_loq->precision accuracy Accuracy precision->accuracy accuracy->validation

Caption: Logical relationship for analytical method development and validation.

This compound is a suitable and reliable standard for the gas chromatographic analysis of volatile organic compounds. Its physicochemical properties allow for straightforward preparation of standard solutions and its chromatographic behavior is predictable on common stationary phases. The detailed protocol and validation guidelines provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement robust and accurate quantitative methods for a wide range of applications. The use of this compound as a standard, particularly as an internal standard, can significantly improve the precision and accuracy of analytical results.

References

Application Notes and Protocols for the Chiral Separation of trans-2-Octen-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Octen-1-ol is a chiral alcohol with applications in the flavor, fragrance, and pharmaceutical industries. The enantiomers of this compound may exhibit different biological and sensory properties, making their separation and quantification crucial for quality control, regulatory compliance, and the development of enantiomerically pure products. This document provides a detailed guide to the chiral separation of this compound enantiomers, focusing on gas chromatography (GC) with chiral stationary phases (CSPs), a powerful and widely used technique for the analysis of volatile chiral compounds.

Principle of Chiral Gas Chromatography

Chiral gas chromatography separates enantiomers by utilizing a chiral stationary phase (CSP) coated on the inner wall of a capillary column. Enantiomers, which have identical physical properties in an achiral environment, interact diastereomerically with the chiral selector of the CSP. This differential interaction leads to different retention times for each enantiomer, enabling their separation and quantification.

Cyclodextrin derivatives are commonly employed as chiral selectors in GC. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. The separation mechanism involves the formation of temporary inclusion complexes between the analyte and the cyclodextrin. The stability of these complexes is influenced by the three-dimensional structure of the analyte, leading to different retention for each enantiomer.

Experimental Protocols

While a specific, validated method for the chiral separation of this compound was not found in the reviewed literature, the following protocol is a robust starting point for method development, based on the successful separation of structurally similar chiral alcohols, such as 1-octen-3-ol, using cyclodextrin-based GC columns.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of racemic this compound in a high-purity solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal on-column concentration. A starting concentration of 10-50 µg/mL is recommended.

  • Sample Matrix: For samples in complex matrices (e.g., essential oils, biological fluids), appropriate extraction and clean-up procedures such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be necessary to isolate the analyte and prevent column contamination.

Gas Chromatography (GC) Method Development

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable for this analysis. The use of an MS detector can aid in peak identification.

Chiral Column Selection: Based on the analysis of similar compounds, a good starting point is a cyclodextrin-based chiral capillary column. The following are recommended for initial screening:

Initial GC Conditions:

  • Injection Port Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1 to 100:1 to avoid column overload)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure. A linear velocity of 30-40 cm/s for Helium is a good starting point.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 2 °C/min to 180 °C

    • Final Hold: 5 minutes

  • Detector Temperature (FID): 280 °C

Method Optimization:

  • Temperature Gradient: Adjust the temperature ramp rate. Slower ramps often improve resolution.

  • Carrier Gas Flow: Optimize the linear velocity to achieve the best balance between resolution and analysis time.

  • Column Head Pressure: If using constant pressure mode, adjust the pressure to optimize flow and resolution.

Data Presentation

The following table presents hypothetical, yet realistic, data for the chiral separation of this compound enantiomers on different chiral stationary phases. This data is for illustrative purposes to guide method development.

Chiral Stationary PhaseEnantiomerRetention Time (min)Resolution (Rs)
Rt-βDEXsa Enantiomer 122.51.8
Enantiomer 223.1
Chirasil-DEX CB Enantiomer 125.82.1
Enantiomer 226.7
Gamma-DEX Enantiomer 1No Separation-
Enantiomer 2No Separation

Visualizations

Chiral_GC_Method_Development_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis & Validation SamplePrep Sample Preparation InitialConditions Set Initial GC Conditions SamplePrep->InitialConditions StandardPrep Standard Preparation StandardPrep->InitialConditions ColumnScreening Chiral Column Screening Optimization Optimize Parameters (Temp, Flow, etc.) ColumnScreening->Optimization InitialConditions->ColumnScreening DataAcquisition Data Acquisition Optimization->DataAcquisition DataAnalysis Data Analysis (Peak Integration, Rs) Optimization->DataAnalysis Iterative Process DataAcquisition->DataAnalysis MethodValidation Method Validation DataAnalysis->MethodValidation

Figure 1. General workflow for chiral GC method development.

Chiral_Recognition_Mechanism cluster_CSP Chiral Stationary Phase Cyclodextrin Cyclodextrin Cavity Enantiomer_R (R)-Enantiomer Complex_R Inclusion Complex (Longer Retention) Enantiomer_R->Complex_R Forms More Stable Diastereomeric Complex Enantiomer_S (S)-Enantiomer Complex_S Inclusion Complex (Shorter Retention) Enantiomer_S->Complex_S Forms Less Stable Diastereomeric Complex Separation Separation

Figure 2. Chiral recognition on a cyclodextrin-based CSP.

Troubleshooting

  • No Separation:

    • Try a different chiral stationary phase (e.g., a gamma-cyclodextrin-based column if a beta-cyclodextrin was initially used).

    • Lower the oven temperature and/or the ramp rate.

    • Ensure the column is not overloaded; inject a more dilute sample.

  • Poor Resolution (Peak Tailing or Overlapping):

    • Optimize the carrier gas flow rate.

    • Check for and eliminate any dead volumes in the GC system.

    • Ensure the injection is rapid and the sample is properly vaporized.

    • The column may be contaminated; bake the column at the maximum recommended temperature.

  • Irreproducible Retention Times:

    • Check for leaks in the GC system.

    • Ensure the carrier gas flow and oven temperature are stable and reproducible.

    • Use an internal standard to correct for variations.

Conclusion

Application Notes and Protocols: Trans-2-Octen-1-ol in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-octen-1-ol, a volatile organic compound found in various plants and fungi, has garnered interest for its potential as an antimicrobial agent. Its activity against a range of microorganisms, coupled with its potential for synergistic interactions with existing antibiotics, makes it a compelling candidate for further investigation in the development of novel antimicrobial therapies. These application notes provide an overview of the current understanding of this compound's antimicrobial properties, detailed protocols for its evaluation, and insights into its potential mechanisms of action.

Antimicrobial Activity

While specific data on the minimum inhibitory concentration (MIC) of this compound against key pathogens is limited in publicly available literature, studies on structurally related compounds, such as other unsaturated alcohols and aldehydes, provide valuable insights into its potential efficacy. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane integrity.

Table 1: Antimicrobial Activity of Compounds Structurally Related to this compound

CompoundMicroorganismMIC (µg/mL)Reference
1-Octen-3-olStaphylococcus aureus1000[1]
1-Octen-3-olBacillus subtilis1000[1]
1-Octen-3-olStaphylococcus epidermidis1000[1]
1-Octen-3-olEscherichia coli2000[1]
1-Octen-3-olPseudomonas aeruginosa2000[1]
Trans-2-decenalStaphylococcus aureus500[2]
Trans-2-decenalClostridium perfringens500[2]
Trans-cinnamaldehydeEscherichia coli-[3]
Trans-cinnamaldehydeStaphylococcus aureus-[4]

Note: The data presented above is for compounds structurally analogous to this compound and should be used as a preliminary guide. Specific MIC values for this compound must be determined experimentally.

Synergistic Effects with Conventional Antimicrobials

A promising area of research is the investigation of synergistic effects between this compound and conventional antimicrobial agents. Such combinations could potentially lower the required therapeutic dose of the conventional drug, thereby reducing toxicity and combating the development of resistance. The synergistic effect is typically quantified using the Fractional Inhibitory Concentration (FIC) index.

Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

While no specific FIC indices for this compound have been reported, studies on similar compounds like trans-cinnamaldehyde have demonstrated synergistic effects with antibiotics such as amikacin, gentamicin, and oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA)[4].

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution for a Volatile Compound

This protocol outlines a method for determining the MIC of this compound, a volatile compound, against a target microorganism.

Materials:

  • This compound

  • Target microorganism (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with sealable lids

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick 3-5 colonies of the target microorganism from an agar (B569324) plate and inoculate into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C for 2-6 hours until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the appropriate this compound dilution to each well of the test plate.

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Include a growth control well containing 100 µL of CAMHB and 100 µL of the inoculum.

    • Include a sterility control well containing 200 µL of uninoculated CAMHB.

    • Seal the plate tightly to prevent the evaporation of the volatile compound.

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • After incubation, determine the MIC, which is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: Checkerboard Assay for Synergy Testing (FIC Index Determination)

This protocol describes the checkerboard method to assess the synergistic interaction between this compound and a conventional antibiotic.

Materials:

  • This compound

  • Conventional antibiotic (e.g., Gentamicin)

  • Target microorganism

  • CAMHB

  • Sterile 96-well microtiter plates with sealable lids

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare the microbial inoculum as described in Protocol 1.

  • Preparation of Drug Dilutions:

    • In a 96-well plate, prepare serial two-fold dilutions of this compound horizontally (e.g., in rows A-G) in 50 µL of CAMHB.

    • Prepare serial two-fold dilutions of the conventional antibiotic vertically (e.g., in columns 1-10) in 50 µL of CAMHB.

    • The final volume in each well will be 100 µL, containing various combinations of the two agents.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.

  • Controls:

    • Include a row with only dilutions of this compound and inoculum to determine its MIC.

    • Include a column with only dilutions of the antibiotic and inoculum to determine its MIC.

    • Include a growth control well (inoculum only) and a sterility control well (broth only).

  • Incubation and Reading:

    • Seal and incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC of each agent alone and in combination.

  • Calculation of FIC Index:

    • FIC of this compound = MIC of this compound in combination / MIC of this compound alone.

    • FIC of antibiotic = MIC of antibiotic in combination / MIC of antibiotic alone.

    • FIC Index = FIC of this compound + FIC of antibiotic.

    • Interpret the results based on the values in Table 2.

Proposed Mechanisms of Action

The antimicrobial activity of this compound is likely multifaceted, primarily targeting the bacterial cell envelope and potentially interfering with key cellular processes.

Membrane Disruption

The lipophilic nature of this compound allows it to intercalate into the bacterial cell membrane, disrupting the lipid bilayer. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Membrane_Disruption cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Trans_2_Octen_1_ol This compound Trans_2_Octen_1_ol->Lipid_Bilayer Intercalation Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of membrane disruption by this compound.

Inhibition of Signaling Pathways

Unsaturated fatty acids have been shown to inhibit bacterial two-component signaling systems. These systems are crucial for bacteria to sense and respond to environmental changes, including stress conditions. By interfering with these signaling cascades, this compound may impair the bacterium's ability to adapt and survive.

Signaling_Inhibition External_Signal External Signal Sensor_Kinase Sensor Histidine Kinase External_Signal->Sensor_Kinase Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator Phosphorylation Gene_Expression Altered Gene Expression Response_Regulator->Gene_Expression Adaptation Bacterial Adaptation Gene_Expression->Adaptation Trans_2_Octen_1_ol This compound Trans_2_Octen_1_ol->Sensor_Kinase Inhibition Inhibition

Caption: Putative inhibition of a two-component signaling system.

Experimental Workflow for Antimicrobial Evaluation

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound as a potential antimicrobial agent.

Antimicrobial_Workflow cluster_screening Initial Screening cluster_synergy Synergy Testing cluster_mechanism Mechanism of Action Studies MIC MIC Determination (Broth Microdilution) MBC MBC Determination MIC->MBC Checkerboard Checkerboard Assay (FIC Index) MIC->Checkerboard Time_Kill Time-Kill Curve Assay Checkerboard->Time_Kill Membrane Membrane Permeability Assay Checkerboard->Membrane Signaling Signaling Pathway Analysis Membrane->Signaling

Caption: Workflow for evaluating antimicrobial potential.

Conclusion

This compound presents a promising avenue for the development of new antimicrobial strategies, either as a standalone agent or in combination with existing drugs. The protocols and conceptual frameworks provided in these application notes offer a starting point for researchers to systematically investigate its potential. Further research is warranted to elucidate its precise mechanisms of action and to establish its efficacy and safety in preclinical and clinical settings.

References

Application Notes and Protocols for trans-2-Octen-1-ol as a Potential Agricultural Pesticide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Octen-1-ol (CAS No: 18409-17-1) is a volatile organic compound (VOC) found in various plants, including fruits and vegetables.[1] While extensively utilized as a flavoring and fragrance agent in the food and cosmetic industries, emerging research suggests its potential as a biopesticide in agricultural applications.[2][3][4] This document provides a summary of the current, albeit limited, scientific knowledge on the pesticidal applications of this compound and detailed protocols for its evaluation. The primary focus of existing research has been on its antimicrobial and fungicidal properties, with data on its insecticidal, nematicidal, or herbicidal activities being scarce.

Potential Agricultural Applications

This compound has demonstrated notable antimicrobial and biofilm inhibition properties.[2] Its potential applications in agriculture are primarily centered on the control of fungal plant pathogens. Studies on the closely related aldehyde, trans-2-octenal (B1212229), have shown significant efficacy against a range of phytopathogenic fungi, suggesting that this compound may possess a similar spectrum of activity.[5][6]

Primary areas of application include:

  • Biofungicide: For the control of soil-borne and foliar fungal diseases.

  • Antimicrobial Agent: For post-harvest treatment of fruits and vegetables to prevent microbial spoilage.

  • Biofilm Inhibitor: To manage bacterial biofilms on agricultural equipment and in irrigation systems.[2]

Mechanism of Action

The precise mechanism of action of this compound as a pesticide is not fully elucidated. However, preliminary research points towards a multi-faceted mode of action primarily targeting cellular membranes and key metabolic pathways.[2]

  • Membrane Disruption: As an unsaturated alcohol, this compound is thought to interfere with the lipid bilayer of microbial cell membranes, leading to increased permeability and loss of cellular integrity.[2]

  • Inhibition of Fatty Acid Synthesis: Evidence suggests that it may interfere with fatty acid synthesis pathways, which are crucial for maintaining membrane composition and cellular functions.[2]

  • Modulation of Signaling Pathways: Research indicates that this compound can modulate critical cell survival and stress response signaling pathways, such as the Akt and JNK pathways, potentially leading to programmed cell death in target organisms.[2]

Below is a proposed signaling pathway for the antimicrobial action of this compound.

G cluster_cell Target Microbial Cell t2o1 This compound membrane Cell Membrane t2o1->membrane Disruption fas Fatty Acid Synthesis t2o1->fas Inhibition akt Akt Pathway t2o1->akt Modulation jnk JNK Pathway t2o1->jnk Modulation apoptosis Programmed Cell Death membrane->apoptosis fas->membrane Maintains Integrity akt->apoptosis Inhibition jnk->apoptosis Induction

Proposed mechanism of action of this compound.

Quantitative Data on Efficacy

Direct quantitative data on the pesticidal efficacy of this compound against agricultural pests is limited in publicly available literature. However, studies on the structurally similar compound, trans-2-octenal, provide valuable insights into the potential fungicidal activity. The following table summarizes the in vitro activity of trans-2-octenal against various phytopathogens.

Target PhytopathogenMinimum Inhibitory Concentration (MIC)Minimum Mortality Concentration (MMC)Reference
Fusarium oxysporum f. sp. lycopersiciNot specifiedNot specified[5]
Sclerotium rolfsiiNot specifiedNot specified[6]
Various other phytopathogenic fungiData available in cited literatureData available in cited literature[5]

Note: The data presented above is for trans-2-octenal, a related compound. Further research is required to establish the specific efficacy of this compound.

Experimental Protocols

The following protocols are designed to evaluate the efficacy of this compound as a fungicide, adapted from methodologies used for similar volatile organic compounds.

In Vitro Antifungal Activity Assay

This protocol determines the direct inhibitory effect of volatile this compound on the mycelial growth of fungal pathogens.

Materials:

  • Pure culture of the target fungal pathogen (e.g., Fusarium oxysporum, Sclerotium rolfsii)

  • Potato Dextrose Agar (B569324) (PDA)

  • Sterile Petri dishes (90 mm)

  • This compound (≥95% purity)

  • Sterile filter paper discs (6 mm)

  • Micropipettes

  • Parafilm

  • Incubator

Procedure:

  • Prepare PDA medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculate the center of each PDA plate with a 5 mm mycelial plug taken from the growing edge of a fresh fungal culture.

  • Aseptically place a sterile filter paper disc on the inside of the lid of each Petri dish.

  • Apply the desired volume of this compound to the filter paper disc. A range of concentrations should be tested (e.g., 10, 25, 50, 100 µL). Use a control with no this compound.

  • Seal the Petri dishes with Parafilm to create a closed environment.

  • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28 °C) in the dark.

  • Measure the radial growth of the fungal colony daily until the mycelium in the control plates reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • To determine the Minimum Inhibitory Concentration (MIC), identify the lowest concentration that results in complete inhibition of visible mycelial growth.

  • To determine the Minimum Fungicidal Concentration (MFC), transfer the mycelial plugs from the plates with no visible growth to fresh PDA plates without this compound. The MFC is the lowest concentration at which no fungal growth occurs after sub-culturing.

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Measurement pda Prepare PDA Plates inoculate Inoculate with Fungal Plug pda->inoculate filter_disc Place Filter Disc on Lid apply_t2o1 Apply this compound filter_disc->apply_t2o1 seal Seal Plates apply_t2o1->seal incubate Incubate at Optimal Temperature measure Measure Radial Growth incubate->measure calculate Calculate MGI (%) measure->calculate

Workflow for the in vitro antifungal activity assay.
In-Soil Fungicidal Activity Assay

This protocol assesses the efficacy of this compound in controlling a soil-borne fungal pathogen in a controlled pot experiment.

Materials:

  • This compound

  • Target soil-borne fungal pathogen culture (e.g., Sclerotium rolfsii sclerotia or mycelial suspension)

  • Sterilized soil (e.g., loam or a standard potting mix)

  • Pots (e.g., 500 mL)

  • Susceptible host plant seeds or seedlings (e.g., tomato for Fusarium oxysporum)

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Soil Inoculation: Mix the fungal inoculum thoroughly with the sterilized soil. The inoculum density should be predetermined to cause consistent disease in control plants. For Sclerotium rolfsii, a specific number of sclerotia per gram of soil can be used. For Fusarium, a spore suspension can be mixed into the soil.

  • Treatment Application:

    • Drench Application: Dilute this compound in an appropriate solvent or emulsifier and then in water to achieve the desired concentrations. Drench the inoculated soil in the pots with the treatment solution.

    • Fumigation: For volatile activity, inject a specific volume of this compound into the center of the soil mass in each pot and immediately cover the pot to prevent volatilization.

  • Control Groups: Include a negative control (no treatment) and a positive control (a commercial fungicide).

  • Planting: After a specified waiting period (if any, for fumigation), plant the seeds or transplant the seedlings of the host plant into the treated and control pots.

  • Incubation: Maintain the pots in a growth chamber or greenhouse under conditions favorable for disease development.

  • Disease Assessment: After a predetermined period (e.g., 3-4 weeks), assess disease severity using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 = dead plant). Also, measure plant growth parameters such as plant height, root length, and fresh/dry weight.

  • Data Analysis: Statistically analyze the disease severity and plant growth data to determine the efficacy of the this compound treatments compared to the controls.

Safety and Handling

This compound is classified as an irritant to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound shows promise as a potential biopesticide, particularly as a biofungicide, based on its known antimicrobial properties and the activity of structurally related compounds. However, there is a significant need for further research to:

  • Establish its efficacy against a broader range of agricultural pests, including insects, nematodes, and weeds.

  • Determine optimal application rates and formulations for field conditions.

  • Evaluate its toxicological profile for non-target organisms and its environmental fate.

  • Fully elucidate its mechanism of action to aid in the development of more effective and targeted biopesticides.

The protocols provided herein offer a framework for researchers to systematically evaluate the potential of this compound as a valuable tool in integrated pest management strategies.

References

Troubleshooting & Optimization

Technical Support Center: Purification of trans-2-Octen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of trans-2-octen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercially available this compound typically has a purity of >95% or >97%.[1][2] The most common impurity is its geometric isomer, cis-2-octen-1-ol.[3][4] Other potential impurities may include unreacted starting materials from synthesis, byproducts such as other octenol isomers, and oxidation products like trans-2-octenal.[5][6]

Q2: What is the boiling point of this compound, and why is vacuum distillation recommended?

A2: this compound has a relatively high boiling point, approximately 85-87 °C at 10 mmHg.[1][7] Distillation at atmospheric pressure would require significantly higher temperatures, which can lead to thermal decomposition, isomerization, or oxidation of the allylic alcohol. Vacuum distillation is the preferred method as it lowers the boiling point, minimizing thermal stress on the compound and preventing degradation.[8]

Q3: Can this compound be purified by crystallization?

A3: While crystallization is a powerful purification technique, it can be challenging for low-melting-point alcohols like this compound. The compound is a colorless liquid at room temperature, making standard crystallization difficult.[9] Specialized techniques such as fractional crystallization at low temperatures might be possible but are generally less practical than distillation or chromatography for this compound.

Q4: How can I effectively separate this compound from its cis-isomer?

A4: The separation of cis and trans isomers can be challenging due to their similar physical properties. Fractional distillation under vacuum can be effective if there is a sufficient difference in their boiling points. However, for high-purity requirements, preparative column chromatography, including flash chromatography or preparative HPLC, is often more successful in resolving these geometric isomers.[10][11]

Q5: What are the key challenges in the chromatographic purification of allylic alcohols like this compound?

A5: Allylic alcohols can be sensitive to acidic conditions. Standard silica (B1680970) gel is slightly acidic and can potentially cause degradation or isomerization of the target compound.[12] It is crucial to use neutral or deactivated silica gel or to add a small amount of a basic modifier, such as triethylamine (B128534), to the eluent to prevent on-column reactions.

Troubleshooting Guides

Vacuum Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Isomers - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too high.- Unstable vacuum.- Use a longer fractionating column or a column with more efficient packing.- Decrease the heating rate to allow for proper vapor-liquid equilibrium.- Check all connections for leaks and ensure the vacuum pump is functioning correctly.
Product Decomposition (Discoloration) - Distillation temperature is too high.- Presence of acidic or basic impurities.- Lower the distillation pressure to further reduce the boiling point.- Neutralize the crude material with a mild base (e.g., sodium bicarbonate wash) before distillation.
"Bumping" or Uncontrolled Boiling - Superheating of the liquid.- Use a magnetic stir bar for smooth boiling.- Ensure the heating mantle is properly sized and the heat is evenly distributed.
Low Recovery - Hold-up in the distillation column and condenser.- Leaks in the system.- Use a smaller distillation apparatus for small-scale purifications.- Ensure all joints are properly sealed with vacuum grease.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of cis and trans Isomers - Inappropriate solvent system.- Column overloading.- Perform thorough TLC analysis to optimize the eluent system for better separation.- Reduce the amount of crude material loaded onto the column. The recommended ratio of adsorbent to sample is typically 20-50:1 by weight.[10]
Tailing of the Product Peak - Interaction with the stationary phase.- The compound is too polar for the chosen eluent.- Add a small percentage (0.1-1%) of a polar modifier like triethylamine or a small amount of alcohol to the eluent.- Gradually increase the polarity of the eluent system.
Product Degradation on the Column - Acidity of the silica gel.- Use deactivated (neutral) silica gel or alumina.- Add a small amount of a base like triethylamine to the eluent to neutralize the stationary phase.[12]
Low Recovery - Irreversible adsorption onto the stationary phase.- The compound is too non-polar and elutes with the solvent front.- Increase the polarity of the eluent at the end of the purification to elute any strongly adsorbed compounds.- Start with a less polar eluent system if the compound has a very high Rf value.

Quantitative Data Summary

Purification Method Parameter Typical Value Reference
Commercial SupplyPurity (GC)>95.0% - 97%[1][2]
Vacuum DistillationBoiling Point85-87 °C @ 10 mmHg[1][7]
Column ChromatographyAdsorbent:Sample Ratio20:1 to 50:1 (w/w)[10]
Preparative HPLCPurity AchievedUp to 99.15% (for similar compounds)[13]

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation

This protocol outlines the general steps for purifying this compound using vacuum fractional distillation.

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are lightly greased.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • System Evacuation: Connect the apparatus to a vacuum pump via a cold trap. Slowly evacuate the system to the desired pressure (e.g., 10 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect a forerun fraction of any low-boiling impurities. As the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly reintroducing air into the apparatus.

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for purifying this compound by flash column chromatography.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system that provides good separation of this compound from its impurities. A common starting point is a mixture of hexane (B92381) and ethyl acetate.

  • Column Packing: Plug the bottom of a glass column with glass wool and add a layer of sand. Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column, allowing it to pack evenly. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes. The polarity of the eluent can be gradually increased to elute the desired compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow crude Crude this compound distillation Vacuum Fractional Distillation crude->distillation High boiling impurities chromatography Column Chromatography crude->chromatography Close boiling impurities (e.g., cis-isomer) analysis Purity Analysis (GC/NMR) distillation->analysis chromatography->analysis pure Pure this compound analysis->pure Purity > 99%

Caption: General purification workflow for this compound.

Distillation_Troubleshooting start Poor Separation? cause1 High Distillation Rate start->cause1 Yes cause2 Inefficient Column start->cause2 Yes cause3 Unstable Vacuum start->cause3 Yes solution1 Decrease Heating cause1->solution1 solution2 Use Longer/Packed Column cause2->solution2 solution3 Check for Leaks cause3->solution3

Caption: Troubleshooting logic for poor separation in distillation.

References

Technical Support Center: Optimizing the Synthesis of trans-2-Octen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-2-octen-1-ol. Our aim is to help you overcome common experimental challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective two-step synthesis involves an initial Wittig reaction to form the carbon-carbon double bond with the desired trans stereochemistry, followed by a selective reduction of the resulting α,β-unsaturated aldehyde.

Q2: How can I improve the trans-selectivity of my Wittig reaction?

To favor the formation of the trans (E)-alkene, it is crucial to use a stabilized ylide.[1][2] Stabilized ylides are less reactive and their reactions are often under thermodynamic control, which leads to the more stable trans product.[1][3] Using a non-stabilized ylide will typically result in the cis (Z)-alkene as the major product.[2]

Q3: What are the best practices for handling the reagents used in a Swern oxidation, if I choose to synthesize the precursor aldehyde?

The Swern oxidation uses dimethyl sulfoxide (B87167) (DMSO), oxalyl chloride, and a hindered amine base like triethylamine (B128534) (TEA).[4][5] It is critical to perform the reaction at very low temperatures, typically -78 °C (a dry ice/acetone bath), because the intermediate chlorosulfonium salt is unstable above -60 °C.[6] Care must be taken as DMSO can react violently with oxalyl chloride without a solvent.[6]

Q4: I am seeing over-reduction of my aldehyde to the saturated alcohol during the final reduction step. How can I prevent this?

Over-reduction is a common issue. Using a milder reducing agent or carefully controlling the reaction conditions is key. Diisobutylaluminium hydride (DIBAL-H) is often used for the 1,2-reduction of α,β-unsaturated aldehydes to allylic alcohols.[7][8] Performing the reaction at low temperatures (e.g., -78 °C) is crucial, as higher temperatures can lead to the reduction of the double bond as well.[7][8][9] The use of exactly one equivalent of DIBAL-H helps to form a stable hemi-acetal aluminum complex at low temperatures, which prevents further reduction.[7][8]

Troubleshooting Guide

Problem 1: Low Yield in the Wittig Reaction Step
Potential Cause Troubleshooting Suggestion
Incomplete Ylide Formation Ensure the base used is strong enough and fresh. For stabilized ylides, bases like NaH or NaOMe are often sufficient.[2] For non-stabilized ylides, stronger bases like n-butyllithium (n-BuLi) are required.[10] All reagents and solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[10]
Ylide Instability If using a non-stabilized ylide, consider generating it in situ at low temperatures in the presence of the aldehyde.[10]
Poor Aldehyde Quality Use freshly distilled or purified aldehyde to remove any carboxylic acid impurities that would quench the ylide.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Problem 2: Poor trans : cis Selectivity in the Wittig Reaction
Potential Cause Troubleshooting Suggestion
Incorrect Ylide Type For high trans (E) selectivity, a stabilized ylide (e.g., one with an adjacent electron-withdrawing group like an ester) is necessary.[1][2] The use of non-stabilized ylides will favor the cis (Z) product.[2]
Reaction Conditions While the ylide itself is the primary determinant of stereochemistry, solvent and temperature can have an effect. Ensure your protocol is optimized for the formation of the thermodynamic product.
Problem 3: Incomplete or Over-reduction in the Final Step
Potential Cause Troubleshooting Suggestion
Over-reduction to Saturated Alcohol Use a more selective reducing agent. The Luche reduction (NaBH₄ with CeCl₃) is highly selective for the 1,2-reduction of enones and enals. If using DIBAL-H, maintain a low temperature (-78 °C) and use only one equivalent of the reagent.[7][8][9]
Incomplete Reaction Ensure the reducing agent is fresh and active. Monitor the reaction by TLC. If the reaction stalls, a slight increase in temperature might be necessary, but this must be done cautiously to avoid over-reduction.
Workup Issues The intermediate aluminum complex with DIBAL-H requires a careful aqueous workup to liberate the alcohol.[8]

Experimental Protocols

Protocol 1: Synthesis of trans-2-Octenal (B1212229) via Wittig Reaction

This protocol is a representative method.

  • Ylide Preparation:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend (formylmethylene)triphenylphosphorane (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Add a suitable base (e.g., sodium hydride, 1.1 equivalents) portion-wise and stir the mixture for 1 hour at room temperature.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of hexanal (B45976) (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield trans-2-octenal.

Protocol 2: Selective Reduction of trans-2-Octenal to this compound

This protocol details a selective reduction using DIBAL-H.

  • Reaction Setup:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve trans-2-octenal (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction:

    • Add a solution of DIBAL-H (1.0 M in hexanes, 1.05 equivalents) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Monitor the reaction by TLC for the disappearance of the starting aldehyde.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by saturated aqueous Rochelle's salt solution.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Separate the layers and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting oil by column chromatography on silica gel to obtain this compound.

Visualizations

Synthesis_Workflow Hexanal Hexanal Wittig Wittig Reaction Hexanal->Wittig Ylide (Formylmethylene)triphenylphosphorane Ylide->Wittig Octenal trans-2-Octenal Wittig->Octenal Formation of trans C=C bond Reduction Selective Reduction (e.g., DIBAL-H) Octenal->Reduction FinalProduct This compound Reduction->FinalProduct Reduction of C=O to C-OH

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Wittig start Low Yield in Wittig Reaction check_ylide Was the ylide formation successful? start->check_ylide check_reagents Are reagents anhydrous and base strong enough? check_ylide->check_reagents No check_aldehyde Is the aldehyde pure? check_ylide->check_aldehyde Yes check_reagents->check_aldehyde Yes remedy_ylide Use fresh, strong base. Ensure anhydrous conditions. check_reagents->remedy_ylide No remedy_aldehyde Purify aldehyde (e.g., distillation). check_aldehyde->remedy_aldehyde No remedy_time Increase reaction time. Monitor by TLC. check_aldehyde->remedy_time Yes

Caption: Troubleshooting logic for low yield in the Wittig reaction.

References

stability issues and degradation of trans-2-octen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for trans-2-octen-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation challenges encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

This compound is an unsaturated fatty alcohol with the chemical formula C₈H₁₆O.[1][2] It is a colorless liquid with a characteristic green, fatty, and slightly mushroom-like odor.[3] It is found naturally in various fruits, vegetables, and cooked meats.[3] Due to its allylic alcohol structure, it is susceptible to oxidation and isomerization.

Q2: How should I properly store this compound to minimize degradation?

To ensure the stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration at 2-8°C is advisable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using an amber-colored vial or by wrapping the container in aluminum foil.

  • Purity: Ensure the compound is free from impurities, as they can catalyze degradation.

Q3: What are the main degradation pathways for this compound?

The primary degradation pathways for this compound, as an allylic alcohol, are oxidation and isomerization.

  • Oxidation: The allylic hydroxyl group can be oxidized to form trans-2-octenal (B1212229) (an aldehyde) and subsequently trans-2-octenoic acid (a carboxylic acid). This process can be accelerated by exposure to air (oxygen), heat, and certain metal catalysts.

  • Isomerization: The double bond can migrate, or the alcohol can tautomerize to form a ketone, typically in the presence of transition metal catalysts (e.g., ruthenium, rhodium, iridium) or under certain pH conditions.

Q4: Which analytical techniques are suitable for monitoring the purity and degradation of this compound?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the most common and effective methods.

  • GC-MS: This technique is ideal for separating this compound from its volatile degradation products (e.g., trans-2-octenal) and confirming their identity by their mass spectra.

  • ¹H NMR: Proton NMR can be used to monitor the disappearance of signals corresponding to the alcohol and the appearance of new signals characteristic of the aldehyde or other degradation products.

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC-MS Analysis

Symptom: Your GC-MS analysis of a this compound sample shows a significant peak corresponding to trans-2-octenal.

Potential Cause: The sample has likely undergone oxidation. This can be caused by improper storage (exposure to air), prolonged heating during an experiment, or the presence of oxidizing contaminants.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the stock solution of this compound is stored under an inert atmosphere and at a low temperature.

  • Use Fresh Samples: For critical experiments, use a freshly opened vial of the compound or purify the existing stock by distillation or chromatography.

  • Degas Solvents: If the experiment involves dissolving this compound, use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Control Reaction Temperature: Avoid excessive heating during your experiment. If elevated temperatures are necessary, perform the reaction under an inert atmosphere.

Issue 2: Inconsistent Reaction Yields in an Esterification Reaction

Symptom: You are performing an esterification reaction with this compound and an acyl chloride, but the yield of the desired ester is consistently low and varies between batches.

Potential Causes:

  • Degradation of Starting Material: The this compound may have degraded due to improper storage, leading to a lower effective concentration.

  • Side Reactions: The presence of water can hydrolyze the acyl chloride, reducing the amount available for the esterification reaction. The basic conditions of some esterification protocols can also promote isomerization of the allylic alcohol.

Troubleshooting Steps:

  • Assess Purity of Alcohol: Before starting the reaction, check the purity of the this compound using GC-MS or NMR.

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.

  • Optimize Reaction Conditions: If using a base, consider a non-nucleophilic base to minimize side reactions. A lower reaction temperature may also help to reduce degradation.

  • Monitor Reaction Progress: Use TLC or GC to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.

Experimental Protocols & Associated Troubleshooting

Protocol 1: GC-MS Analysis of this compound Purity

Objective: To determine the purity of a this compound sample and identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in HPLC-grade hexane.

  • GC-MS System:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL (splitless).

  • MS System:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Data Presentation (Hypothetical Data):

Compound NameRetention Time (min)Key Mass Fragments (m/z)Purity (%)
This compound10.557, 69, 81, 110, 12895.2
trans-2-Octenal9.841, 55, 69, 83, 1264.5
Hexanal6.244, 56, 72, 82, 1000.3

Troubleshooting:

  • Symptom: A large peak for trans-2-octenal is observed.

    • Action: Refer to Troubleshooting Guide Issue 1. The sample is likely oxidized.

  • Symptom: Poor peak shape or broad peaks.

    • Action: Check the cleanliness of the GC inlet liner and the column's condition. The sample may be too concentrated.

Protocol 2: Synthesis of trans-2-Octenyl Acetate

Objective: To synthesize a flavor ester from this compound.

Methodology:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.28 g, 10 mmol) and anhydrous pyridine (B92270) (1.58 g, 20 mmol) in 20 mL of anhydrous diethyl ether.

  • Reactant Addition: Cool the mixture to 0°C in an ice bath. Slowly add acetyl chloride (0.86 g, 11 mmol) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction by slowly adding 10 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (1 x 10 mL), and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (9:1 hexanes:ethyl acetate).

Troubleshooting:

  • Symptom: Low yield of the ester and recovery of unreacted alcohol.

    • Action: Ensure the acetyl chloride is not degraded and that anhydrous conditions were maintained. The reaction time may need to be extended.

  • Symptom: Presence of a byproduct with a ketone functionality in the NMR spectrum.

    • Action: The basic conditions (pyridine) may have caused some isomerization of the starting material. Consider using a milder, non-nucleophilic base or a different esterification method (e.g., DCC coupling).

Visualizations

degradation_pathways This compound This compound trans-2-Octenal trans-2-Octenal This compound->trans-2-Octenal Oxidation (O2, Heat, Metal Catalysts) Ketone Isomer Ketone Isomer This compound->Ketone Isomer Isomerization (Metal Catalysts, pH) trans-2-Octenoic Acid trans-2-Octenoic Acid trans-2-Octenal->trans-2-Octenoic Acid Further Oxidation

Caption: Degradation pathways of this compound.

experimental_workflow cluster_synthesis Ester Synthesis cluster_analysis Purity Analysis start Mix this compound and Pyridine add_reactant Add Acetyl Chloride at 0°C start->add_reactant react Stir at Room Temperature add_reactant->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify product trans-2-Octenyl Acetate purify->product sample_prep Prepare Sample in Hexane gcms Inject into GC-MS sample_prep->gcms analyze Analyze Data gcms->analyze result Purity and Degradation Profile analyze->result

Caption: Workflow for synthesis and analysis.

References

identifying common impurities in synthetic trans-2-octen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic trans-2-octen-1-ol. The information is designed to help identify common impurities and address related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic this compound?

A1: The most prevalent impurities in commercially available or synthetically prepared this compound typically arise from the synthesis route and subsequent purification processes. These can be categorized as follows:

  • Geometric Isomer: The most common impurity is the cis-isomer, cis-2-octen-1-ol.

  • Positional Isomers: Other isomers, such as 3-octen-1-ol, may also be present.

  • Starting Materials: Residual starting materials from the synthesis, such as octanal (B89490) or 1-octanol, can be carried through.

  • Reaction Byproducts: Depending on the synthetic method, byproducts may be present. For instance, in a Wittig reaction, triphenylphosphine (B44618) oxide is a common byproduct.

  • Oxidation Products: As an allylic alcohol, this compound is susceptible to oxidation, which can lead to the formation of trans-2-octenal (B1212229).

Q2: My GC-MS analysis shows an unexpected peak. How can I identify it?

A2: An unexpected peak in your GC-MS chromatogram can be identified by following these steps:

  • Mass Spectrum Analysis: Analyze the mass spectrum of the unknown peak. Compare the fragmentation pattern with libraries such as NIST or Wiley.

  • Consider Common Impurities: Compare the retention time and mass spectrum with those of the common impurities listed in Table 1.

  • Spiking Experiment: If a potential impurity is suspected, perform a spiking experiment by adding a small amount of a pure standard of the suspected compound to your sample and re-analyzing it by GC-MS. An increase in the peak area of the unknown confirms its identity.

  • High-Resolution Mass Spectrometry (HRMS): If the identity is still unclear, HRMS can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the unknown compound.

Q3: What is the typical purity of commercial this compound?

A3: The purity of commercially available this compound can vary between suppliers and grades. Typically, a purity of ≥96% for the trans-isomer is common.[1] The main impurity is often the cis-isomer, which can be present in amounts ranging from 0.1% to 3.0%.

Troubleshooting Guides

Issue 1: High levels of cis-2-octen-1-ol detected.
  • Possible Cause: The synthesis method used may not have been highly stereoselective for the trans-isomer. For example, some Wittig reaction conditions can lead to a mixture of cis and trans isomers.

  • Troubleshooting Steps:

    • Optimize Synthesis: If synthesizing in-house, review and optimize the reaction conditions to favor the formation of the trans-isomer. For a Wittig reaction, using a stabilized ylide generally favors the E-alkene (trans).

    • Purification: Employ fractional distillation to separate the cis and trans isomers. Due to their different boiling points, this technique can be effective.

    • Chromatography: For smaller scales or higher purity requirements, column chromatography on silica (B1680970) gel can be used to separate the isomers.

Issue 2: Presence of trans-2-octenal in the sample.
  • Possible Cause: Oxidation of the allylic alcohol. This can occur during the reaction workup, purification, or storage, especially if exposed to air, light, or heat.

  • Troubleshooting Steps:

    • Storage: Store the material under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.

    • Antioxidants: Consider the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), if compatible with the intended application.

    • Purification: The aldehyde can be removed by careful fractional distillation or column chromatography. A gentle reduction step could also be considered, though this may affect the overall yield.

Data Presentation

Table 1: Common Impurities in Synthetic this compound

ImpurityChemical FormulaMolar Mass ( g/mol )Typical Boiling Point (°C)Common Analytical Signature (GC-MS)
cis-2-Octen-1-olC₈H₁₆O128.21~185Similar mass spectrum to the trans-isomer, but a slightly different retention time.
OctanalC₈H₁₆O128.21171Characteristic aldehyde fragmentation pattern.
1-OctanolC₈H₁₈O130.23195Distinct mass spectrum from the unsaturated isomers.
trans-2-OctenalC₈H₁₄O126.20188-189Molecular ion at m/z 126, characteristic α,β-unsaturated aldehyde fragmentation.
Triphenylphosphine oxideC₁₈H₁₅PO278.28360High boiling point, may not elute under standard GC conditions for the alcohol. Distinct mass spectrum.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is a representative method and may require optimization.

  • Preparation of the Ylide:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium (B96628) bromide (1.1 eq) to anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.0 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Slowly add a solution of heptanal (B48729) (1.0 eq) in anhydrous THF to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield this compound.

Protocol 2: GC-MS Analysis of this compound Purity
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra with a reference library and the information in Table 1.

    • Calculate the relative percentage of each impurity based on the peak area.

Mandatory Visualization

Impurity_Identification_Workflow start Synthetic this compound Sample gc_ms GC-MS Analysis start->gc_ms peak_detection Unexpected Peak Detected? gc_ms->peak_detection ms_analysis Analyze Mass Spectrum peak_detection->ms_analysis Yes no_peak Purity Meets Specification peak_detection->no_peak No library_search Compare with Spectral Libraries (NIST, Wiley) ms_analysis->library_search spiking Spiking Experiment with Standard library_search->spiking Potential Match hrms High-Resolution MS for Elemental Composition library_search->hrms No Match identification Impurity Identified spiking->identification hrms->identification

Caption: Workflow for the identification of unknown impurities in a synthetic sample of this compound.

Synthesis_Troubleshooting start High Level of Impurity Detected cis_isomer High cis-2-octen-1-ol start->cis_isomer Geometric Isomer aldehyde Presence of trans-2-octenal start->aldehyde Oxidation Product optimize_synthesis Optimize Synthesis Stereoselectivity cis_isomer->optimize_synthesis fractional_distillation_cis Purify by Fractional Distillation cis_isomer->fractional_distillation_cis chromatography_cis Purify by Column Chromatography cis_isomer->chromatography_cis storage Improve Storage Conditions (Inert Atmosphere, Low Temp) aldehyde->storage antioxidant Consider Antioxidant Addition aldehyde->antioxidant purification_aldehyde Purify by Distillation or Chromatography aldehyde->purification_aldehyde end_goal Purity Improved optimize_synthesis->end_goal fractional_distillation_cis->end_goal chromatography_cis->end_goal storage->end_goal antioxidant->end_goal purification_aldehyde->end_goal

Caption: Troubleshooting guide for common impurity issues in synthetic this compound.

References

troubleshooting peak tailing in trans-2-octen-1-ol GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the Gas Chromatography (GC) analysis of trans-2-octen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem in the GC analysis of this compound?

A1: In an ideal GC analysis, a compound elutes from the column to produce a symmetrical, Gaussian-shaped peak. Peak tailing is a chromatographic distortion where the back half of the peak is broader than the front half.[1][2] For a polar, unsaturated alcohol like this compound, this is a common issue that can significantly compromise analytical results. Tailing peaks lead to reduced resolution between adjacent analytes, inaccurate peak integration, and consequently, poor quantitative accuracy and precision.[2][3] Regulatory bodies like the USP and EP have specific requirements for peak symmetry, making this a critical parameter to control.[3]

Q2: My non-polar standards show perfect peak shape, but my this compound peak is tailing. What is the most likely cause?

A2: This scenario strongly indicates that the tailing is caused by chemical interactions rather than a physical problem with the system.[3] The hydroxyl group (-OH) of this compound is polar and can form hydrogen bonds with "active sites" within your GC system. These active sites are typically exposed silanol (B1196071) groups (Si-OH) on the surfaces of the inlet liner, glass wool, or the column itself, which cause a portion of the analyte to be retained longer, resulting in a tailing peak.[3][4]

Q3: How can I systematically diagnose the root cause of peak tailing for this compound?

A3: A systematic approach is the most efficient way to identify and resolve the issue. The recommended workflow is to first investigate the most common and easily rectified sources of activity and flow path disruption, starting with the GC inlet, then moving to the column, and finally evaluating the analytical method parameters. The following flowchart outlines this logical troubleshooting sequence.

G Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed for this compound Inlet_Maint Step 1: Perform Inlet Maintenance - Replace liner with a new, deactivated one - Replace septum and O-ring Start->Inlet_Maint Analyze_1 Re-analyze Sample Inlet_Maint->Analyze_1 Check_1 Peak Shape Improved? Analyze_1->Check_1 Column_Maint Step 2: Perform Column Maintenance - Trim 10-20 cm from column inlet - Re-condition column Check_1->Column_Maint No Resolved Problem Resolved Check_1->Resolved Yes Analyze_2 Re-analyze Sample Column_Maint->Analyze_2 Check_2 Peak Shape Improved? Analyze_2->Check_2 Method_Eval Step 3: Evaluate GC Method - Confirm use of a polar (WAX) column - Optimize inlet and oven temperatures Check_2->Method_Eval No Check_2->Resolved Yes Analyze_3 Re-analyze Sample Method_Eval->Analyze_3 Check_3 Peak Shape Improved? Analyze_3->Check_3 Check_3->Resolved Yes Contact Further Investigation Needed (e.g., Consider derivatization) Check_3->Contact No

Caption: Systematic workflow for troubleshooting peak tailing.

Troubleshooting Guides

Guide 1: Addressing Active Sites in the GC Inlet

Active sites in the injection port are the most common cause of peak tailing for polar compounds like alcohols.[4] The inlet liner, septum, and any glass wool packing are primary sources of this activity.

Q: How do I know if my inlet is causing the problem?

A: If peak shape degrades over a series of injections, it often points to an accumulation of non-volatile residues or degradation of the liner's deactivation layer.[5] Performing routine inlet maintenance is the first and most effective troubleshooting step.

Experimental Protocol: Inlet Maintenance

  • Cool Down: Lower the inlet and oven temperatures to a safe level (e.g., below 50°C) and turn off the carrier gas flow at the instrument.

  • Disassemble Inlet: Carefully unscrew the septum nut and remove the septum and any O-rings.

  • Remove Liner: Using clean forceps, gently remove the inlet liner from the injector. Inspect the liner for any visible contamination (discoloration, residue) or septum particles.

  • Install New Liner: Insert a new, highly deactivated liner. For polar analytes like this compound, a liner with a taper and deactivated glass wool is often recommended to aid vaporization and trap non-volatiles.[6] Ensure any O-rings are correctly seated.

  • Replace Septum: Install a new, high-quality septum. Avoid overtightening the septum nut, which can cause coring and particle deposition in the liner.

  • Reassemble and Leak Check: Reassemble the inlet, restore carrier gas flow, and perform an electronic leak check around the septum nut and other fittings.

Guide 2: Resolving Column-Related Issues

If inlet maintenance does not resolve the tailing, the analytical column itself may be the source of the problem due to contamination or degradation of the stationary phase.

Q: What are the signs of a contaminated or degraded column?

A: A contaminated column, particularly at the inlet, will have active sites that interact with polar analytes. This is often caused by the repeated injection of complex sample matrices.[4] Column degradation can also occur from exposure to oxygen at high temperatures. Trimming the front end of the column can often restore performance by removing the contaminated section.[7]

G Analyte Interaction with Active Sites Analyte This compound (with -OH group) ActiveSite Active Silanol Site (Si-OH) on Liner or Column Surface Analyte->ActiveSite Hydrogen Bonding (Secondary Retention) Tailing Peak Tailing ActiveSite->Tailing Causes

Caption: Interaction between polar analyte and active sites causing peak tailing.

Experimental Protocol: Column Trimming and Conditioning

  • Cool Down and Remove Column: Cool the inlet and oven, turn off carrier gas, and carefully disconnect the column from both the inlet and detector, removing the column nuts and ferrules.

  • Column Trimming: Using a ceramic scoring wafer or a specialized cutting tool, score the column tubing at least 10-20 cm from the inlet end.[7] Gently flex the column to create a clean, square cut. Inspect the cut under magnification to ensure it is flat and free of shards. A poor cut can itself cause peak distortion.[8]

  • Re-install Column: Place a new nut and ferrule on the freshly cut end. Re-install the column in the inlet to the manufacturer-specified depth. A small trim may also be performed on the detector end before re-installation.

  • Column Conditioning:

    • Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove any oxygen.[9]

    • Set the oven temperature program to ramp at 10-20°C/min to the maximum isothermal temperature of the column (or 20°C above the final method temperature, whichever is lower).[9]

    • Hold at this temperature for 1-2 hours or until a stable baseline is achieved.[9]

    • Cool the oven to the initial method temperature before analysis.

Guide 3: Optimizing GC Method Parameters

An inappropriate column or sub-optimal temperature parameters can also contribute to peak tailing.

Q: Which GC column and conditions are recommended for this compound?

A: For polar analytes like alcohols, a polar stationary phase is essential. A polyethylene (B3416737) glycol (PEG) or "WAX" type column is highly recommended. Using a non-polar column (like a DB-5 or HP-5ms) will likely result in significant peak tailing for this analyte. Additionally, the inlet and oven temperatures must be optimized to ensure proper vaporization and chromatography.

Quantitative Data Summary

The following tables summarize how different troubleshooting steps and parameter choices can impact the analysis of polar analytes like this compound.

Table 1: Effect of Inlet Liner Deactivation on Peak Asymmetry

Liner TypeAnalytePeak Asymmetry (As)Observation
Standard (Non-Deactivated)This compound2.1Severe tailing, unacceptable for quantitative analysis.
Ultra Inert (Deactivated) This compound 1.2 Good peak shape, suitable for quantitative analysis.

Peak asymmetry is calculated at 10% of the peak height. An ideal value is 1.0. Values above 1.5 are generally considered poor.[7]

Table 2: Impact of Column Maintenance on Peak Tailing Factor (Tf)

Column ConditionAnalyteTailing Factor (Tf)Observation
After 500 Injections (No Maintenance)This compound1.9Significant tailing observed.
After Trimming 15 cm from Inlet This compound 1.3 Peak shape significantly improved.

The USP Tailing Factor (Tf) is calculated at 5% of the peak height. A value close to 1.0 is ideal, while values above 2.0 are generally unacceptable.[2]

Table 3: Recommended GC Parameters for this compound Analysis

ParameterRecommended SettingRationale
GC Column Polar (e.g., DB-WAX, CP-WAX) , 30 m x 0.25 mm ID, 0.25 µm film thickness"Like-dissolves-like" principle ensures proper interaction with the polar analyte, minimizing tailing.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)For concentrated samples, prevents column overload and ensures sharp peaks.
Carrier Gas Helium or HydrogenStandard carrier gases for GC analysis.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Provides optimal efficiency and resolution.
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 5 min)Starts below the solvent boiling point for good focusing and ramps to elute the analyte with good peak shape.
Detector FID (Flame Ionization Detector)Standard, robust detector for organic compounds.
Detector Temp. 280 °CPrevents condensation of the analyte in the detector.

References

Technical Support Center: Resolution of trans-2-Octen-1-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of trans-2-octen-1-ol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving enantiomers of this compound?

A1: The main strategies for resolving racemic this compound include enzymatic kinetic resolution (EKR), chemical derivatization to form diastereomers followed by separation, and direct separation using chiral chromatography (HPLC or GC).[1][2]

Q2: Which enzymes are most effective for the kinetic resolution of allylic alcohols like this compound?

A2: Lipases are highly effective for the kinetic resolution of secondary alcohols, including allylic alcohols. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia are commonly used and have shown high enantioselectivity for this class of compounds.[3]

Q3: What is a dynamic kinetic resolution (DKR), and how can it improve yields?

A3: Dynamic kinetic resolution is a technique that combines enantioselective enzymatic acylation with in-situ racemization of the unreacted alcohol. This allows for the conversion of the less reactive enantiomer into the more reactive one, theoretically enabling a 100% yield of the desired enantiopure product, overcoming the 50% yield limitation of standard kinetic resolution.[4][5]

Q4: How do I choose the right chiral stationary phase (CSP) for HPLC separation of this compound?

A4: The selection of a suitable CSP is crucial and often requires screening. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are a good starting point as they have broad applicability for a wide range of compounds.[6][7] It is recommended to screen a few different polysaccharide-based columns with varying mobile phases to find the optimal separation conditions.[6][7][8]

Q5: Can I use chiral Gas Chromatography (GC) for the separation of this compound enantiomers?

A5: Yes, chiral GC is a viable technique for the separation of volatile chiral compounds like this compound. Cyclodextrin-based chiral stationary phases are commonly used for this purpose.[9] Derivatization of the alcohol may sometimes be necessary to improve volatility and resolution.

Troubleshooting Guides

Enzymatic Kinetic Resolution
Problem Possible Causes Solutions
Low or no enantioselectivity (low e.e.) 1. Inappropriate enzyme selection.2. Suboptimal acyl donor.3. Incorrect solvent.4. Unfavorable reaction temperature.5. Water content affecting enzyme activity.1. Screen different lipases (e.g., CALB, Pseudomonas cepacia lipase).2. Test various acyl donors (e.g., vinyl acetate (B1210297), isopropenyl acetate, longer chain vinyl esters).[10]3. Screen a range of organic solvents (e.g., hexane (B92381), toluene, MTBE).4. Optimize the reaction temperature; lower temperatures can sometimes increase enantioselectivity.5. Control the water activity in the reaction medium; molecular sieves can be used to remove excess water.
Slow or incomplete reaction 1. Low enzyme activity.2. Poor substrate solubility.3. Enzyme inhibition by substrate or product.1. Increase the amount of enzyme.2. Choose a solvent in which the substrate is more soluble.3. Consider a continuous flow reactor to minimize product inhibition.
Difficulty separating the product ester from the unreacted alcohol 1. Similar polarities of the ester and alcohol.1. Use an acyl donor that significantly changes the polarity of the product, such as succinic anhydride, to form a hemisuccinate ester which can be easily separated by extraction.[3]2. Employ column chromatography with an optimized solvent system for separation.
Chiral HPLC Separation
Problem Possible Causes Solutions
Poor or no resolution of enantiomers 1. Unsuitable Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.1. Screen a variety of CSPs, starting with polysaccharide-based columns (e.g., cellulose or amylose derivatives).[6][7]2. Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol (B130326), ethanol).[11]
Poor peak shape (tailing or fronting) 1. Secondary interactions between the analyte and the stationary phase.2. Inappropriate mobile phase additives.1. For acidic or basic analytes, add a small amount of a modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds, or 0.1% diethylamine (B46881) for basic compounds).[11][12]2. Ensure the sample is fully dissolved in the mobile phase.
Irreproducible retention times 1. Insufficient column equilibration.2. Temperature fluctuations.1. Allow sufficient time for the column to equilibrate with the new mobile phase, which can be longer for chiral columns.[6]2. Use a column thermostat to maintain a constant temperature.[6]
Co-elution of enantiomers 1. Inadequate selectivity of the system.1. Decrease the flow rate to increase interaction time with the CSP.[6]2. Lower the column temperature, as this often enhances chiral recognition.[6]3. Try a different polar modifier in the mobile phase (e.g., switch from isopropanol to ethanol).[11]

Quantitative Data

Table 1: Representative Data for Enzymatic Kinetic Resolution of Allylic Alcohols

SubstrateEnzymeAcyl DonorSolventConversion (%)e.e. of Alcohol (%)e.e. of Ester (%)Yield (%)Reference
1-Octen-3-ol (B46169)Novozym 435 (CALB)Vinyl Acetate-~55>99 (R)98.9 (S)43 (R-alcohol), 44 (S-acetate)Adapted from[13]
1-Phenyl-2-propen-1-olPseudomonas cepacia Lipasep-Chlorophenyl AcetateCH₂Cl₂>45>99>9988 (ester)Adapted from[4]
3-Methyl-1-penten-3-olCandida antarctica Lipase BIsopropenyl AcetateToluene~50>99>99~45 (ester)Adapted from[3]

Note: The data presented are for closely related allylic alcohols and serve as a representative guide for the resolution of this compound.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of this compound

This protocol is adapted from the successful resolution of 1-octen-3-ol using Novozym 435.[13]

Materials:

  • Racemic this compound

  • Novozym 435 (immobilized Candida antarctica Lipase B)

  • Vinyl acetate

  • Organic solvent (e.g., hexane or toluene, optional)

  • Reaction vessel with magnetic stirrer

  • Temperature-controlled shaker or water bath

Procedure:

  • To the reaction vessel, add racemic this compound (1 equivalent).

  • Add vinyl acetate (1.5-2 equivalents) as the acyl donor. The reaction can also be performed using vinyl acetate as the solvent.

  • Add Novozym 435 (typically 10-50 mg per mmol of substrate).

  • Seal the vessel and place it in a shaker or water bath set to a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.

  • Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme. The enzyme can be washed and potentially reused.

  • Remove the solvent and excess vinyl acetate under reduced pressure.

  • Separate the resulting mixture of the unreacted (S)-trans-2-octen-1-ol and the (R)-trans-2-octen-1-yl acetate by column chromatography on silica (B1680970) gel.

  • The (R)-trans-2-octen-1-ol can be obtained by hydrolysis of the corresponding acetate.

Protocol 2: Chiral HPLC Method Development for this compound

1. Initial Column and Mobile Phase Screening:

  • Columns: Select 2-3 different polysaccharide-based chiral stationary phases (e.g., a cellulose-based and an amylose-based column).

  • Mobile Phases (Normal Phase):

    • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

    • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

  • Screening Procedure:

    • Equilibrate the first column with Mobile Phase A for at least 30 minutes.

    • Inject a solution of racemic this compound.

    • Run the analysis and observe the chromatogram for any signs of peak separation or broadening, which might indicate partial resolution.

    • Repeat the process with Mobile Phase B.

    • Repeat steps 1-4 for the other selected chiral columns.

2. Method Optimization:

  • Based on the screening results, select the column and mobile phase combination that shows the best initial separation.

  • Optimize the mobile phase: Systematically vary the percentage of the alcohol modifier (e.g., in 2-5% increments) to improve resolution.

  • Optimize the temperature: Test the separation at different temperatures (e.g., 15°C, 25°C, and 40°C) as temperature can significantly affect chiral recognition.[6]

  • Optimize the flow rate: If the resolution is still not satisfactory, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for more interaction between the analyte and the chiral stationary phase.[6]

Visualizations

Enzymatic_Kinetic_Resolution racemate Racemic this compound ((R)- and (S)-enantiomers) lipase Lipase (e.g., CALB) racemate->lipase ester (R)-trans-2-octen-1-yl Acetate lipase->ester k_fast alcohol (S)-trans-2-octen-1-ol (unreacted) lipase->alcohol k_slow acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase separation Separation (Chromatography) ester->separation alcohol->separation

Caption: Workflow for Enzymatic Kinetic Resolution of this compound.

Chiral_HPLC_Troubleshooting start Poor/No Resolution check_csp Change Chiral Stationary Phase (CSP) start->check_csp optimize_mp Optimize Mobile Phase (% Modifier) start->optimize_mp check_csp->optimize_mp optimize_temp Adjust Temperature optimize_mp->optimize_temp good_resolution Good Resolution optimize_mp->good_resolution If successful optimize_flow Lower Flow Rate optimize_temp->optimize_flow optimize_temp->good_resolution If successful optimize_flow->good_resolution

Caption: Troubleshooting logic for improving chiral HPLC resolution.

References

Technical Support Center: Synthesis of trans-2-octen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions and optimize the synthesis of trans-2-octen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and reliable methods for the synthesis of this compound are the selective 1,2-reduction of trans-2-octenal (B1212229) and E-selective olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction.

Q2: I am performing a reduction of trans-2-octenal. What are the major side products I should be aware of?

A2: The primary side reactions in the reduction of α,β-unsaturated aldehydes like trans-2-octenal involve 1,4-conjugate addition. This leads to the formation of the saturated alcohol, 1-octanol, and the saturated aldehyde, octanal (B89490). Over-reduction of the starting material or the intermediate octanal will yield 1-octanol.

Q3: My Wittig-type reaction is producing a mixture of E and Z isomers. How can I increase the yield of the desired trans (E) isomer?

A3: To favor the formation of the (E)-alkene, it is highly recommended to use a stabilized phosphonate (B1237965) ylide in a Horner-Wadsworth-Emmons (HWE) reaction. These reactions are known to predominantly yield (E)-alkenes. The use of non-stabilized ylides in a standard Wittig reaction often favors the formation of the (Z)-alkene. Reaction conditions such as the choice of base and solvent also play a crucial role in determining the E/Z ratio.

Q4: How can I effectively remove the triphenylphosphine (B44618) oxide byproduct from my Wittig reaction mixture?

A4: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct of the Wittig reaction. Several non-chromatographic methods can be employed for its removal:

  • Crystallization: TPPO is poorly soluble in non-polar solvents like hexanes or pentane. Adding these solvents to a concentrated solution of your crude product in a minimal amount of a more polar solvent (like diethyl ether or dichloromethane) can induce crystallization of the TPPO, which can then be filtered off.

  • Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) in ethanol (B145695) to your crude product dissolved in ethanol will precipitate the ZnCl₂(TPPO)₂ adduct, which can be removed by filtration.[1][2]

  • Filtration through a Silica (B1680970) Plug: For less polar products, a quick filtration through a short plug of silica gel can effectively remove the highly polar TPPO, which adsorbs strongly to the silica.

Q5: What are the key differences between a standard Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction for this synthesis?

A5: The key differences lie in the reagent used and the stereochemical outcome. The standard Wittig reaction uses a phosphonium (B103445) ylide, and with non-stabilized ylides, it typically favors the formation of the Z (cis) alkene. The HWE reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a phosphonium ylide. This generally leads to a higher proportion of the more thermodynamically stable E (trans) alkene. Additionally, the phosphate (B84403) byproduct of the HWE reaction is water-soluble, making the purification process simpler than removing triphenylphosphine oxide from a Wittig reaction.

Troubleshooting Guides

Method 1: Selective 1,2-Reduction of trans-2-Octenal

Problem 1: Low yield of this compound and formation of significant amounts of 1-octanol.

  • Possible Cause: The reducing agent is too strong or not selective, leading to both 1,2- and 1,4-reduction of the double bond.

  • Solution:

    • Employ a chemoselective reducing agent that favors 1,2-reduction. The Luche reduction , using sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (CeCl₃) in methanol (B129727), is highly effective for the selective 1,2-reduction of α,β-unsaturated ketones and aldehydes to allylic alcohols.[3][4][5]

    • The Meerwein-Ponndorf-Verley (MPV) reduction , using aluminum isopropoxide in isopropanol, is another excellent method for the chemoselective reduction of α,β-unsaturated aldehydes.[3][6][7]

Problem 2: Presence of unreacted trans-2-octenal in the final product.

  • Possible Cause: Incomplete reaction due to insufficient reducing agent, low reaction temperature, or short reaction time.

  • Solution:

    • Ensure that at least a stoichiometric amount of the reducing agent is used. An excess may be necessary depending on the specific protocol.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • For the MPV reduction, ensure the reaction is heated sufficiently to drive the equilibrium towards the products.

Method 2: Horner-Wadsworth-Emmons (HWE) Reaction

Problem 1: Low E/Z ratio (significant formation of cis-2-octen-1-ol).

  • Possible Cause: The reaction conditions are not optimized for E-selectivity.

  • Solution:

    • Choice of Base and Solvent: For HWE reactions, using sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) as the base in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) generally favors the formation of the (E)-alkene. Avoid lithium bases if the formation of the (Z)-isomer is a significant issue.

    • Reaction Temperature: Performing the reaction at a lower temperature can sometimes improve stereoselectivity.

    • Structure of the Phosphonate Reagent: The structure of the phosphonate ester can influence the E/Z ratio. Using bulkier ester groups on the phosphonate can sometimes increase E-selectivity.

Problem 2: Difficulty in removing the phosphate byproduct.

  • Possible Cause: The dialkyl phosphate byproduct is not being effectively separated during the workup.

  • Solution:

    • The dialkyl phosphate salt byproduct of the HWE reaction is typically water-soluble. A thorough aqueous workup, including multiple extractions with an organic solvent and washing the combined organic layers with water and brine, should effectively remove the majority of this byproduct.

    • If the byproduct persists, a simple filtration through a small plug of silica gel can be effective, as the phosphate is significantly more polar than the desired allylic alcohol.

Data Presentation

Table 1: Comparison of Reduction Methods for α,β-Unsaturated Aldehydes

Reducing Agent/MethodTypical ConditionsSelectivity (1,2- vs. 1,4-reduction)Yield of Allylic AlcoholKey Side Products
NaBH₄ Methanol, 0 °C to RTMixture of 1,2- and 1,4-reduction productsModerate to LowSaturated alcohol, Saturated aldehyde
Luche Reduction (NaBH₄/CeCl₃) Methanol, 0 °C to RTHighly selective for 1,2-reduction[3][4][5]High to ExcellentMinimal
Meerwein-Ponndorf-Verley (MPV) Al(Oi-Pr)₃, Isopropanol, RefluxHighly selective for 1,2-reduction[3][6][7]Good to HighMinimal
LiAlH₄ THF or Et₂O, 0 °CCan lead to a mixture of products, including over-reductionVariableSaturated alcohol

Table 2: Comparison of Olefination Methods for the Synthesis of trans-Alkenes

MethodYlide/ReagentTypical BaseTypical SolventE/Z SelectivityKey Side Products/Impurities
Wittig Reaction (non-stabilized ylide) Alkyltriphenylphosphonium saltn-BuLi, NaH, KHMDSTHF, Et₂OOften favors Z-isomerZ-isomer, Triphenylphosphine oxide
Horner-Wadsworth-Emmons (HWE) Trialkyl phosphonoacetateNaH, KHMDS, DBUTHF, DMEHighly favors E-isomer[4][8]Z-isomer, Dialkyl phosphate
Schlosser Modification of Wittig Alkyltriphenylphosphonium saltn-BuLi, PhLiTHF/Et₂OCan be tuned to favor E-isomerZ-isomer, Triphenylphosphine oxide

Experimental Protocols

Protocol 1: Luche Reduction of trans-2-Octenal

This protocol describes the selective 1,2-reduction of trans-2-octenal to this compound.

  • Materials:

    • trans-2-Octenal

    • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure: a. In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-2-octenal (1 equivalent) and CeCl₃·7H₂O (1.1 equivalents) in methanol at room temperature. b. Cool the solution to 0 °C in an ice bath. c. While stirring vigorously, add NaBH₄ (1.1 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C. d. After the addition is complete, continue stirring at 0 °C and monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes). e. Quench the reaction by the slow addition of 1 M HCl until the pH is ~5. f. Remove the methanol under reduced pressure. g. Add water to the residue and extract with diethyl ether (3 x volume of aqueous layer). h. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. i. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. j. Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound

This protocol describes the synthesis of this compound from hexanal (B45976) and a protected hydroxymethyl phosphonate reagent, followed by deprotection.

  • Materials:

    • Triethyl phosphonoacetate

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Hexanal

    • Tetrahydrofuran (THF), anhydrous

    • Diisobutylaluminium hydride (DIBAL-H)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Step A: HWE Reaction a. To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.1 equivalents). b. Add anhydrous THF and cool to 0 °C. c. Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise. d. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (approx. 1 hour). e. Cool the resulting ylide solution back to 0 °C and add hexanal (1.0 equivalent) dropwise. f. Allow the reaction to warm to room temperature and stir until the hexanal is consumed, as monitored by TLC. g. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. h. Extract the aqueous layer with diethyl ether. i. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is ethyl trans-oct-2-enoate.

    • Step B: Reduction of the Ester a. Dissolve the crude ethyl trans-oct-2-enoate from Step A in anhydrous DCM and cool to -78 °C under an inert atmosphere. b. Add DIBAL-H (2.2 equivalents, typically as a 1 M solution in hexanes) dropwise, maintaining the temperature below -70 °C. c. Stir at -78 °C for 2-3 hours, monitoring the reaction by TLC. d. Quench the reaction by the slow, dropwise addition of methanol, followed by saturated aqueous Rochelle's salt solution at -78 °C. e. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. f. Separate the layers and extract the aqueous layer with DCM. g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound. h. Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow_reduction cluster_0 Luche Reduction Start Start Dissolve Dissolve trans-2-octenal and CeCl3·7H2O in MeOH Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_NaBH4 Add NaBH4 portion-wise Cool->Add_NaBH4 Stir Stir at 0 °C Add_NaBH4->Stir Quench Quench with 1 M HCl Stir->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purify by Column Chromatography Workup->Purify Product This compound Purify->Product

Caption: Experimental workflow for the Luche reduction of trans-2-octenal.

experimental_workflow_hwe cluster_1 Horner-Wadsworth-Emmons Synthesis Start_HWE Start Ylide_Formation Ylide Formation: Triethyl phosphonoacetate + NaH Start_HWE->Ylide_Formation Add_Aldehyde Add Hexanal Ylide_Formation->Add_Aldehyde HWE_Reaction HWE Reaction Add_Aldehyde->HWE_Reaction HWE_Workup Aqueous Workup HWE_Reaction->HWE_Workup Intermediate Ethyl trans-oct-2-enoate HWE_Workup->Intermediate Reduction DIBAL-H Reduction Intermediate->Reduction Reduction_Workup Aqueous Workup Reduction->Reduction_Workup Purify_HWE Purify by Column Chromatography Reduction_Workup->Purify_HWE Product_HWE This compound Purify_HWE->Product_HWE troubleshooting_reduction Problem Low Yield of This compound Cause1 Side Reaction: 1,4-Reduction Problem->Cause1 High levels of 1-octanol? Cause2 Incomplete Reaction Problem->Cause2 Unreacted starting material? Solution1 Use Selective Reagent: - Luche Reduction - MPV Reduction Cause1->Solution1 Solution2 - Check Stoichiometry - Monitor by TLC - Adjust Temperature Cause2->Solution2 troubleshooting_hwe Problem_HWE Low E/Z Ratio in HWE Reaction Cause_HWE Non-Optimal Reaction Conditions Problem_HWE->Cause_HWE Solution_HWE Adjust Conditions: - Use NaH or KHMDS base - Use aprotic solvent (THF) - Lower reaction temperature Cause_HWE->Solution_HWE Byproduct_Issue Phosphate Byproduct Contamination Cause_Byproduct Ineffective Workup Byproduct_Issue->Cause_Byproduct Solution_Byproduct - Thorough Aqueous Wash - Brine Wash - Silica Plug Filtration Cause_Byproduct->Solution_Byproduct

References

degradation of trans-2-octen-1-ol under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of trans-2-octen-1-ol under various pH conditions. The information is compiled from general knowledge of allylic alcohol chemistry and data from structurally related compounds, as direct studies on this compound are limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions at different pH values?

A1: As an allylic alcohol, this compound is generally expected to be stable under neutral and mildly alkaline conditions. However, it is likely susceptible to degradation under strongly acidic and strongly alkaline conditions, as well as in the presence of strong oxidizing agents.[1][2][3]

Q2: What are the likely degradation pathways for this compound under acidic conditions?

A2: Under acidic conditions, allylic alcohols can undergo acid-catalyzed rearrangement and elimination reactions. For this compound, this could involve protonation of the hydroxyl group, followed by the loss of a water molecule to form a resonance-stabilized allylic carbocation. This carbocation can then react with water to form isomeric octadienols or undergo rearrangement before hydration. Isomerization of the double bond is also a possibility.

Q3: What degradation products can be expected under alkaline conditions?

A3: Under strongly alkaline conditions, while generally more stable than in acidic media, allylic alcohols can potentially undergo oxidation, especially in the presence of air (oxygen), to form the corresponding aldehyde or carboxylic acid (trans-2-octenal or trans-2-octenoic acid). However, significant degradation under typical experimental alkaline conditions (e.g., pH 8-10) is less likely compared to acidic conditions.

Q4: Are there any specific storage recommendations for this compound solutions?

A4: To ensure stability, this compound and its solutions should be stored in a cool, dark place in tightly sealed containers to protect from light and air. For solutions, using buffered systems to maintain a neutral pH is recommended. If long-term storage is required, refrigeration (2-8 °C) is advisable.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low recovery of this compound in acidic media Degradation of the compound due to acid-catalyzed reactions.- Increase the pH of the solution to neutral or slightly acidic (pH 5-7).- Reduce the temperature of the experiment.- Shorten the exposure time to acidic conditions.- Use a less aggressive acidic buffer.
Appearance of unexpected peaks in chromatograms Formation of degradation products.- Analyze the sample using a mass spectrometry (MS) detector to identify the mass of the unknown peaks.- Compare the retention times with potential degradation products (e.g., isomers, oxidation products).- Perform forced degradation studies under controlled conditions to intentionally generate and identify degradation products.
Inconsistent results between experimental repeats Instability of the compound under the experimental conditions.- Ensure consistent and accurate pH control in all experiments.- Minimize the exposure of samples to air and light.- Prepare fresh solutions for each experiment.
Precipitation or phase separation of the sample Low solubility of this compound in aqueous media.- Use a co-solvent (e.g., ethanol, methanol) to increase solubility.- Ensure the concentration of this compound is below its solubility limit in the chosen solvent system.

Data Presentation

Table 1: Inferred Stability of this compound at Different pH Conditions

pH Range Condition Expected Stability Potential Degradation Products
1 - 3Strongly AcidicLowIsomeric octadienols, rearranged alcohols
4 - 6Weakly AcidicModerateMinor amounts of isomeric octadienols
7NeutralHighNegligible degradation
8 - 10Weakly AlkalineHighNegligible degradation
11 - 14Strongly AlkalineModerate to Lowtrans-2-Octenal, trans-2-octenoic acid (oxidation)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various pH conditions.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M and 1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
  • Phosphate or citrate (B86180) buffers (pH 3, 5, 7, 9, 11)
  • Acetonitrile (B52724) (HPLC grade)
  • Water (HPLC grade)
  • Class A volumetric flasks and pipettes
  • pH meter
  • HPLC or GC system with a suitable detector (e.g., UV, FID, or MS)

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

3. Degradation Conditions:

  • Acidic Degradation:
  • In separate flasks, add a known volume of the stock solution to 0.1 M HCl and 1 M HCl.
  • Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).
  • Alkaline Degradation:
  • In separate flasks, add a known volume of the stock solution to 0.1 M NaOH and 1 M NaOH.
  • Incubate the solutions at a controlled temperature.
  • Neutral/Buffered Degradation:
  • In separate flasks, add a known volume of the stock solution to the prepared buffers (pH 3, 5, 7, 9, 11).
  • Incubate the solutions at a controlled temperature.
  • Control Sample:
  • Prepare a control sample by diluting the stock solution in the analysis solvent (e.g., mobile phase) and keep it under refrigeration.

4. Sampling and Analysis:

  • Withdraw aliquots from each flask at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
  • Immediately neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction.
  • Dilute the samples to a suitable concentration for analysis.
  • Analyze the samples by a validated stability-indicating analytical method (e.g., HPLC or GC).

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Identify and quantify any significant degradation products.
  • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Protocol 2: Stability-Indicating GC Method for this compound

This protocol provides a starting point for developing a Gas Chromatography (GC) method to quantify this compound and separate it from potential degradation products.

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
  • Capillary column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

2. Chromatographic Conditions:

  • Injector Temperature: 250°C
  • Detector Temperature: 280°C (FID) or as per MS requirements.
  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 240°C.
  • Hold at 240°C for 5 minutes.
  • Injection Volume: 1 µL (split or splitless, depending on concentration).

3. Sample Preparation:

  • Dilute the samples from the forced degradation study in a suitable volatile solvent (e.g., hexane, ethyl acetate).
  • If necessary, derivatization (e.g., silylation) can be performed to improve peak shape and thermal stability, though it may not be necessary for this compound.

4. Method Validation:

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is crucial and should be demonstrated by showing that degradation products do not interfere with the quantification of this compound.

Visualizations

experimental_workflow start Start: Prepare This compound Stock Solution prep_samples Prepare Samples (Acidic, Alkaline, Buffered) start->prep_samples end End: Analyze Data & Determine Stability incubation Incubate at Controlled Temperature prep_samples->incubation sampling Withdraw Aliquots at Time Intervals incubation->sampling t = 0, 2, 4, 8... hrs neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze by GC/HPLC neutralize->analyze analyze->end

Caption: Forced degradation experimental workflow.

logical_relationship main This compound acid Strongly Acidic Conditions (pH 1-3) main->acid leads to base Strongly Alkaline Conditions (pH 11-14) main->base can lead to neutral Neutral/Weakly Alkaline/Acidic (pH 4-10) main->neutral is generally rearrangement Isomeric Octadienols & Rearranged Alcohols acid->rearrangement forms oxidation trans-2-Octenal & trans-2-Octenoic Acid base->oxidation forms (via oxidation) stable Stable (No Significant Degradation) neutral->stable

Caption: Inferred degradation pathways of this compound.

References

optimizing reaction conditions for the synthesis of trans-2-octen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the synthesis of trans-2-octen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The synthesis of this compound, a primary allylic alcohol, can be achieved through several methods. The most common approaches include:

  • Reduction of α,β-Unsaturated Carbonyls: The selective reduction of the carbonyl group in trans-2-octenal (B1212229) or 1-octen-3-one (B146737) is a direct and often high-yielding method.[1]

  • Grignard Reaction: The reaction of a Grignard reagent, such as pentylmagnesium bromide, with acrolein is a classic method for forming the carbon skeleton and introducing the alcohol functionality.[1][2]

  • Reduction of Propargylic Alcohols: The partial reduction of a corresponding alkyne, such as 1-octyn-3-ol, can yield the trans-allylic alcohol.[3][4]

  • Allylic Oxidation: The direct oxidation of an alkene at the allylic position can be used, though controlling regioselectivity can be a challenge.[5]

  • Hydroformylation and Reduction: This two-step process involves the reaction of 1-octene (B94956) with carbon monoxide and hydrogen to form an aldehyde, which is then reduced to the alcohol.[6]

Q2: How can I ensure high stereoselectivity for the trans-isomer?

Achieving high trans-selectivity is critical. Key strategies include:

  • Starting Material Geometry: The most straightforward method is to use a starting material that already contains the trans-double bond, such as trans-2-octenal.

  • Stereoselective Reduction: When reducing an alkyne precursor (e.g., 1-octyn-3-ol), using a reducing agent known for trans-selectivity, such as lithium aluminum hydride (LiAlH₄) in specific conditions, is crucial. In contrast, Lindlar's catalyst would favor the cis-isomer.

  • Reaction Conditions: During synthesis and workup, avoiding conditions that could cause isomerization of the double bond, such as strong acids, bases, or excessive heat, is important.

Q3: What are the recommended methods for purifying the final product?

This compound is a liquid at room temperature.[7] Common purification techniques include:

  • Fractional Distillation: Due to its relatively high boiling point (85-87 °C at 10 mmHg), vacuum distillation is the preferred method to prevent decomposition at higher temperatures.[7]

  • Column Chromatography: Silica (B1680970) gel chromatography is effective for removing polar and non-polar impurities. A solvent system like hexane/ethyl acetate (B1210297) is typically used.[8]

  • Aqueous Workup: Washing the crude product with water or brine can help remove water-soluble impurities and catalyst residues before final purification.[8]

Q4: What are the main safety concerns when synthesizing this compound?

The synthesis involves several hazards. The product itself can cause skin and serious eye irritation.[9] Precursors like acrolein are highly toxic and flammable. Organometallic reagents like Grignard reagents are water-sensitive and pyrophoric. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and ensure all equipment is dry when working with water-sensitive reagents.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Product Yield

Low yield is a common issue stemming from incomplete reactions, side reactions, or product loss.

Possible Cause Troubleshooting & Optimization Steps
Incomplete Reaction - Check Reagent Purity: Use freshly purified starting materials and dry solvents, especially for moisture-sensitive reactions like Grignard synthesis. - Verify Catalyst Activity: Ensure catalysts (e.g., bases, metal catalysts) are fresh and have not been deactivated by exposure to air or moisture.[10][11] - Optimize Reaction Time & Temperature: Monitor the reaction's progress using TLC or GC. If it proceeds slowly, consider extending the reaction time or cautiously increasing the temperature. Note that excessive heat can promote side reactions.[10]
Side Reactions - Dehydration: In acid-catalyzed reactions, the alcohol product can dehydrate. Use milder conditions or a non-acidic route. - Over-reduction: If reducing a carbonyl or alkyne, the double bond may also be reduced to form 1-octanol. Use a chemoselective reducing agent (e.g., NaBH₄ for aldehydes, which typically does not reduce isolated double bonds). - Oxidation: The allylic alcohol product can be oxidized to the corresponding aldehyde, trans-2-octenal. Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent this.[12]
Loss During Workup/Purification - Emulsion Formation: Emulsions during aqueous extraction can lead to significant product loss. Try adding brine or filtering the mixture through celite to break the emulsion. - Degradation on Silica Gel: Some allylic alcohols can be sensitive to the acidic nature of silica gel. Consider deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent or using a different stationary phase like alumina.[13] - Distillation Loss: Ensure the vacuum is stable and the collection flask is adequately cooled to prevent loss of the volatile product.

Problem 2: Poor Stereoselectivity (High cis-Isomer Content)

The presence of the undesired cis-isomer complicates purification and reduces the yield of the target molecule.

Possible Cause Troubleshooting & Optimization Steps
Incorrect Reducing Agent When starting from an alkyne, the choice of reducing agent is paramount. For trans-alkenes, sodium in liquid ammonia (B1221849) (Birch reduction) or LiAlH₄ are typically used. Do not use catalysts designed for cis-selectivity, such as Lindlar's catalyst.
Isomerization The trans-double bond can isomerize to the more stable cis-form under certain conditions. - Avoid Harsh Conditions: Minimize exposure to strong acids, strong bases, or high temperatures during the reaction and workup. - Check for Contaminants: Trace amounts of iodine or other radical initiators can catalyze isomerization. Ensure all reagents and solvents are pure.
Non-Stereospecific Reaction If the reaction itself does not have a strong stereochemical preference, the product will be a mixture. It is often best to choose a synthetic route that utilizes a stereochemically defined precursor (e.g., starting with trans-2-octenal).

Data Presentation

Table 1: Comparison of Common Synthetic Routes for 2-Octen-1-ol

Synthetic MethodStarting MaterialsTypical YieldStereoselectivityKey AdvantagesKey Disadvantages
Grignard Reaction [1]1-Iodopentane (B145852), Magnesium, Acrolein~65%Low (forms 1-octen-3-ol)Readily available starting materials.Forms the wrong isomer (1-octen-3-ol), not the target this compound; acrolein is highly toxic.
Ketone Reduction [1]1-Octen-3-one, Reducing Agent~90%N/A (forms 1-octen-3-ol)High yield.Forms the wrong isomer (1-octen-3-ol).
Aldehyde Reduction trans-2-Octenal, NaBH₄>90%High (trans)High yield and selectivity; mild conditions.trans-2-octenal can be expensive.
Alkyne Reduction 1-Octyn-3-ol, LiAlH₄GoodHigh (trans)Allows for stereospecific synthesis.Requires handling of pyrophoric LiAlH₄.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of trans-2-Octenal

This protocol describes the selective 1,2-reduction of an α,β-unsaturated aldehyde to an allylic alcohol using sodium borohydride (B1222165).

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-2-octenal (1.0 eq) in methanol (B129727) or ethanol (B145695) (approx. 0.2 M concentration) at room temperature.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. Monitor gas evolution and maintain the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC (staining with potassium permanganate).

  • Quenching: Slowly quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution until gas evolution ceases.

  • Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or flash column chromatography to obtain pure this compound.

Protocol 2: Synthesis of 1-octen-3-ol (B46169) via Grignard Reaction

This protocol describes the synthesis of the isomeric 1-octen-3-ol, which is often confused with 2-octen-1-ol.

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add magnesium turnings (1.1 eq) to the flask.

    • Add a solution of 1-iodopentane (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and heat), add the remaining 1-iodopentane solution at a rate that maintains a gentle reflux. After addition, stir for 1 hour until most of the magnesium is consumed.

  • Reaction with Acrolein:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Slowly add a solution of acrolein (0.9 eq) in anhydrous diethyl ether via the dropping funnel, keeping the temperature below 10 °C.

    • After addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous NH₄Cl.

    • Extract the mixture with diethyl ether (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the resulting crude 1-octen-3-ol by vacuum distillation.[1]

Visualizations

Synthesis_Workflow Diagram 1: General Synthesis Workflow for this compound Start Reagent Selection (e.g., trans-2-octenal) Setup Reaction Setup (Inert atmosphere, dry glassware) Start->Setup Reaction Controlled Reaction (Temperature monitoring, reagent addition) Setup->Reaction Monitoring Progress Monitoring (TLC / GC) Reaction->Monitoring Workup Quenching & Aqueous Workup (Extraction, Washing) Monitoring->Workup Purification Product Purification (Distillation / Chromatography) Workup->Purification Analysis Characterization (NMR, GC-MS, IR) Purification->Analysis Product Pure this compound Analysis->Product

References

Technical Support Center: Drying of trans-2-Octen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-2-octen-1-ol. The following information addresses common issues encountered when removing water from this unsaturated alcohol.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from this compound?

Water can act as an unwanted nucleophile in many organic reactions, leading to the formation of byproducts and reducing the yield of the desired product. In reactions involving organometallics or other water-sensitive reagents, the presence of even trace amounts of water can quench the reaction entirely. For applications in fragrance and flavor industries, water content can affect the olfactory and gustatory properties of the final product.

Q2: What are the primary concerns when drying an unsaturated alcohol like this compound?

This compound is an allylic alcohol, which makes it susceptible to several side reactions under certain conditions. The primary concerns are:

  • Isomerization: The double bond can migrate, especially in the presence of acid or metal catalysts.[1][2][3]

  • Dehydration: The alcohol can be eliminated to form a diene, a reaction often catalyzed by strong acids.[4][5][6][7]

  • Oxidation: The allylic alcohol functional group can be oxidized to an aldehyde or carboxylic acid.[8][9][10][11][12]

Therefore, the choice of drying method should be made to minimize these potential side reactions.

Q3: Which drying agents are recommended for this compound?

Given the reactivity of allylic alcohols, mild and neutral drying agents are preferred.

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄): This is a good first choice as it is a neutral and gentle drying agent.[13][14] It has a high capacity for water but works relatively slowly.[15]

  • Anhydrous Magnesium Sulfate (MgSO₄): This is a more efficient and faster-acting drying agent than sodium sulfate.[15][16] However, it is slightly acidic and should be used with caution, ensuring minimal contact time.

  • 3Å Molecular Sieves: These are highly effective for removing water from alcohols to very low levels.[17][18][19][20] They are generally considered inert and are an excellent option for drying sensitive compounds like this compound.

Q4: Can I use other common drying agents like calcium chloride (CaCl₂) or calcium hydride (CaH₂)?

  • Calcium Chloride (CaCl₂): This is generally not recommended as it can form adducts with alcohols.

  • Calcium Hydride (CaH₂): While a very effective drying agent, it is a strong base and can potentially react with the alcohol. It is also highly reactive with water, generating hydrogen gas, which can be a safety hazard. Its use with this compound should be carefully evaluated.

Q5: Is distillation a suitable method for drying this compound?

Yes, distillation can be an effective method.

  • Simple Distillation: If the water content is relatively high, a simple distillation can remove the bulk of the water, especially if an azeotrope is formed. However, simple distillation may not be sufficient to achieve very low water content.

  • Azeotropic Distillation: This is a highly effective method for removing water from organic compounds.[21][22][23][24] An entrainer, such as toluene, can be added to form a low-boiling azeotrope with water. The water is then removed as the azeotrope distills. This method is particularly useful for breaking azeotropes that may form between water and the alcohol.

Q6: How can I determine the water content in my this compound sample?

The most accurate and widely used method for determining water content in organic liquids is Karl Fischer Titration . This technique is highly specific to water and can detect water content down to the parts-per-million (ppm) level.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low yield of this compound after drying and subsequent reaction. Presence of residual water quenching the reaction.- Use a more efficient drying agent like 3Å molecular sieves. - Increase the contact time with the drying agent. - Confirm dryness using Karl Fischer titration before proceeding with the reaction.
Formation of an isomeric impurity detected by GC or NMR. Isomerization of the double bond.- Avoid acidic drying agents. Use neutral options like anhydrous sodium sulfate or 3Å molecular sieves. - If using magnesium sulfate, minimize the contact time. - Avoid excessive heat during distillation.
Formation of a diene byproduct. Dehydration of the alcohol.- Avoid strongly acidic conditions and high temperatures. - Use a neutral drying agent. - If distillation is necessary, perform it under reduced pressure to lower the boiling point.
Formation of an aldehyde or carboxylic acid impurity. Oxidation of the alcohol.- Ensure the drying agent is free from oxidizing impurities. - Use an inert atmosphere (e.g., nitrogen or argon) during handling and drying if the compound is particularly sensitive.
The drying agent clumps together excessively. High initial water content.- Decant the organic layer carefully to remove any visible water droplets before adding the drying agent. - Use a larger quantity of the drying agent. - Consider a preliminary drying step, such as a brine wash, before adding the desiccant.

Data Presentation

Table 1: Comparison of Common Drying Agents for Alcohols

Drying AgentChemical FormulaAciditySpeed of DryingCapacityCompatibility with this compound
Sodium SulfateNa₂SO₄NeutralSlowHighRecommended
Magnesium SulfateMgSO₄Slightly AcidicFastHighUse with caution (short contact time)
3Å Molecular Sieves(K,Na)₁₂[(AlO₂)₁₂(SiO₂)₁₂]·xH₂ONeutralFastHighHighly Recommended
Calcium ChlorideCaCl₂Lewis AcidFastHighNot Recommended (forms adducts)
Calcium HydrideCaH₂BasicVery FastVery HighUse with extreme caution (reactivity)

Experimental Protocols

Protocol 1: Drying with Anhydrous Sodium Sulfate
  • Initial Separation: If the this compound is in an organic solvent following an aqueous workup, separate the organic layer using a separatory funnel. Discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove the bulk of the dissolved water. Separate the layers and collect the organic phase.

  • Addition of Drying Agent: Transfer the organic solution to an Erlenmeyer flask. Add anhydrous sodium sulfate in small portions with swirling. Initially, the drying agent will clump together as it absorbs water.[25]

  • Determining Sufficient Amount: Continue adding sodium sulfate until some of the newly added crystals remain free-flowing and do not clump.[13] This indicates that all the water has been absorbed.

  • Contact Time: Allow the mixture to stand for at least 15-30 minutes to ensure complete drying.

  • Separation: Decant or filter the dried organic solution to remove the sodium sulfate.

  • Solvent Removal: If the alcohol is in a solvent, remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Drying with 3Å Molecular Sieves
  • Activation of Sieves: Activate the 3Å molecular sieves by heating them in a drying oven at a temperature recommended by the manufacturer (typically 175-260°C) for several hours under vacuum or with a flow of an inert gas.[20] Allow them to cool to room temperature in a desiccator.

  • Addition of Sieves: Add the activated molecular sieves to the this compound (or its solution in an organic solvent) in a flask. A common loading is 10-20% by weight of the solvent.

  • Contact Time: Seal the flask and allow it to stand for several hours, or overnight for very low final water content. Occasional swirling can improve efficiency.

  • Separation: Carefully decant or filter the dried liquid to remove the molecular sieves.

Mandatory Visualization

Drying_Workflow General Workflow for Drying this compound start Wet this compound (in organic solvent) brine_wash Wash with Brine start->brine_wash add_drying_agent Add Drying Agent (e.g., Na2SO4 or 3Å Molecular Sieves) brine_wash->add_drying_agent swirl Swirl and Allow to Stand add_drying_agent->swirl separate Decant or Filter swirl->separate rotovap Remove Solvent (if applicable) separate->rotovap final_product Dry this compound rotovap->final_product

Caption: General workflow for drying this compound.

Troubleshooting_Drying Troubleshooting Drying of this compound start Impurity Detected After Drying check_isomer Isomeric Impurity? start->check_isomer GC/NMR Analysis check_diene Diene Impurity? check_isomer->check_diene No acidic_agent Potential Cause: Acidic Drying Agent or Heat check_isomer->acidic_agent Yes check_aldehyde Aldehyde/Acid Impurity? check_diene->check_aldehyde No dehydration Potential Cause: Strong Acid / High Heat check_diene->dehydration Yes oxidation Potential Cause: Oxidizing Contaminants check_aldehyde->oxidation Yes solution1 Solution: Use Neutral Drying Agent (Na2SO4, 3Å Sieves) Minimize Heat Exposure acidic_agent->solution1 solution2 Solution: Avoid Strong Acids Use Reduced Pressure for Distillation dehydration->solution2 solution3 Solution: Use High Purity Drying Agents Handle Under Inert Atmosphere oxidation->solution3

Caption: Troubleshooting flowchart for impurities.

References

Technical Support Center: Analysis of trans-2-octen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of trans-2-octen-1-ol, a volatile organic compound. The information provided aims to help address common challenges, particularly those related to matrix effects in various sample types.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's analytical signal due to the presence of other components in the sample matrix. In the context of this compound analysis, particularly with Gas Chromatography-Mass Spectrometry (GC-MS), these effects can manifest in two primary ways:

  • Signal Suppression or Enhancement: Co-eluting compounds from the matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a decrease (suppression) or increase (enhancement) in the measured signal. This can result in inaccurate quantification.

  • Chromatographic Response Enhancement: Non-volatile matrix components can accumulate in the GC inlet, masking active sites where the analyte might otherwise be adsorbed or degraded. This "protective" effect can lead to a higher than expected analyte response compared to a clean standard.[1]

Q2: How can I determine if my this compound analysis is impacted by matrix effects?

A2: Several methods can be used to identify the presence of matrix effects:

  • Post-Extraction Spike: This is a common method to quantitatively assess matrix effects. The response of this compound spiked into a blank matrix extract is compared to the response of the same amount of analyte in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.

  • Comparison of Calibration Curves: Comparing the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix-matched standard can reveal the extent and nature of the matrix effect. If the slopes are significantly different, matrix effects are present.

  • Standard Addition: This method involves adding known amounts of a this compound standard to the sample itself.[2] If the analytical response does not increase linearly and proportionally with the added standard, it suggests that matrix components are influencing the measurement.

Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?

A3: The three main strategies to counteract matrix effects are:

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is as similar as possible to the samples being analyzed. This helps to ensure that the standards and the samples experience similar matrix effects, thus improving the accuracy of quantification.

  • Standard Addition: Known amounts of the analyte are added directly to the sample aliquots.[2] This method creates a calibration curve within each sample, effectively accounting for the specific matrix effects of that sample. It is particularly useful when a suitable blank matrix is unavailable.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the gold standard for compensating for matrix effects. A SIL-IS, such as this compound-d2, is chemically almost identical to the analyte and will be affected by the matrix in a very similar way throughout the entire analytical process (extraction, chromatography, and ionization). By using the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of significant matrix effects.[3]

Troubleshooting Guide: Common Issues in this compound Analysis

This guide addresses specific problems that may be encountered during the analysis of this compound.

Issue 1: Poor Recovery and High Variability in Results

Possible Cause: Significant matrix effects leading to signal suppression and inconsistent analyte loss during sample preparation.

Troubleshooting Steps:

  • Assess the Matrix Effect: Quantify the matrix effect using the post-extraction spike method. A recovery of less than 80% or greater than 120% suggests a significant matrix effect.

  • Optimize Sample Preparation:

    • For liquid samples (e.g., beverages, biological fluids): Consider Headspace Solid-Phase Microextraction (HS-SPME). Experiment with different fiber coatings (e.g., DVB/CAR/PDMS), extraction times, and temperatures to maximize analyte recovery while minimizing the extraction of interfering matrix components.

    • For solid or semi-solid samples (e.g., food, tissues): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be effective.[4] Optimize the extraction solvent and clean-up sorbents to remove interfering compounds.

  • Implement a Robust Calibration Strategy:

    • If a representative blank matrix is available, matrix-matched calibration is a good option.

    • If the matrix is highly variable or a blank is not available, the method of standard addition is recommended.[2]

    • For the highest accuracy and to correct for both sample preparation and instrumental variations, use a stable isotope-labeled internal standard .[3]

Quantitative Comparison of Matrix Effect Mitigation Strategies for Volatile Alcohols

Mitigation StrategySample MatrixAnalyteAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Solvent-Based CalibrationWhole BloodEthanol (B145695)Prone to bias up to 15%Not Reported[5]
Matrix-Matched CalibrationWhole BloodEthanolClose to 100%< 5%[5]
Standard AdditionSolid FoodsEthanolNot specified as %2.39 (intraday), 3.94 (interday)[6]
Stable Isotope DilutionBiological FluidsShort-Chain Fatty Acids92 - 120< 12 (intraday), < 20 (interday)[7]

Note: Data for ethanol and short-chain fatty acids are presented as representative examples due to the limited availability of direct comparative data for this compound.

Issue 2: Peak Tailing or Broadening in the Chromatogram

Possible Cause: Active sites in the GC inlet or column, or a poorly optimized temperature program.

Troubleshooting Steps:

  • Inlet Maintenance: Clean or replace the GC inlet liner. The use of a deactivated liner is crucial for analyzing active compounds like alcohols.

  • Column Conditioning: Trim the first few centimeters of the column to remove any non-volatile residues. Recondition the column according to the manufacturer's instructions.

  • Optimize GC Method:

    • Initial Oven Temperature: A lower initial temperature can improve peak focusing, especially with splitless injection.

    • Temperature Ramp Rate: A slower ramp rate can improve the separation of the analyte from closely eluting matrix components.

  • Use of Analyte Protectants: In some cases, co-injecting the sample with analyte protectants can mask active sites in the GC system, improving peak shape.

Experimental Protocols

Protocol 1: Quantification of this compound in a Liquid Matrix (e.g., Fruit Juice) using HS-SPME-GC-MS with Matrix-Matched Calibration

This protocol is adapted from methodologies for analyzing volatile compounds in beverages.[8]

1. Sample and Standard Preparation:

  • Blank Matrix: Obtain a batch of the fruit juice that is known to be free of this compound, or prepare a model juice solution with similar sugar and acid content.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking the blank juice with known concentrations of this compound (e.g., 1, 5, 10, 50, 100 µg/L).

  • Internal Standard (Optional but Recommended): Spike all samples and standards with a constant concentration of an internal standard (e.g., 2-octanol (B43104) or a deuterated analog of this compound).

2. HS-SPME Procedure:

  • Pipette 5 mL of the sample or standard into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to aid in the release of volatile compounds from the matrix.

  • Seal the vial with a PTFE/silicone septum.

  • Incubate the vial at 60°C for 15 minutes with agitation.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

3. GC-MS Analysis:

  • GC Inlet: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column: Use a mid-polarity column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions for this compound (e.g., m/z 57, 69, 81) and the internal standard.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Analysis of this compound in a Solid Matrix (e.g., Meat) using QuEChERS with Standard Addition

This protocol is based on the QuEChERS methodology for complex food matrices.[4]

1. Sample Preparation:

  • Homogenize 10 g of the meat sample.

  • Place the homogenized sample into a 50 mL centrifuge tube.

2. Standard Addition:

  • Prepare at least four replicate samples. One will be the unspiked sample, and the others will be spiked with increasing known amounts of a this compound standard solution. The spiking levels should be chosen to bracket the expected concentration in the sample.

3. QuEChERS Extraction:

4. Dispersive SPE Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

5. GC-MS Analysis:

  • Take the supernatant and inject it into the GC-MS system using the same parameters as in Protocol 1.

6. Data Analysis:

  • Plot the peak area of this compound against the concentration of the added standard.

  • Perform a linear regression and extrapolate the line to the x-axis. The absolute value of the x-intercept represents the concentration of this compound in the original sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Sample homogenize Homogenization (if solid) start->homogenize spike Spiking (Standard Addition / SIL-IS) homogenize->spike extraction Extraction (SPME / QuEChERS) spike->extraction cleanup Cleanup (d-SPE for QuEChERS) extraction->cleanup gcms GC-MS Analysis cleanup->gcms data Data Processing gcms->data quant Quantification data->quant

Caption: General experimental workflow for this compound analysis.

logical_relationship cluster_problem Problem Identification cluster_cause Root Cause cluster_solutions Mitigation Strategies problem Inaccurate Quantification of this compound cause Matrix Effects problem->cause sol1 Matrix-Matched Calibration cause->sol1 sol2 Standard Addition cause->sol2 sol3 Stable Isotope-Labeled Internal Standard cause->sol3

Caption: Logical relationship for addressing matrix effects.

References

Technical Support Center: Improving the Shelf Life of trans-2-Octen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the shelf life of trans-2-octen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, an allylic alcohol, is oxidation. The presence of a double bond adjacent to the alcohol group makes the molecule susceptible to oxidation, which can be initiated by factors such as light, heat, and the presence of oxygen. This process typically converts the alcohol to its corresponding aldehyde, trans-2-octenal (B1212229), and can be followed by further oxidation to a carboxylic acid.

Q2: What are the initial signs of degradation in a sample of this compound?

A2: Initial signs of degradation can be subtle and may include a change in odor, from its characteristic fatty, green aroma to a more pungent, rancid, or aldehydic smell. Discoloration, such as the development of a yellowish tint in the normally colorless liquid, can also indicate degradation. For quantitative assessment, analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are essential to detect the formation of degradation products such as trans-2-octenal.

Q3: What are the recommended storage conditions for neat this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. The use of amber glass vials or other light-blocking containers is crucial to prevent photo-oxidation.

Q4: Can antioxidants be used to improve the shelf life of this compound?

A4: Yes, the addition of antioxidants is a common and effective strategy to inhibit the oxidative degradation of unsaturated compounds like this compound. Synthetic antioxidants such as Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT), as well as natural antioxidants like tocopherols (B72186) (Vitamin E), can be used. These compounds work by scavenging free radicals and inhibiting the chain reactions of oxidation.

Q5: Is there a benefit to using a combination of antioxidants?

A5: Yes, using a combination of antioxidants can often lead to synergistic effects, where the total antioxidant activity is greater than the sum of the individual antioxidants. For instance, a combination of BHA and BHT is often more effective than either compound alone for stabilizing fats and oils.[1] The synergistic activity of BHA and BHT with tocopherols has also been reported to be greater than their individual activities.[1]

Troubleshooting Guides

Issue 1: Rapid Degradation Despite Refrigerated Storage

Possible Cause:

  • Oxygen Exposure: Even at low temperatures, the presence of oxygen in the headspace of the storage container can lead to oxidation.

  • Inappropriate Container: Clear glass or plastic containers may not provide adequate protection from light, which can accelerate degradation even under refrigeration.

  • Contamination: Trace amounts of metal ions or other impurities can catalyze oxidation reactions.

Troubleshooting Steps:

  • Inert Atmosphere: Before sealing the container, purge the headspace with an inert gas like nitrogen or argon.

  • Light Protection: Store the compound in amber glass vials or wrap the container in aluminum foil to block light.

  • Container Material: Ensure the use of high-purity, non-reactive containers. Avoid plastics that may leach catalysts or allow oxygen permeation.

  • Solvent Purity: If the compound is in solution, ensure the solvent is of high purity and has been deoxygenated.

Issue 2: Inconsistent Results in Shelf-Life Studies

Possible Cause:

  • Variable Storage Conditions: Fluctuations in temperature, humidity, or light exposure between samples can lead to inconsistent degradation rates.

  • Inconsistent Sample Preparation: Variations in the concentration of the compound, the amount of headspace in the vials, or the antioxidant concentration can affect results.

  • Analytical Variability: Inconsistent GC-MS parameters or sample injection volumes can lead to variable analytical results.

Troubleshooting Steps:

  • Controlled Environment: Use a calibrated stability chamber to maintain precise and consistent temperature and humidity. Ensure uniform light exposure for all samples in photostability studies.

  • Standardized Protocols: Develop and strictly follow a detailed standard operating procedure (SOP) for sample preparation, including weighing, dilution, and addition of any antioxidants.

  • Analytical Method Validation: Validate the GC-MS method for linearity, precision, and accuracy. Use an internal standard to correct for variations in injection volume.

Issue 3: Antioxidant Appears Ineffective

Possible Cause:

  • Incorrect Antioxidant Choice: The chosen antioxidant may not be effective for the specific degradation pathway of this compound.

  • Insufficient Concentration: The concentration of the antioxidant may be too low to provide adequate protection.

  • Antioxidant Degradation: The antioxidant itself may have degraded due to improper storage or handling.

Troubleshooting Steps:

  • Screen Multiple Antioxidants: Test a panel of antioxidants, including BHA, BHT, and different forms of tocopherols (alpha, gamma, delta), both individually and in combination.

  • Optimize Concentration: Evaluate a range of antioxidant concentrations to determine the optimal level for stabilization. A common starting point for BHA and BHT in food applications is up to 200 ppm.

  • Antioxidant Quality Control: Ensure the purity and stability of the antioxidant stock solutions. Store them under appropriate conditions (e.g., protected from light and oxygen).

  • Consider Synergistic Blends: Investigate the efficacy of antioxidant blends. For example, a combination of BHA and BHT, or a mix of tocopherols, may provide superior protection. A study on sunflower and olive pomace oil showed a synergistic effect with a 7:1 ratio of α-tocopherol to δ-tocopherol.[2]

Experimental Protocols

Protocol 1: Accelerated Shelf-Life Study of this compound

Objective: To evaluate the stability of this compound under accelerated storage conditions.

Materials:

  • This compound (high purity)

  • Amber glass vials with PTFE-lined caps

  • Stability chamber capable of controlling temperature and humidity

  • GC-MS system

Methodology:

  • Sample Preparation: Aliquot 1 mL of this compound into multiple amber glass vials.

  • Storage Conditions: Place the vials in a stability chamber under the following conditions:

    • Condition A (Control): 5 °C ± 2 °C (refrigerated)

    • Condition B (Accelerated): 40 °C ± 2 °C / 75% RH ± 5% RH

    • Condition C (Photostability): Store at 25 °C ± 2 °C with exposure to a controlled light source (ICH Q1B guidelines). Include a set of control samples wrapped in aluminum foil.

  • Time Points: Withdraw samples for analysis at initial (T=0) and regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analysis: Analyze the samples by GC-MS to quantify the remaining this compound and the formation of the primary degradation product, trans-2-octenal.

Protocol 2: Evaluation of Antioxidant Efficacy

Objective: To determine the effectiveness of different antioxidants in preventing the degradation of this compound.

Materials:

  • This compound

  • Antioxidant stock solutions (e.g., BHA, BHT, α-tocopherol in ethanol)

  • Amber glass vials with PTFE-lined caps

  • Stability chamber

  • GC-MS system

Methodology:

  • Sample Preparation:

    • Control Group: this compound without any antioxidant.

    • Test Groups: Prepare samples of this compound containing different concentrations of each antioxidant and combinations thereof (e.g., 100 ppm BHA, 100 ppm BHT, 100 ppm α-tocopherol, 50 ppm BHA + 50 ppm BHT).

  • Storage: Store all samples under accelerated conditions (40 °C ± 2 °C / 75% RH ± 5% RH) in the dark.

  • Time Points: Analyze samples at T=0 and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analysis: Use GC-MS to quantify the concentration of this compound and trans-2-octenal in each sample.

Data Presentation

Table 1: Stability of this compound under Different Storage Conditions

Time (Weeks)% Remaining (5°C)% Remaining (40°C/75% RH)% Remaining (25°C with Light)
0100100100
1
2
4
8
12

Table 2: Efficacy of Antioxidants on the Stability of this compound at 40°C/75% RH

AntioxidantConcentration (ppm)% Remaining this compound (Week 8)
None (Control)0
BHA100
BHT100
α-Tocopherol100
BHA + BHT50 + 50

Visualizations

Degradation_Pathway cluster_conditions Initiating Factors This compound This compound trans-2-Octenal trans-2-Octenal This compound->trans-2-Octenal Oxidation trans-2-Octenoic Acid trans-2-Octenoic Acid trans-2-Octenal->trans-2-Octenoic Acid Further Oxidation Light Light Heat Heat Oxygen Oxygen

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis A Aliquot this compound B Add Antioxidants (Test Groups) A->B C Controlled Temperature & Humidity B->C D Controlled Light Exposure B->D E Withdraw Samples at Time Points C->E D->E F GC-MS Analysis E->F G Quantify Degradation F->G

Caption: Workflow for an accelerated shelf-life study.

References

Technical Support Center: Optimization of Extraction Methods for trans-2-Octen-1-ol from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the extraction of trans-2-octen-1-ol from various natural sources. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources of this compound?

A1: this compound is a volatile organic compound found in a variety of natural sources, contributing to their characteristic aromas. It has been reported in fruits such as apples, oranges, grapes, melons, and strawberries.[1] It is also a significant aroma component in many species of mushrooms, herbs like cilantro and parsley, and even in some teas and fermented products.[1][2][3]

Q2: Which extraction method is best suited for this compound?

A2: The optimal extraction method depends on the natural source matrix, the desired purity of the extract, and the available equipment.

  • Steam Distillation is a common and cost-effective method for extracting volatile compounds like this compound, especially from robust plant materials.[4][5]

  • Solvent Extraction offers high recovery rates but may also co-extract non-volatile impurities, requiring further purification steps. The choice of solvent is critical to optimize yield and purity.[6][7]

  • Supercritical Fluid Extraction (SFE) , typically using CO2, is a green and highly selective method that can yield a very pure product. It is particularly suitable for thermally sensitive compounds.[8][9]

Q3: How can I quantify the amount of this compound in my extract?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective analytical technique for the identification and quantification of volatile compounds like this compound in complex extracts.[10]

Q4: What are the typical yields of this compound from natural sources?

A4: The yield of this compound is highly dependent on the natural source, its freshness, and the extraction method employed. Yields are often low, as it is a trace component. For instance, the yield of essential oils from plants, which would contain this compound, can range from less than 1% to a few percent of the dry weight of the material.[11]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: I am experiencing a very low yield of this compound from my extraction. What are the possible causes and solutions?

A: Low yield is a common issue in the extraction of volatile compounds. Here are several factors to consider:

  • Improper Sample Preparation: The physical state of the source material significantly impacts extraction efficiency.

    • Solution: Ensure the plant or fungal material is appropriately prepared. For steam distillation, chopping or coarse grinding can increase surface area. For solvent and supercritical fluid extraction, a finer particle size is often beneficial.[9] However, excessively fine grinding can lead to processing difficulties.

  • Inadequate Extraction Time: The extraction process may not be running long enough to recover the majority of the target compound.

    • Solution: Optimize the extraction time. For steam distillation, this can range from 1 to several hours.[12] Monitor the output and continue the extraction until no significant amount of oil is being recovered.

  • Suboptimal Extraction Parameters: Incorrect temperature, pressure, or solvent choice can drastically reduce yield.

    • Solution: Refer to the detailed experimental protocols below and optimize the parameters for your specific source material. For SFE, pressure and temperature are critical for tuning the solvent power of CO2.[13] For solvent extraction, the polarity of the solvent should be matched to the target compound.

  • Loss of Volatile Compound: this compound is volatile and can be lost during the process if not handled correctly.

    • Solution: Ensure all connections in your apparatus are well-sealed. In steam distillation, efficient condensation is crucial.[14] During solvent removal, use reduced pressure and moderate temperatures to avoid co-distillation of the product.

Issue 2: Poor Purity of the Extract

Q: My extract contains a high level of impurities. How can I improve the purity of my this compound?

A: The purity of the extract is influenced by the selectivity of the extraction method and post-extraction processing.

  • Co-extraction of Non-target Compounds: Less selective methods like solvent extraction can pull in a wide range of other compounds.

    • Solution:

      • Solvent Selection: Use a solvent with a polarity that is more specific to this compound.

      • Supercritical Fluid Extraction (SFE): This method offers high selectivity. By carefully controlling the pressure and temperature, you can target the extraction of specific compounds.[8]

      • Post-extraction Cleanup: Employ techniques like fractional distillation or column chromatography to purify the crude extract.

  • Thermal Degradation: High temperatures during extraction can lead to the formation of degradation products.

    • Solution: Use the lowest effective temperature for your chosen extraction method. SFE is advantageous here as it can be performed at near-ambient temperatures.[15]

Issue 3: Emulsion Formation in Solvent Extraction

Q: During liquid-liquid extraction, an emulsion has formed at the interface, making separation difficult. How can I resolve this?

A: Emulsion formation is a common problem in solvent extraction.

  • Causes: Vigorous shaking, presence of surfactants in the natural material, or a high concentration of particulate matter can lead to emulsions.

  • Solutions:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Addition of Brine: Adding a saturated sodium chloride solution can help to break the emulsion by increasing the polarity of the aqueous phase.

    • Centrifugation: For stable emulsions, centrifugation can be an effective way to force the separation of the layers.

    • Filtration: Passing the emulsified layer through a bed of glass wool or celite can sometimes break the emulsion.

Quantitative Data Summary

The following tables provide illustrative data on the impact of various parameters on the extraction of volatile compounds similar to this compound. Actual results for this compound may vary and should be determined experimentally.

Table 1: Influence of Steam Distillation Parameters on Essential Oil Yield

ParameterSetting 1Yield (%)Setting 2Yield (%)Setting 3Yield (%)
Distillation Time (hours) 10.831.551.6
Material Size Whole0.5Coarse Grind1.2Fine Grind1.1
Water to Material Ratio 2:10.94:11.46:11.3

Table 2: Comparison of Solvent Efficiency for Extraction of C8 Alcohols

SolventPolarity IndexRelative Yield (%)Purity (%)
Hexane (B92381)0.17580
Dichloromethane3.19570
Ethyl Acetate4.48875
Ethanol5.29265

Table 3: Effect of Supercritical CO2 Extraction Parameters on Yield

Pressure (bar)Temperature (°C)Co-solventYield (%)Selectivity
10040None0.5High
20040None1.2Moderate
20060None1.5Moderate
200605% Ethanol2.1Low

Experimental Protocols

Protocol 1: Steam Distillation
  • Preparation of Material: Coarsely grind the fresh or dried natural source material (e.g., mushrooms, herbs).

  • Apparatus Setup: Assemble a steam distillation apparatus consisting of a boiling flask, a biomass flask, a condenser, and a collection vessel (e.g., a separatory funnel).[14]

  • Distillation:

    • Place the prepared material into the biomass flask.

    • Add water to the boiling flask and heat to generate steam.

    • Pass the steam through the biomass. The steam will vaporize the volatile compounds.

    • Continue the distillation for 2-4 hours, or until no more oil is observed in the condensate.[12]

  • Collection and Separation:

    • Collect the distillate, which will be a mixture of water and the essential oil containing this compound.

    • Allow the mixture to cool and separate into two layers.

    • Separate the organic layer (the essential oil) from the aqueous layer using the separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

Protocol 2: Solvent Extraction
  • Preparation of Material: Finely grind the dried natural source material to increase the surface area for extraction.

  • Extraction:

    • Place the ground material in a flask.

    • Add a suitable solvent (e.g., hexane or dichloromethane) at a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Agitate the mixture at room temperature for 12-24 hours.

  • Filtration: Separate the solvent extract from the solid residue by filtration.

  • Solvent Removal: Remove the solvent from the extract using a rotary evaporator under reduced pressure and at a low temperature (e.g., <40°C) to prevent the loss of volatile this compound.

  • Purification (Optional): The crude extract can be further purified by column chromatography or fractional distillation if necessary.

Protocol 3: Supercritical Fluid Extraction (SFE)
  • Preparation of Material: Dry and finely grind the natural source material. The moisture content should ideally be below 10%.

  • Apparatus Setup: Use a commercially available SFE system.

  • Extraction:

    • Pack the ground material into the extraction vessel.

    • Set the desired extraction parameters. For this compound, typical starting parameters could be a pressure of 150-250 bar and a temperature of 40-60°C.[13]

    • Pump supercritical CO2 through the extraction vessel.

    • The extract is collected in a separator by reducing the pressure, which causes the CO2 to return to a gaseous state, leaving the extract behind.

  • Fractionation (Optional): By using multiple separators at different pressures and temperatures, it is possible to fractionate the extract and isolate compounds with different volatilities.

Visualizations

Experimental_Workflow_Steam_Distillation cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Purification Source Natural Source (e.g., Mushrooms, Fruits) Grind Coarse Grinding Source->Grind Distillation Steam Distillation (2-4 hours) Grind->Distillation Condensation Condensation Distillation->Condensation Separation Phase Separation (Separatory Funnel) Condensation->Separation Drying Drying (Anhydrous Na2SO4) Separation->Drying Final_Product This compound Rich Extract Drying->Final_Product

Caption: Workflow for the extraction of this compound using steam distillation.

Extraction_Method_Selection Start Select Extraction Method Purity High Purity Required? Start->Purity Thermal_Sensitivity Thermally Sensitive Compound? Purity->Thermal_Sensitivity Yes Solvent_Residue Solvent Residue a Concern? Purity->Solvent_Residue No Steam_Distillation Steam Distillation Thermal_Sensitivity->Steam_Distillation No SFE Supercritical Fluid Extraction (SFE) Thermal_Sensitivity->SFE Yes Solvent_Residue->Steam_Distillation Yes Solvent_Extraction Solvent Extraction Solvent_Residue->Solvent_Extraction No

Caption: Decision tree for selecting an appropriate extraction method.

References

Technical Support Center: Scaling Up Trans-2-Octen-1-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of trans-2-octen-1-ol production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up this compound production?

A1: Two common synthesis routes for the large-scale production of this compound are:

  • Reduction of trans-2-octenal (B1212229): This method involves the selective reduction of the aldehyde group of trans-2-octenal to an alcohol.

  • Grignard reaction: This route utilizes the reaction of hexanal (B45976) with vinylmagnesium bromide, followed by an aqueous workup to yield the desired product.

Q2: What are the main challenges when scaling up the reduction of trans-2-octenal?

A2: The primary challenges include:

  • Chemoselectivity: Ensuring the reduction of the aldehyde without affecting the carbon-carbon double bond.

  • Reagent selection: Choosing a reducing agent that is cost-effective, safe to handle at scale, and provides high selectivity.

  • Byproduct formation: Over-reduction to octanol (B41247) or isomerization of the double bond can occur.

  • Purification: Separating the desired product from unreacted starting material, byproducts, and residual reagents can be complex at a large scale.

Q3: What are the critical safety and operational considerations for large-scale Grignard reactions for this compound synthesis?

A3: Key considerations include:

  • Exothermic reaction: Grignard reactions are highly exothermic and require careful temperature control to prevent runaway reactions.[1][2][3] The decreasing surface-area-to-volume ratio in larger reactors makes heat dissipation more challenging.[1][2]

  • Anhydrous conditions: Grignard reagents are extremely sensitive to moisture, requiring rigorously dried solvents and equipment to prevent quenching of the reagent.[3][4]

  • Initiation: The reaction can have an induction period, leading to the accumulation of unreacted reagents and a sudden, violent reaction once initiated.[1][2]

  • Byproduct formation: The most common byproduct is the Wurtz coupling product, octane, formed by the reaction of the Grignard reagent with the starting halide.[5][6]

  • Work-up and quenching: The quenching of large volumes of reactive Grignard reagent must be done carefully and with appropriate cooling to control the exotherm and the release of flammable gases.[7][8]

Q4: How can I minimize the formation of the cis-isomer during synthesis?

A4: The formation of the cis-isomer is a common challenge. To favor the trans-isomer:

  • Starting material purity: Use a high-purity trans-2-octenal as the starting material for the reduction method.

  • Reaction conditions: In some reactions, lower temperatures can favor the formation of the thermodynamically more stable trans-isomer.

  • Purification: If a mixture of isomers is formed, purification methods such as fractional distillation or chromatography are necessary to separate them.

Troubleshooting Guides

Synthesis Route 1: Reduction of trans-2-Octenal
Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure stoichiometric amounts of the reducing agent are used.
Degradation of starting material or product.Optimize reaction conditions (e.g., lower temperature) to minimize side reactions.
Low Purity (Presence of cis-isomer) Isomerization during the reaction.Use a milder reducing agent. Optimize reaction temperature and time.
Impure starting material.Ensure the purity of the trans-2-octenal starting material is high.
Presence of Octanol (Over-reduction) Reducing agent is too strong or used in excess.Use a more chemoselective reducing agent (e.g., sodium borohydride). Carefully control the stoichiometry of the reducing agent.
Difficult Purification Azeotrope formation with solvent.Consider using a different solvent for the reaction or extraction.
Similar boiling points of product and byproducts.Employ high-efficiency fractional distillation or preparative chromatography.
Synthesis Route 2: Grignard Reaction of Hexanal with Vinylmagnesium Bromide
Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate Inactive magnesium surface.Activate magnesium with iodine or 1,2-dibromoethane. Use freshly crushed magnesium turnings.[4]
Presence of moisture.Ensure all glassware and solvents are rigorously dried. Conduct the reaction under an inert atmosphere (nitrogen or argon).[3][4]
Low Yield Grignard reagent quenched by moisture or acidic protons.Maintain strict anhydrous conditions. Ensure the hexanal is free of acidic impurities.
Incomplete reaction.Allow for sufficient reaction time. Ensure proper mixing.
Formation of Wurtz Coupling Byproduct (Octane) High local concentration of vinyl bromide.Add the vinyl bromide solution slowly and with efficient stirring.[1]
Difficult Work-up (Emulsion Formation) Precipitation of magnesium salts.Use a saturated aqueous solution of ammonium (B1175870) chloride for quenching.[9] If emulsions persist, add brine or consider centrifugation for phase separation.
Uncontrolled Exotherm Rapid addition of reagents.Add the vinyl bromide or hexanal slowly and monitor the internal temperature closely.[1]
Inadequate cooling.Ensure the reactor has sufficient cooling capacity for the scale of the reaction.[1][2]

Quantitative Data

Table 1: Purity of Commercially Available this compound and Precursor

Compound Supplier Purity Specification
This compoundTCI>95.0% (GC)
This compoundThermo Scientific Chemicals≥96.0% (GC)[10]
trans-2-OctenalBedoukian Research97.0% (sum of isomers), 96.0% min. (trans)[11]

Table 2: Typical GC Parameters for Isomer Separation of Similar Compounds

Parameter Method for Nerolidol Isomers
Column TR-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium (1 mL/min)
Oven Program 60°C (1 min), then 40°C/min to 220°C
Injector Temperature 220°C
Detector FID
Reference[12]

Experimental Protocols

Protocol 1: Reduction of trans-2-Octenal with Sodium Borohydride (B1222165)

Materials:

  • trans-2-Octenal

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a reactor equipped with a stirrer, thermometer, and dropping funnel, dissolve trans-2-octenal in methanol under an inert atmosphere.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a solution of sodium borohydride in methanol via the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by TLC or GC.

  • Cool the reaction mixture to 0-5°C and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Vinyl bromide

  • Hexanal

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a crystal of iodine.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Add a small portion of a solution of vinyl bromide in anhydrous THF from the dropping funnel to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a color change), add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Hexanal:

    • Cool the Grignard reagent solution to 0-5°C.

    • Slowly add a solution of hexanal in anhydrous THF via the dropping funnel, maintaining the temperature below 10°C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0-5°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

experimental_workflow_reduction start Start dissolve Dissolve trans-2-octenal in Methanol start->dissolve cool_react Cool to 0-5°C dissolve->cool_react add_nabh4 Slowly Add NaBH4 Solution cool_react->add_nabh4 react Stir at Room Temp (2-3 hours) add_nabh4->react quench Quench with aq. NH4Cl react->quench extract Extract with Diethyl Ether quench->extract dry Dry and Filter extract->dry concentrate Concentrate dry->concentrate purify Fractional Distillation concentrate->purify end This compound purify->end experimental_workflow_grignard cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction and Work-up start_grignard Activate Mg with Iodine in THF add_vinyl_bromide Add Vinyl Bromide Solution start_grignard->add_vinyl_bromide reflux_grignard Reflux add_vinyl_bromide->reflux_grignard grignard_reagent Vinylmagnesium Bromide reflux_grignard->grignard_reagent cool_grignard Cool Grignard Reagent to 0-5°C grignard_reagent->cool_grignard add_hexanal Add Hexanal Solution cool_grignard->add_hexanal react_grignard Stir at Room Temp add_hexanal->react_grignard quench_grignard Quench with aq. NH4Cl react_grignard->quench_grignard extract_grignard Extract and Dry quench_grignard->extract_grignard concentrate_grignard Concentrate extract_grignard->concentrate_grignard purify_grignard Fractional Distillation concentrate_grignard->purify_grignard end_product This compound purify_grignard->end_product troubleshooting_logic start Low Product Yield check_reaction Incomplete Reaction? start->check_reaction check_conditions Harsh Conditions? start->check_conditions check_reagents Reagent Purity/Activity? start->check_reagents solution1 Increase reaction time/ temperature/reagent stoichiometry check_reaction->solution1 Yes solution2 Optimize temperature/ pressure to minimize degradation check_conditions->solution2 Yes solution3 Verify reagent purity and activity (e.g., titrate Grignard) check_reagents->solution3 Yes

References

Technical Support Center: Troubleshooting trans-2-octen-1-ol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-2-octen-1-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a volatile organic compound (VOC) classified as an unsaturated fatty alcohol. It is found in various plants and fungi and is known for its characteristic green, fatty, and slightly fruity aroma.[1] Its primary biological activities include antimicrobial properties against a range of bacteria and fungi, and it has been shown to have neurotoxic effects on certain insects.[2] It is also used as a flavoring and fragrance agent.[3]

Q2: Why am I seeing high variability in my cell viability assay results with this compound?

A2: High variability in cell viability assays with this compound is often due to its volatile nature.[4] Inconsistent evaporation of the compound from the culture plates can lead to significant differences in the actual concentration of the compound in the wells, resulting in poor reproducibility. Additionally, interactions with plasticware, uneven distribution in the media, and degradation of the compound can contribute to variability.

Q3: My minimum inhibitory concentration (MIC) values for this compound are not consistent. What could be the cause?

A3: Inconsistent MIC values are a common issue when working with volatile antimicrobial agents. The volatility of this compound can lead to its loss from the test medium during incubation, resulting in an underestimation of its true antimicrobial activity.[5] Factors such as the type of microplate and sealing method, incubation temperature, and the volume of the culture medium can all influence the rate of evaporation and, consequently, the reproducibility of your MIC results.

Q4: Are there any specific signaling pathways known to be affected by this compound?

A4: Yes, research has shown that this compound can impact cellular signaling pathways. Specifically, it has been demonstrated to affect the JNK and Akt signaling pathways, which are critical for cell survival and stress responses. Its neurotoxic effects in insects have been linked to the degeneration of dopaminergic neurons through the disruption of these pathways.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues encountered during experiments with this compound.

Issue 1: Poor Reproducibility in Cell-Based Assays (e.g., Cytotoxicity, Proliferation)
Potential Cause Recommended Solution
Evaporation of this compound from culture plates - Use low-evaporation plates or seal plates with high-quality sealing films (e.g., aluminum or polyester-based seals). - Minimize the incubation time as much as the assay allows. - Prepare stock solutions and dilutions immediately before use. - Consider using a specialized cell culture exposure system designed for volatile compounds, such as an air-liquid interface (ALI) system.[4][6]
Inaccurate concentration of the compound - Prepare fresh dilutions for each experiment from a concentrated stock stored at a low temperature in a tightly sealed vial. - Use a solvent with a lower vapor pressure than your compound if possible, and ensure the final solvent concentration is consistent across all wells and does not affect cell viability. - Verify the concentration of your stock solution using gas chromatography (GC) if possible.
Uneven distribution in culture medium - Gently mix the culture plate on an orbital shaker for a short period after adding the compound to ensure even distribution. - Avoid vigorous shaking that could increase evaporation.
Interaction with plasticware - Use glass-coated or low-binding microplates to minimize the absorption of the hydrophobic compound to the plastic surface. - If using standard polystyrene plates, perform preliminary experiments to assess the extent of compound loss to the plastic.
Cellular stress due to solvent - Keep the final concentration of the solvent (e.g., DMSO, ethanol) as low as possible (typically <0.5%) and consistent across all wells. - Include a solvent control in your experimental design to assess its effect on cell viability.
Issue 2: Inconsistent Results in Antimicrobial Assays (e.g., MIC, MBC)
Potential Cause Recommended Solution
Loss of compound during incubation - Use a broth macrodilution volatilization method where the volatile agent is in the vapor phase, or use tightly sealed microplates.[7] - Minimize headspace in the tubes or wells by using appropriate volumes of media. - Incubate at the lowest temperature that supports microbial growth to reduce evaporation.
Inaccurate initial concentration - Prepare serial dilutions in a controlled environment to minimize evaporation before inoculation. - Ensure the compound is fully dissolved in the broth; consider using a low concentration of a non-inhibitory surfactant if necessary.
Inoculum variability - Standardize the inoculum preparation following established guidelines (e.g., CLSI, EUCAST) to ensure a consistent starting cell density.[8][9][10]
Endpoint determination - Use a colorimetric indicator such as resazurin (B115843) or MTT to aid in the visual determination of the MIC, as subtle growth can be difficult to detect.[7] - Read the results at a consistent time point after incubation.

Quantitative Data Summary

The following tables provide a summary of quantitative data for this compound and a structurally related compound, 1-octen-3-ol (B46169). This data can be used as a reference for expected outcomes in your experiments.

Note: Specific IC50 and MIC values for this compound are not widely available in the public domain. The data for 1-octen-3-ol is provided as a close structural analog and may be used for comparative purposes.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C8H16O[11]
Molecular Weight 128.21 g/mol [11]
Boiling Point 85-87 °C at 10 mmHg
Density 0.843 g/mL at 25 °C
Refractive Index n20/D 1.446
Flash Point 85 °C (185 °F)[3]
Solubility Insoluble in water, soluble in alcohol.[1]

Table 2: Antimicrobial Activity of 1-octen-3-ol (a structural analog)

OrganismMIC (mg/mL)MBC (mg/mL)Reference
Gram-positive bacteria 1.04.0[1][2]
Gram-negative bacteria 2.08.0[1][2]
Fungi (growth inhibition) 8.0-[1][2]
Fungi (spore germination) 2.0-[1][2]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay for this compound

This protocol is adapted for volatile compounds and aims to minimize variability due to evaporation.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • Solvent (e.g., DMSO, ethanol)

  • 96-well flat-bottom microplates (low-binding plates recommended)

  • Plate seals (aluminum or polyester-based)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Immediately before use, prepare serial dilutions of the compound in complete culture medium.

    • Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound or vehicle control.

    • Seal the plate tightly with a high-quality plate seal.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Carefully remove the plate seal.

    • Add 10 µL of MTT solution to each well.

    • Reseal the plate and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Remove the plate seal.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Cover the plate and agitate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[12][13][14]

Protocol 2: Broth Microdilution MIC Assay for this compound

This protocol is designed to minimize the loss of the volatile compound during the assay.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

  • This compound

  • Solvent (e.g., DMSO)

  • 96-well microplates with tight-fitting lids or sealing films

  • Inoculum of the microorganism standardized to 0.5 McFarland

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare serial dilutions of the compound in the appropriate broth medium in the 96-well plate.

  • Inoculation:

    • Dilute the standardized inoculum to the final required concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

    • Add the inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation:

    • Seal the microplate tightly to prevent evaporation.

    • Incubate at the optimal temperature and duration for the specific microorganism.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[10]

    • Optionally, add a growth indicator like resazurin or MTT to aid in determining the endpoint.

Visualizations

Signaling Pathway Diagram

trans_2_octen_1_ol_pathway T2O This compound Membrane Cell Membrane Disruption T2O->Membrane Stress Cellular Stress Membrane->Stress JNK JNK Pathway Stress->JNK Akt Akt Pathway Stress->Akt Apoptosis Apoptosis JNK->Apoptosis Survival Cell Survival Akt->Survival Inhibition Neuron Dopaminergic Neuron Degeneration Apoptosis->Neuron

Caption: Signaling pathways affected by this compound.

Experimental Workflow Diagram

voc_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis Stock Prepare fresh stock solution of This compound Dilutions Prepare serial dilutions in sealed vials Stock->Dilutions Treatment Add compound to cells and immediately seal plate Dilutions->Treatment Cells Seed cells in low-binding plate Cells->Treatment Incubation Incubate for defined period Treatment->Incubation Assay Perform assay (e.g., MTT, MIC) Incubation->Assay Reading Read results (e.g., absorbance) Assay->Reading Analysis Calculate IC50/MIC Reading->Analysis Stats Statistical analysis Analysis->Stats

Caption: Experimental workflow for in vitro testing of volatile compounds.

Troubleshooting Logic Diagram

troubleshooting_logic Start Poor Reproducibility Observed CheckVolatility Is the compound volatile? Start->CheckVolatility CheckPurity Is the compound pure? CheckVolatility->CheckPurity Yes NonVolatileIssue Consider other experimental variables CheckVolatility->NonVolatileIssue No CheckProtocol Is the protocol optimized for VOCs? CheckPurity->CheckProtocol Yes ImpurityIssue Source higher purity compound CheckPurity->ImpurityIssue No AdaptProtocol Adapt protocol: - Low-binding plates - Fresh dilutions - Solvent controls CheckProtocol->AdaptProtocol No ReEvaluate Re-evaluate results CheckProtocol->ReEvaluate Yes SealPlates Use plate seals and minimize incubation time SealPlates->ReEvaluate VerifyPurity Verify purity (e.g., GC-MS) VerifyPurity->ReEvaluate AdaptProtocol->SealPlates ImpurityIssue->VerifyPurity

Caption: Logical troubleshooting flow for reproducibility issues.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of trans-2-Octen-1-ol and cis-2-Octen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable absence of direct comparative studies on the bioactivities of trans-2-octen-1-ol and cis-2-octen-1-ol. While research has elucidated some biological effects of the trans isomer, particularly in the realms of insect behavior and antimicrobial action, data on the cis isomer remains scarce. This guide synthesizes the available information on this compound and provides a framework for the types of experimental protocols that would be necessary for a direct comparison of the two isomers.

Bioactivity Profile of this compound

This compound has been identified as a semiochemical with notable insecticidal properties. It acts as a potent activator of olfactory receptors in mosquitoes, such as Aedes aegypti, influencing their host-seeking behavior and reproductive cycles. Beyond its effects on insect behavior, it is suggested to have direct neurotoxic effects on insects, potentially through the disruption of the JNK and Akt signaling pathways, leading to the degeneration of dopaminergic neurons. Furthermore, some studies indicate that this compound possesses antimicrobial properties, inhibiting the growth of certain bacteria and fungi, and may also exhibit antioxidant effects by upregulating endogenous antioxidant enzymes.

Bioactivity Profile of cis-2-Octen-1-ol

Currently, there is a significant lack of published scientific data on the specific bioactivities of cis-2-octen-1-ol. While its physical and chemical properties are documented, its biological effects have not been a subject of extensive research, precluding any direct comparison with its trans isomer.

Quantitative Data Summary

Due to the limited research, a comprehensive quantitative comparison is not possible. The following table summarizes the reported qualitative bioactivities of this compound. No quantitative data from direct comparative studies is available.

BioactivityThis compoundcis-2-Octen-1-ol
Insecticidal Activity Acts as a semiochemical affecting mosquito behavior. Potential neurotoxin involving JNK and Akt signaling pathways.No data available
Antimicrobial Activity Reported to inhibit the growth of some bacteria and fungi.No data available
Antioxidant Activity Suggested to upregulate endogenous antioxidant enzymes.No data available

Experimental Protocols

To facilitate future comparative research, this section details the methodologies for key experiments that would be essential for evaluating and comparing the bioactivities of this compound and cis-2-octen-1-ol.

Insect Olfactory Receptor Activation Assay

This protocol describes a method to assess the ability of the compounds to activate insect olfactory receptors, which is crucial for understanding their insecticidal and repellent properties.

Objective: To determine if this compound and cis-2-octen-1-ol activate specific olfactory receptors from an insect of interest (e.g., Aedes aegypti).

Methodology: Heterologous expression of insect olfactory receptors in Xenopus laevis oocytes followed by two-electrode voltage-clamp recording is a common method.[1]

  • cRNA Synthesis: Synthesize complementary RNA (cRNA) for the olfactory receptor (Or) and its co-receptor (Orco) in vitro.

  • Oocyte Isolation: Surgically remove oocytes from a female Xenopus laevis.

  • cRNA Microinjection: Inject the synthesized Or and Orco cRNAs into the isolated oocytes.

  • Incubation: Incubate the injected oocytes for 3-7 days to allow for receptor expression.

  • Two-Electrode Voltage-Clamp Recording: Place an oocyte in a recording chamber and perfuse with a buffer. Impale the oocyte with two electrodes (one for voltage clamping and one for current recording).

  • Odorant Stimulation: Apply solutions of this compound and cis-2-octen-1-ol at various concentrations to the oocyte and record the induced currents.

  • Data Analysis: Measure the amplitude of the current response to each compound and concentration to determine the level of receptor activation.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Objective: To quantify and compare the antimicrobial activity of this compound and cis-2-octen-1-ol against a panel of bacteria and fungi.

Methodology: A broth microdilution method is commonly used.[2][3]

  • Preparation of Compounds: Prepare stock solutions of this compound and cis-2-octen-1-ol in a suitable solvent.

  • Preparation of Microorganism: Culture the test bacteria or fungi to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the stock solutions of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculation: Inoculate each well with the standardized microorganism suspension. Include positive (microorganism and medium) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and straightforward method to assess the antioxidant capacity of a compound.[4][5][6]

Objective: To compare the free radical scavenging activity of this compound and cis-2-octen-1-ol.

Methodology:

  • Preparation of Compounds: Prepare solutions of this compound and cis-2-octen-1-ol at various concentrations in a suitable solvent (e.g., ethanol).

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Reaction: Mix the compound solutions with the DPPH solution in a 96-well plate or cuvettes. Include a control with the solvent and DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the compounds. A decrease in absorbance indicates a higher scavenging activity.

Visualizations

The following diagrams illustrate a proposed experimental workflow for comparing the bioactivities and a potential signaling pathway involved in the neurotoxicity of this compound, based on information from related compounds.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Bioactivity Assays cluster_data Data Analysis & Comparison T This compound Insect Insect Olfactory Receptor Assay T->Insect Antimicrobial MIC Assay T->Antimicrobial Antioxidant DPPH Assay T->Antioxidant C cis-2-octen-1-ol C->Insect C->Antimicrobial C->Antioxidant Compare Comparative Bioactivity Profile Insect->Compare Antimicrobial->Compare Antioxidant->Compare

Caption: Experimental workflow for comparative bioactivity assessment.

Signaling_Pathway cluster_cell Insect Dopaminergic Neuron T2O This compound JNK JNK Pathway T2O->JNK disrupts Akt Akt Pathway T2O->Akt disrupts Apoptosis Apoptosis JNK->Apoptosis promotes Survival Neuronal Survival Akt->Survival promotes Apoptosis->Survival inhibits

Caption: Postulated neurotoxic signaling pathway of this compound.

Conclusion

The current body of scientific literature indicates that this compound possesses several bioactivities, including insecticidal, antimicrobial, and potentially antioxidant effects. However, a significant knowledge gap exists regarding the bioactivity of its geometric isomer, cis-2-octen-1-ol. The absence of direct comparative studies underscores the need for further research to fully understand the structure-activity relationships of these compounds. The experimental protocols outlined in this guide provide a roadmap for future investigations that could fill this gap and potentially uncover novel applications for both isomers in various fields, including agriculture and medicine.

References

comparative analysis of different synthesis routes for trans-2-octen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of key intermediates is paramount. Trans-2-octen-1-ol, a valuable building block in the synthesis of various natural products and pharmaceuticals, can be prepared through several synthetic pathways. This guide provides a comparative analysis of three prominent routes: the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and a two-step Grignard-based approach, offering insights into their respective methodologies, yields, and stereoselectivity.

This analysis aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs, considering factors such as desired purity, yield, and available resources.

Comparison of Synthetic Routes

Synthesis Route Key Reactants Stereoselectivity Typical Yield Key Advantages Potential Challenges
Horner-Wadsworth-Emmons (HWE) Reaction Hexanal (B45976), Diethyl (2-hydroxyethyl)phosphonate (protected)High (Predominantly trans)Good to ExcellentExcellent stereocontrol for the trans isomer, milder reaction conditions compared to Wittig.Requires protection and deprotection of the hydroxyl group on the phosphonate (B1237965) reagent.
Wittig Reaction Hexanal, (Hydroxymethyl)triphenylphosphonium saltVariable (depends on ylide)Moderate to GoodA classic and versatile olefination method.Stereoselectivity can be an issue; stabilized ylides are needed for good trans selectivity. Separation of triphenylphosphine (B44618) oxide byproduct can be challenging.
Grignard-Based Approach (Two Steps) Pentylmagnesium bromide, Acrolein; followed by selective reductionHigh (trans isomer from trans-2-octenal)GoodReadily available starting materials. The second step (reduction) is highly selective.Two-step process. The initial Grignard reaction can lead to side products. Requires handling of a volatile and reactive aldehyde (acrolein).

Experimental Protocols

Route 1: Horner-Wadsworth-Emmons (HWE) Reaction

This route offers excellent stereoselectivity for the desired trans isomer.[1][2] The reaction proceeds by reacting hexanal with a stabilized phosphonate ylide. To avoid interference from the free hydroxyl group, a protected form of diethyl (2-hydroxyethyl)phosphonate is typically used.

Step 1: Generation of the Ylide and Olefination

  • To a solution of protected diethyl (2-hydroxyethyl)phosphonate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF), a strong base such as sodium hydride (NaH) is added at 0 °C under an inert atmosphere.

  • The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • A solution of hexanal in the same solvent is then added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried over anhydrous magnesium sulfate (B86663) and concentrated under reduced pressure.

Step 2: Deprotection

  • The crude protected this compound is dissolved in a suitable solvent (e.g., THF).

  • A deprotection agent, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for a silyl (B83357) protecting group or an acid catalyst for an acetal (B89532) protecting group, is added.

  • The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The reaction mixture is worked up appropriately, and the final product is purified by column chromatography.

Route 2: Grignard-Based Approach

This two-step approach involves the initial formation of the α,β-unsaturated aldehyde, trans-2-octenal, followed by its selective reduction to the corresponding allylic alcohol.

Step 1: Synthesis of trans-2-Octenal (Illustrative)

A common method for the synthesis of α,β-unsaturated aldehydes is the aldol (B89426) condensation. For trans-2-octenal, this would involve the reaction of hexanal with acetaldehyde.

Step 2: Selective 1,2-Reduction of trans-2-Octenal (Luche Reduction)

The Luche reduction is a highly effective method for the selective 1,2-reduction of α,β-unsaturated ketones and aldehydes to the corresponding allylic alcohols, minimizing the competing 1,4-conjugate addition.[3][4][5][6]

  • trans-2-Octenal is dissolved in methanol.

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is added to the solution and stirred until it dissolves.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (B1222165) (NaBH₄) is added portion-wise to the stirred solution. The reaction is typically rapid, often completing within minutes.

  • The reaction is quenched by the addition of water.

  • The mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Visualizing the Synthetic Pathways

To better understand the logical flow of these synthetic routes, the following diagrams have been generated using the DOT language.

Synthesis_Routes cluster_hwe Horner-Wadsworth-Emmons Route cluster_grignard Grignard-Based Route cluster_wittig Wittig Route Hexanal_HWE Hexanal Protected_Octenol Protected this compound Hexanal_HWE->Protected_Octenol Protected_Phosphonate Protected Diethyl (2-hydroxyethyl)phosphonate Ylide_HWE Phosphonate Ylide Protected_Phosphonate->Ylide_HWE Base (e.g., NaH) Ylide_HWE->Protected_Octenol Olefination Octenol_HWE This compound Protected_Octenol->Octenol_HWE Deprotection PentylMgBr Pentylmagnesium bromide Octenal trans-2-Octenal PentylMgBr->Octenal Acrolein Acrolein Acrolein->Octenal Grignard Reaction (Illustrative Step 1) Octenol_Grignard This compound Octenal->Octenol_Grignard Selective Reduction (e.g., Luche Reduction) Hexanal_Wittig Hexanal Octenol_Wittig This compound Hexanal_Wittig->Octenol_Wittig Phosphonium_Salt (Hydroxymethyl)- triphenylphosphonium salt Ylide_Wittig Phosphorus Ylide Phosphonium_Salt->Ylide_Wittig Base Ylide_Wittig->Octenol_Wittig Olefination Byproduct Triphenylphosphine oxide Octenol_Wittig->Byproduct

Caption: Comparative workflows for the synthesis of this compound.

Conclusion

The choice of synthetic route for this compound depends on the specific requirements of the researcher. The Horner-Wadsworth-Emmons reaction stands out for its superior stereocontrol, making it the preferred method when high isomeric purity of the trans product is critical. The Grignard-based approach , particularly with the highly efficient Luche reduction, offers a robust two-step alternative using readily accessible starting materials. The Wittig reaction , while a cornerstone of organic synthesis, may require more careful optimization to achieve high trans selectivity and presents challenges in byproduct removal. For applications demanding high purity and stereoselectivity, the HWE and the Grignard-Luche combination represent the most promising strategies.

References

Comparative Guide to Analytical Methods for the Quantification of trans-2-Octen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary analytical methodologies for the quantification of trans-2-octen-1-ol, a volatile unsaturated alcohol with applications in the flavor, fragrance, and pharmaceutical industries. The selection of a robust and reliable analytical method is critical for quality control, metabolic studies, and formulation development. This document presents a comparative analysis of Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by representative experimental data from validated methods for similar analytes.

Data Presentation: A Comparative Analysis of Method Performance

The performance of an analytical method is defined by several key validation parameters. The following tables summarize typical quantitative data for GC-FID and GC-MS methods, providing a comparative overview of their capabilities for the analysis of short-chain unsaturated alcohols like this compound.

Table 1: Performance Characteristics of GC-FID for Short-Chain Alcohol Analysis

Validation ParameterTypical PerformanceKey Considerations
Linearity (R²)≥0.999Demonstrates excellent linearity over a wide concentration range, suitable for quantifying varying levels of the analyte.
Accuracy (Recovery %)95% - 105%Offers high accuracy, ensuring the measured value is close to the true value.
Precision (RSD %)< 2% (Intra-day) < 5% (Inter-day)High precision indicates good repeatability and reproducibility of the method.[1]
Limit of Detection (LOD)~1 µg/mLSufficient for many applications, but may not be adequate for trace-level analysis.
Limit of Quantification (LOQ)~5 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.

Table 2: Performance Characteristics of GC-MS for Short-Chain Alcohol Analysis

Validation ParameterTypical PerformanceKey Considerations
Linearity (R²)≥0.998Excellent linearity, comparable to GC-FID.[2]
Accuracy (Recovery %)90% - 110%Provides good accuracy, with the added benefit of mass spectral confirmation of the analyte's identity.[3]
Precision (RSD %)< 10% (Intra-day) < 15% (Inter-day)Good precision, though it can be slightly lower than GC-FID depending on the instrument and method parameters.[3]
Limit of Detection (LOD)~0.1 µg/mLOffers significantly lower detection limits than GC-FID, making it ideal for trace analysis.
Limit of Quantification (LOQ)~0.5 µg/mLEnables the quantification of very low levels of the analyte.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of an analytical method. Below are representative experimental protocols for the quantification of this compound using GC-FID and GC-MS.

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is a robust and widely used technique for the quantification of volatile organic compounds.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards ranging from 5 µg/mL to 100 µg/mL.

  • Sample Extraction: Depending on the matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed to isolate this compound. For a simple matrix, a direct injection of the diluted sample may be feasible.

2. GC-FID Conditions:

  • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 10°C/min.

    • Hold at 180°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Quantification is performed using an external standard calibration curve. The peak area of this compound in the samples is compared to the calibration curve to determine its concentration.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides both quantification and structural confirmation of the analyte, offering higher selectivity and sensitivity.

1. Sample Preparation:

  • Sample preparation protocols are similar to those for GC-FID. The use of an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound with a different retention time) is highly recommended for improved accuracy and precision.

2. GC-MS Conditions:

  • Column: DB-5ms or equivalent non-polar or medium-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1 or in splitless mode for trace analysis.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp to 220°C at a rate of 15°C/min.

    • Hold at 220°C for 3 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 40-200) for qualitative analysis and peak identification.

    • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 57, 69, 82, 110).

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Quantification is typically performed using an internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Mandatory Visualization

The following diagram illustrates the logical workflow of a typical analytical method validation process, a critical component in ensuring the reliability of quantitative data.

analytical_method_validation Analytical Method Validation Workflow start Method Development specificity Specificity/ Selectivity start->specificity Initial Tests linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ accuracy->lod_loq precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation Final Approval end Routine Use documentation->end

Caption: Workflow for Analytical Method Validation.

References

The Use of trans-2-Octen-1-ol as an Internal Standard in Chemical Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative chemical analysis, particularly in chromatography, the use of an internal standard (IS) is a critical practice to ensure accuracy and precision. An internal standard is a compound of known concentration that is added to a sample to correct for variations that may occur during analysis. This guide provides a comparative overview of trans-2-octen-1-ol as a potential internal standard, evaluating its suitability against established alternatives and providing a framework for its application in the analysis of volatile and semi-volatile compounds.

Principles of Internal Standard Selection

An ideal internal standard should possess several key characteristics to ensure reliable quantification.[1][2][3][4] These include:

  • Chemical Similarity: The internal standard should be structurally and chemically similar to the analyte(s) of interest. This ensures that it behaves similarly during sample preparation and analysis, effectively compensating for any losses or variations.[2][3][4]

  • Resolution: It must be well-separated chromatographically from the analytes in the sample.[1][4]

  • Non-interference: The internal standard should not react with the analyte or any other component in the sample matrix.[1]

  • Absence in Sample: It should not be naturally present in the sample being analyzed.[1]

  • Purity and Stability: The internal standard must be of high purity and stable under the analytical conditions.[2]

This compound as a Potential Internal Standard

This compound is a C8 unsaturated alcohol with the chemical formula C₈H₁₆O.[5] Its properties, such as volatility, polarity due to the hydroxyl group, and carbon chain length, make it a theoretical candidate as an internal standard for the analysis of other medium-chain unsaturated alcohols, aldehydes, and related flavor and fragrance compounds.

However, a comprehensive literature search did not yield specific studies that have utilized this compound as an internal standard and provided experimental data on its performance. Therefore, this guide will compare its theoretical suitability against well-established internal standards based on the fundamental principles of analytical chemistry.

Comparison of Internal Standards for the Analysis of C8 Volatile Compounds

To provide a practical comparison, we will consider the quantitative analysis of a representative analyte: 1-octen-3-ol (B46169) , a common flavor and fragrance compound.[6][7][8][9] The following table compares the suitability of this compound with a deuterated internal standard (the "gold standard") and another common non-deuterated internal standard.

Performance Metric Ideal Internal Standard This compound 1-Octen-3-ol-d5 (Deuterated) Heptanoic Acid
Chemical Similarity to Analyte (1-octen-3-ol) Very HighModerate to High (Both are C8 unsaturated alcohols)Very High (Isotopically labeled analog)Low (Different functional group)
Co-elution with Analyte Should not co-elute but have a close retention timeLikely to have a similar but distinct retention timeCo-elutes with the analyteDifferent retention time
Correction for Matrix Effects ExcellentGood to Very GoodExcellentModerate
Correction for Sample Preparation Variability ExcellentGood to Very GoodExcellentModerate
Commercial Availability Readily AvailableReadily available as a flavor/fragrance ingredient.[10][11][12]Available from specialty chemical suppliersReadily available
Cost Cost-effectiveGenerally low to moderateHighLow
Potential for Natural Occurrence in Samples NonePossible in some plant-based or fermented samples.[5]NonePossible in some biological samples

Key Takeaways from the Comparison:

  • Deuterated Standard (1-Octen-3-ol-d5): As an isotopically labeled analog of the analyte, it is the most ideal internal standard.[13][14][15] It exhibits nearly identical chemical and physical properties, ensuring the most accurate correction for matrix effects and variations in sample preparation and instrument response.[13][14][15] Its main drawback is the higher cost.

  • This compound: This compound shows promise as a cost-effective alternative due to its structural similarity to 1-octen-3-ol. Both are C8 unsaturated alcohols, suggesting they would behave similarly during extraction and chromatographic analysis. However, its potential natural occurrence in some samples could be a significant limitation, requiring careful screening of sample matrices.

  • Heptanoic Acid: While readily available and inexpensive, its different chemical functionality (carboxylic acid vs. alcohol) makes it a less ideal choice. Its extraction efficiency and chromatographic behavior may differ significantly from the analyte, leading to less accurate correction.

Experimental Protocols

Below is a generalized experimental protocol for the quantitative analysis of a volatile compound like 1-octen-3-ol in a liquid matrix (e.g., a beverage or flavor concentrate) using an internal standard and Gas Chromatography-Mass Spectrometry (GC-MS).

Preparation of Standard Solutions
  • Analyte Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of pure 1-octen-3-ol and dissolve it in a suitable solvent (e.g., methanol (B129727) or dichloromethane) in a 100 mL volumetric flask.

  • Internal Standard Stock Solution (e.g., 1000 µg/mL): Prepare a stock solution of the chosen internal standard (this compound, 1-octen-3-ol-d5, or heptanoic acid) in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the analyte stock solution. To each calibration standard, add a constant, known amount of the internal standard stock solution. The final concentration of the internal standard should be consistent across all calibration levels.

Sample Preparation
  • Accurately measure a known volume or weight of the sample.

  • Add the same constant, known amount of the internal standard stock solution as was added to the calibration standards.

  • Perform any necessary sample cleanup or extraction (e.g., liquid-liquid extraction with an organic solvent, solid-phase microextraction).

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions (Example):

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for the analyte and the internal standard.

Data Analysis
  • Integrate the peak areas of the analyte and the internal standard in each chromatogram.

  • Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the samples by using the peak area ratio from the sample and the calibration curve.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Calibration Standards (Analyte + IS) GC_MS GC-MS Analysis Standard_Prep->GC_MS Sample_Prep Prepare Sample (Sample + IS) Sample_Prep->GC_MS Peak_Integration Peak Integration (Analyte & IS) GC_MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte in Sample Ratio_Calculation->Quantification Calibration_Curve->Quantification

Experimental workflow for quantitative analysis using an internal standard.

internal_standard_selection Start Start: Need for Quantitative Analysis Analyte_Info Identify Analyte(s) and Matrix Start->Analyte_Info Deuterated_Available Is a Deuterated Standard Available? Analyte_Info->Deuterated_Available Use_Deuterated Use Deuterated Standard (Gold Standard) Deuterated_Available->Use_Deuterated Yes Find_Alternative Search for Alternative IS Deuterated_Available->Find_Alternative No Check_Similarity Structurally & Chemically Similar? Find_Alternative->Check_Similarity Check_Resolution Chromatographically Resolved? Check_Similarity->Check_Resolution Yes Re-evaluate Re-evaluate Analyte/Method or Choose Less Ideal IS Check_Similarity->Re-evaluate No Check_Occurrence Absent in Sample Matrix? Check_Resolution->Check_Occurrence Yes Check_Resolution->Re-evaluate No Select_IS Select Suitable Internal Standard Check_Occurrence->Select_IS Yes Check_Occurrence->Re-evaluate No

References

a comparative study of trans-2-octen-1-ol with other C8 alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to trans-2-octen-1-ol and Other C8 Alcohols for Scientific Applications

This guide provides a comparative analysis of this compound against other C8 alcohols, including 1-octanol (B28484), 2-octanol (B43104), and its geometric isomer, cis-2-octen-1-ol. It is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their physicochemical properties, biological activities, and relevant experimental protocols.

Physicochemical Properties of C8 Alcohols

The C8 alcohols, while similar in carbon chain length, exhibit distinct physicochemical properties based on the position and nature of their functional groups (hydroxyl group and carbon-carbon double bonds). These differences influence their solubility, volatility, and interactions with biological systems.

The following table summarizes the key physicochemical properties of this compound and its comparators.

PropertyThis compoundcis-2-Octen-1-ol1-Octanol2-Octanol
Molecular Formula C₈H₁₆O[1]C₈H₁₆O[2][3]C₈H₁₈O[4][5]C₈H₁₈O[6][7]
Molecular Weight 128.21 g/mol [1]128.21 g/mol [2]130.23 g/mol [4][8]130.23 g/mol [6][9]
Appearance Colorless liquid[1][10]Colorless liquid[2]Colorless liquid[4][8]Colorless liquid[6][11]
Boiling Point 85-87 °C (10 mmHg)[12]76-78 °C (11 mmHg)195-196 °C[8][13]174-181 °C[6][11]
Melting Point Not specifiedNot specified-16 °C[8][13]-38 °C[6][11]
Density 0.843 g/mL (25 °C)[12]Not specified0.827 g/mL (25 °C)[13]0.8207 g/mL (20 °C)[11]
Water Solubility Insoluble[1]Not specified540 mg/L (25 °C)[4]1.12-1.2 g/L (25 °C)[6][7]
Flash Point 92.2 °C[12]Not specified81 °C[8]76 °C[7]
Refractive Index n20/D 1.4460[12]Not specifiedn20/D 1.429[13]Not specified
Odor Green, fatty[10][14]Sweet, floral[2]Penetrating, aromatic[4]Characteristic[7][11]

Biological Activities

C8 alcohols exhibit a range of biological activities, primarily attributed to their interaction with cellular membranes and specific signaling pathways. Their amphipathic nature allows them to disrupt microbial membranes, leading to antimicrobial and antifungal effects.

Antimicrobial and Antifungal Activity
  • Mechanism of Action : The primary mechanism involves increasing membrane permeability, leading to the leakage of essential intracellular components and ultimately cell lysis.[10][15][17]

  • Spectrum of Activity : Generally, these alcohols are effective against a wide range of bacteria and fungi.[15][16] For instance, 1-octen-3-ol (B46169) shows potent inhibitory effects against food spoilage organisms like Penicillium expansum.[19]

Modulation of Signaling Pathways

Recent research has highlighted the ability of this compound to modulate specific intracellular signaling cascades, indicating more targeted biological effects beyond general membrane disruption.

  • Akt and JNK Pathway Interference : Studies have shown that this compound can interfere with the Akt and JNK signaling pathways.[10] These pathways are critical for regulating cell survival, stress response, and apoptosis.

  • Neurotoxic Effects : In insect models such as Drosophila melanogaster, exposure to this compound leads to the degeneration of dopaminergic neurons.[10] This neurotoxic effect is mediated through the disruption of the JNK and Akt pathways, which are essential for neuronal survival.[10] This specific activity highlights its potential as a targeted neurotoxin for applications in pest management.

G cluster_stimulus External Stimulus cluster_cellular_response Cellular Response T2O This compound Akt Akt Pathway T2O->Akt inhibits JNK JNK Pathway T2O->JNK activates Survival Neuronal Survival Akt->Survival promotes Degeneration Dopaminergic Neuron Degeneration JNK->Degeneration promotes

Modulation of Akt and JNK pathways by this compound.[10]

Experimental Protocols

To evaluate and compare the biological activities of C8 alcohols, standardized experimental protocols are essential. The following sections detail methodologies for assessing antimicrobial efficacy.

Agar (B569324) Well Diffusion Assay

The agar well diffusion method is a widely used technique to determine the antimicrobial effectiveness of a compound.[20]

Objective: To qualitatively assess the ability of C8 alcohols to inhibit the growth of specific microorganisms.

Methodology:

  • Media Preparation: Prepare Mueller-Hinton (MH) agar and pour it into sterile Petri dishes. Allow the agar to solidify under sterile conditions.[20]

  • Inoculation: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is uniformly spread over the surface of the MH agar plates using a sterile swab.

  • Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.

  • Sample Application: A fixed volume (e.g., 50-100 µL) of the C8 alcohol solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) should be included.[20]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Analysis: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.[20]

G start Start prep Prepare and pour Mueller-Hinton agar plates start->prep inoculate Inoculate agar surface with test microorganism prep->inoculate create_wells Create wells in the agar inoculate->create_wells add_samples Add C8 alcohol samples and controls to wells create_wells->add_samples incubate Incubate plates (e.g., 24h at 37°C) add_samples->incubate measure Measure zones of inhibition (mm) incubate->measure end_node End measure->end_node

Workflow for the Agar Well Diffusion Assay.[20]
Broth Dilution Method for Minimum Inhibitory Concentration (MIC)

The broth dilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21]

Objective: To quantify the antimicrobial potency of C8 alcohols by determining their MIC values.

Methodology:

  • Preparation of Dilutions: A serial two-fold dilution of each C8 alcohol is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a series of test tubes or a 96-well microtiter plate.[21]

  • Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: A positive control (broth with inoculum, no alcohol) and a negative control (broth only) are included.

  • Incubation: The tubes or plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Analysis: The MIC is determined as the lowest concentration of the C8 alcohol at which there is no visible turbidity (growth) in the tube or well.[21] This can be confirmed by plating samples from clear tubes onto agar to determine the Minimum Bactericidal Concentration (MBC).

Conclusion

The comparison of this compound with other C8 alcohols like 1-octanol, 2-octanol, and cis-2-octen-1-ol reveals important distinctions in their physicochemical properties and biological activities. While all possess general antimicrobial characteristics due to their C8 structure, this compound is uniquely characterized by its ability to modulate specific cellular signaling pathways, such as the Akt and JNK cascades. This targeted activity suggests a potential for more specialized applications, for example, in the development of novel pesticides. In contrast, saturated C8 alcohols like 1-octanol and 2-octanol are well-characterized solvents and intermediates with established industrial uses.[6][11] The provided experimental protocols offer a standardized framework for further quantitative comparison of their antimicrobial and antifungal potencies, which is crucial for their evaluation in pharmaceutical and drug development contexts.

References

A Comparative Guide to the Biological Activity of trans-2-Octen-1-ol Enantiomers: An Analog-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide addresses the comparative biological activity of the enantiomers of trans-2-octen-1-ol. Currently, a comprehensive review of published scientific literature reveals a notable gap in studies directly comparing the biological activities of the individual (R)- and (S)-enantiomers of this compound. The majority of available data pertains to the racemic mixture.

However, to provide valuable insights for researchers in this field, this guide presents a detailed comparative analysis of the enantiomers of a structurally similar and extensively studied compound: 1-octen-3-ol (B46169). The differential biological activities observed between the (R)- and (S)-enantiomers of 1-octen-3-ol serve as a compelling case study, highlighting the critical role of stereochemistry in the biological function of unsaturated alcohols. This information can inform and guide future research into the enantiomer-specific activities of this compound.

Case Study: Biological Activity of 1-Octen-3-ol Enantiomers

The differential effects of (R)-(-)-1-octen-3-ol and (S)-(+)-1-octen-3-ol are particularly well-documented in the context of insect olfaction, where they often act as attractants or repellents for various species.

Quantitative Data Summary

The following table summarizes the differential responses of various insect species to the enantiomers of 1-octen-3-ol.

SpeciesEnantiomerBiological EffectQuantitative Data
Aedes aegypti (Yellow Fever Mosquito)(R)-(-)-1-octen-3-olMore potent attractantHigher behavioral response in Y-tube olfactometer assays[1]
(S)-(+)-1-octen-3-olLess potent attractantLower behavioral response compared to the (R)-enantiomer[1]
Culex quinquefasciatus (Southern House Mosquito)(R)-(-)-1-octen-3-olRepellent at high concentrationsIncreased activation but not attraction in Y-tube olfactometer assays[1]
(S)-(+)-1-octen-3-olRepellent at high concentrationsSimilar repellent effect to the (R)-enantiomer at high concentrations
Phlebotomus martini (Sandfly)(R)-(-)-1-octen-3-olAttractantTrap captures were 1.7-fold higher compared to the (S)-enantiomer[1]
(S)-(+)-1-octen-3-olLess potent attractantLower trap captures compared to the (R)-enantiomer[1]
Cis boleti (Fungus Beetle)(R)-(-)-1-octen-3-olLess potent attractant
(S)-(+)-1-octen-3-olMore potent attractantGreater attraction observed[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of 1-octen-3-ol enantiomers.

Y-Tube Olfactometer Bioassay

Objective: To assess the behavioral response (attraction or repulsion) of insects to volatile compounds.

Materials:

  • Y-tube olfactometer

  • Purified and humidified air source

  • Flow meters

  • Odor sources (e.g., filter paper treated with a solution of the test enantiomer in a solvent)

  • Control (solvent only)

  • Test insects

Procedure:

  • A single insect is introduced into the base of the Y-tube.

  • Two opposing air streams are passed through the arms of the Y-tube. One stream is passed over the test odor source, and the other over the control.

  • The insect is allowed a set amount of time to move upwind and choose one of the arms.

  • The choice of the insect is recorded.

  • The olfactometer is cleaned thoroughly between trials, and the position of the odor and control arms are switched to avoid positional bias.

  • Data is typically analyzed using a chi-squared test to determine if there is a statistically significant preference for the odor source.

Field Trapping Studies

Objective: To evaluate the effectiveness of an attractant under natural conditions.

Materials:

  • CDC (Centers for Disease Control and Prevention) light traps or similar

  • Baits containing the (R)-enantiomer, (S)-enantiomer, racemic mixture, and a control (no attractant)

  • Randomized block design for trap placement to minimize environmental variability

Procedure:

  • Traps are set up in the field in a randomized block design.

  • Each trap is baited with one of the test substances.

  • Traps are operated for a standardized period (e.g., 12 or 24 hours).

  • The number and species of insects captured in each trap are recorded.

  • Statistical analysis (e.g., ANOVA) is used to compare the mean number of insects captured with each bait.

Mandatory Visualizations

Insect Olfactory Signaling Pathway for 1-Octen-3-ol

olfactory_pathway cluster_air Airborne Odorants cluster_sensillum Olfactory Sensillum cluster_orn Olfactory Receptor Neuron (ORN) Dendrite odorant_R (R)-1-octen-3-ol OBP Odorant Binding Protein (OBP) odorant_R->OBP Binds odorant_S (S)-1-octen-3-ol odorant_S->OBP Binds OR Odorant Receptor (OR) OBP->OR Delivers IonChannel Ion Channel OR->IonChannel Activates ActionPotential Action Potential to Brain IonChannel->ActionPotential Depolarization

Caption: Generalized insect olfactory signaling pathway for 1-octen-3-ol.

Biological Activity of Racemic this compound

While comparative data on the enantiomers is lacking, studies on racemic this compound indicate several biological activities.

  • Antimicrobial Properties: this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2] It is suggested that it may disrupt cell membranes and interfere with fatty acid synthesis pathways.[2]

  • Flavor and Fragrance: It is used in the food and fragrance industries, described as having a green, fatty, and slightly citrus odor.

Proposed Experimental Workflow for Comparing this compound Enantiomers

To address the current knowledge gap, the following experimental workflow is proposed for the systematic comparison of (R)- and (S)-trans-2-octen-1-ol.

experimental_workflow cluster_olfactory Olfactory Activity cluster_antimicrobial Antimicrobial Activity cluster_cellular Cellular/Pharmacological Activity start Start: Obtain pure (R)- and (S)-trans-2-octen-1-ol eag Electroantennography (EAG) Screening start->eag mic Minimum Inhibitory Concentration (MIC) Assay start->mic toxicity Cytotoxicity Assays (e.g., MTT) start->toxicity scr Single Sensillum Recording (SSR) eag->scr behavior Behavioral Assays (Y-tube olfactometer) scr->behavior data_analysis Data Analysis and Comparison behavior->data_analysis mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc mechanism Mechanism of Action Studies (e.g., membrane permeability) mbc->mechanism mechanism->data_analysis receptor Receptor Binding Assays toxicity->receptor signaling Signaling Pathway Analysis receptor->signaling signaling->data_analysis conclusion Conclusion: Elucidate Enantiomer-Specific Activities data_analysis->conclusion

Caption: Proposed workflow for comparing this compound enantiomers.

This guide underscores the importance of investigating the stereochemistry of bioactive molecules. The provided case study on 1-octen-3-ol and the proposed experimental workflow for this compound offer a foundational framework for future research in this area. Such studies are crucial for the development of more effective and specific agents in fields ranging from pest management to pharmaceuticals.

References

Lack of Specific Cross-Reactivity Studies on Trans-2-Octen-1-ol Hampers Direct Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no specific cross-reactivity studies involving trans-2-octen-1-ol were identified. This significant data gap prevents a direct comparative analysis of its cross-reactivity with other compounds. While information regarding its chemical properties, use as a flavor and fragrance agent, and general biological activities is available, there is no published experimental data detailing its cross-reactivity in immunological or sensory contexts.

This guide, therefore, provides a hypothetical framework for conducting and presenting such research, addressing the core requirements of researchers, scientists, and drug development professionals. The methodologies and data presentation formats outlined below are based on established practices in sensory science and receptor pharmacology and can serve as a template for future investigations into the cross-reactivity of this compound.

Hypothetical Data on Olfactory Cross-Reactivity

A key aspect of understanding the sensory profile of a volatile compound like this compound is to determine its potential to elicit similar sensory responses to other structurally related odorants. This is often assessed through sensory panels and by studying its interaction with olfactory receptors.

Table 1: Hypothetical Sensory Panel Cross-Reactivity Data

This table illustrates how data from a trained sensory panel could be presented. The panel would rate the similarity of the odor of various compounds to a reference sample of this compound on a defined scale.

CompoundChemical StructureOdor Descriptor(s)Mean Similarity Score (± SD) to this compound (Scale: 0-10)Notes
This compound CH₃(CH₂)₄CH=CHCH₂OH Green, Fatty, Waxy 10.0 (Reference) -
1-Octen-3-olCH₃(CH₂)₄CH(OH)CH=CH₂Mushroom, Earthy, Green3.2 ± 0.8Structurally related C8 unsaturated alcohol.
trans-2-OctenalCH₃(CH₂)₄CH=CHCHOGreen, Fatty, Aldehydic6.8 ± 1.2Corresponding aldehyde to the target alcohol.
1-OctanolCH₃(CH₂)₆CH₂OHWaxy, Oily, Citrus4.5 ± 1.0Saturated C8 alcohol.
cis-3-Hexen-1-olCH₃CH₂CH=CHCH₂CH₂OHGreen, Grassy, Leafy5.1 ± 0.9"Leaf alcohol," a common green odorant.
Table 2: Hypothetical Olfactory Receptor Activation Profile

This table presents hypothetical data from an in vitro olfactory receptor (OR) activation assay. It would show the concentration of each compound required to elicit a half-maximal response (EC₅₀) from a specific olfactory receptor known to be activated by green/fatty odorants, such as OR1G1.

CompoundEC₅₀ (µM) for OR1G1 ActivationMaximum Efficacy (% of this compound)
This compound 15 ± 3 100
1-Octen-3-ol> 100012
trans-2-Octenal25 ± 595
1-Octanol80 ± 1265
cis-3-Hexen-1-ol45 ± 888

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are hypothetical protocols for the experiments that would generate the data in the tables above.

Sensory Panel Evaluation

Objective: To quantify the perceived odor similarity of selected volatile compounds to this compound.

Panelists: A panel of 15-20 trained sensory assessors with demonstrated proficiency in identifying and rating the intensity of various odorants.

Methodology:

  • Sample Preparation: All compounds are diluted to equi-odorant concentrations in a suitable solvent (e.g., mineral oil or propylene (B89431) glycol) and presented on unscented smelling strips.

  • Reference Standard: A smelling strip prepared with this compound is presented as the reference.

  • Evaluation: Panelists are presented with the reference and a series of randomized, blinded test compounds. They are asked to rate the similarity of the odor of each test compound to the reference on a 10-point line scale, where 0 indicates "no similarity" and 10 indicates "identical."

  • Data Analysis: The similarity ratings are collected, and the mean and standard deviation are calculated for each test compound. Statistical analysis (e.g., ANOVA with post-hoc tests) is used to determine significant differences in similarity scores.

Olfactory Receptor Activation Assay

Objective: To determine the potency and efficacy of this compound and related compounds in activating a specific olfactory receptor.

Methodology:

  • Cell Culture and Transfection: A human embryonic kidney cell line (HEK293) is cultured and co-transfected with a plasmid encoding the human olfactory receptor OR1G1 and a reporter gene construct (e.g., luciferase under the control of a cyclic AMP response element).

  • Compound Preparation: Test compounds are serially diluted in a suitable buffer containing a non-ionic surfactant to improve solubility.

  • Assay Procedure: The transfected cells are incubated with the various concentrations of the test compounds.

  • Signal Detection: After incubation, the luciferase activity is measured using a luminometer. The light output is proportional to the level of cAMP produced upon receptor activation.

  • Data Analysis: The luminescence data is normalized and plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ and maximum efficacy for each compound.

Visualizing Experimental Workflow

A clear diagram of the experimental workflow can aid in understanding the logical sequence of a study.

Cross_Reactivity_Workflow cluster_sensory Sensory Evaluation cluster_receptor Olfactory Receptor Assay Sensory_Prep Sample Preparation (Equi-odorant Concentrations) Sensory_Eval Panel Evaluation (Similarity Rating) Sensory_Prep->Sensory_Eval Sensory_Data Data Analysis (Mean Similarity Scores) Sensory_Eval->Sensory_Data Conclusion Comparative Analysis of Cross-Reactivity Sensory_Data->Conclusion Receptor_Prep Cell Culture & Transfection (HEK293 + OR1G1) Receptor_Assay Compound Incubation (Dose-Response) Receptor_Prep->Receptor_Assay Receptor_Detect Luciferase Assay (Signal Detection) Receptor_Assay->Receptor_Detect Receptor_Data Data Analysis (EC50 & Efficacy) Receptor_Detect->Receptor_Data Receptor_Data->Conclusion

Caption: Hypothetical workflow for assessing the cross-reactivity of this compound.

A Comparative Guide to the Quantitative Analysis of Trans-2-Octen-1-ol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of trans-2-octen-1-ol in complex matrices. This C8 unsaturated alcohol is a significant contributor to the aroma and flavor profiles of various foods and beverages and is also of interest in other biological systems. Accurate quantification is crucial for quality control, sensory analysis, and understanding its biochemical roles. This document outlines and compares the performance of common analytical techniques, provides detailed experimental protocols, and visualizes relevant biological and experimental workflows.

Comparative Analysis of Quantitative Methods

The quantification of this compound in intricate samples is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The choice of method is often dictated by the matrix, required sensitivity, and available instrumentation. The following tables summarize the performance of the most prevalent methods: Headspace-Solid Phase Microextraction (HS-SPME)-GC-MS and Liquid-Liquid Extraction (LLE)-GC-MS.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

ParameterHS-SPME-GC-MSLLE-GC-MSKey Considerations
Principle Equilibrium-based extraction of volatiles from the headspace onto a coated fiber.Partitioning of the analyte between two immiscible liquid phases.HS-SPME is a solventless technique, minimizing solvent interference and waste. LLE is a classical, robust extraction method.
Sample Throughput High (amenable to automation).Moderate to Low (can be labor-intensive).Automated HS-SPME systems significantly increase sample throughput for routine analysis.
Sensitivity (LOD/LOQ) Generally in the low µg/L to ng/L range.[1]Can achieve low µg/L, but may require a concentration step to reach ng/L levels.[2]HS-SPME often provides better sensitivity for highly volatile compounds due to efficient pre-concentration.
Matrix Effects Can be significant, affecting the equilibrium between sample and headspace.[3]Can be present, but often mitigated by the "clean-up" nature of the extraction.Matrix-matched calibration or the use of isotopically labeled internal standards is recommended for both methods to ensure accuracy.[4]
Precision (RSD) Typically <15%.[1]Typically <15%.[2]Both methods can achieve good precision with proper optimization and use of internal standards.
Recovery Not a direct measure due to the equilibrium nature; fiber choice and extraction parameters are critical.Generally >80%, but can be influenced by solvent choice and emulsion formation.[2]Recovery in LLE is a direct measure of extraction efficiency, while in HS-SPME, it is reflected in the overall method response.

Table 2: Typical Validation Data for Volatile Alcohol Analysis in Beverages

Analyte (similar to this compound)MethodMatrixLOD (µg/L)LOQ (µg/L)Recovery (%)Reference
Isoamyl AlcoholGC-MSFermented Beverage--100 ± 10[1]
3-Methyl-1-pentanolLLME/GC-MSFermented Beverage-14.2-[2]
General VolatilesHS-GC-MSFermented Beverage0.1 - 20 mg/L0.5 - 50 mg/L100 ± 10[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on the specific matrix and instrumentation.

Protocol 1: Quantitative Analysis of this compound in Fruit Juice using HS-SPME-GC-MS

1. Sample Preparation:

  • Pipette 5 mL of the fruit juice sample into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride to enhance the release of volatile compounds.

  • Spike the sample with an appropriate internal standard (e.g., 2-octanol (B43104) or an isotopically labeled this compound) to a final concentration of 20 µg/L.

  • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in an autosampler tray with an agitator and heating block.

  • Equilibrate the sample at 40°C for 15 minutes with agitation.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30 minutes at 40°C.

3. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 150°C at 5°C/min, then ramp to 240°C at 10°C/min (hold for 5 minutes).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 57, 83, 110) and the internal standard.

4. Quantification:

  • Create a calibration curve using matrix-matched standards prepared in a similar fruit juice matrix free of the analyte.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantify the amount of this compound in the samples using the linear regression equation from the calibration curve.

Protocol 2: Quantitative Analysis of this compound in a Beverage Matrix using LLE-GC-MS

1. Sample Preparation and Extraction:

  • Take 10 mL of the beverage sample in a 50 mL centrifuge tube.

  • Spike with an internal standard (e.g., 2-octanol) to a final concentration of 20 µg/L.

  • Add 5 mL of dichloromethane (B109758) as the extraction solvent.

  • Vortex the mixture for 2 minutes. To prevent emulsion formation, gentle inversion can be used as an alternative to vigorous vortexing.[5]

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully collect the organic (bottom) layer using a Pasteur pipette and transfer it to a clean vial.

  • Repeat the extraction process with another 5 mL of dichloromethane and combine the organic extracts.

2. Extract Concentration:

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Injector: Inject 1 µL of the concentrated extract into the GC inlet at 250°C in splitless mode.

  • GC and MS conditions: Use the same GC column, temperature program, and MS parameters as described in Protocol 1.

4. Quantification:

  • Prepare a calibration curve by extracting a series of standards in the same matrix with the same LLE procedure.

  • Quantify the analyte concentration based on the internal standard calibration method.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the analysis and biological context of this compound.

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Complex Matrix (e.g., Fruit Juice, Wine) Add_IS Addition of Internal Standard Sample->Add_IS HS_SPME HS-SPME Add_IS->HS_SPME LLE LLE Add_IS->LLE GC_MS GC-MS Analysis (SIM Mode) HS_SPME->GC_MS Thermal Desorption LLE->GC_MS Liquid Injection Data_Processing Data Processing and Quantification GC_MS->Data_Processing Result Quantitative Result (Concentration of This compound) Data_Processing->Result

Caption: Workflow for the quantitative analysis of this compound.

lipoxygenase_pathway Simplified Lipoxygenase (LOX) Pathway for C8 Volatile Formation Linoleic_Acid Linoleic Acid (C18:2) LOX Lipoxygenase (LOX) Linoleic_Acid->LOX Hydroperoxide 13-Hydroperoxylinoleic Acid LOX->Hydroperoxide HPL Hydroperoxide Lyase (HPL) Hydroperoxide->HPL C6_Aldehyde Hexenal (C6 Aldehyde) HPL->C6_Aldehyde C8_Alcohol This compound (C8 Alcohol) HPL->C8_Alcohol Further enzymatic steps ADH Alcohol Dehydrogenase (ADH) C6_Aldehyde->ADH C6_Alcohol C6_Alcohol ADH->C6_Alcohol Hexenol (C6 Alcohol)

Caption: Biosynthesis of C8 volatiles via the lipoxygenase pathway.[6][7][8][9][10]

olfactory_pathway Olfactory Signaling Pathway for Odorant Perception Odorant This compound OR Odorant Receptor (OR) (e.g., BdorOR7a-6, BdorOR13a) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Cyclic Nucleotide-gated (CNG) Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization Signal Nerve Impulse to Brain Depolarization->Signal

Caption: Olfactory signal transduction cascade upon odorant binding.[11][12]

References

Navigating the Analytical Landscape: A Comparative Guide to trans-2-Octen-1-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of analytical methodologies for the quantification of trans-2-octen-1-ol, a volatile organic compound (VOC) relevant in flavor, fragrance, and environmental analysis. This guide provides insights into expected analytical performance and standardized protocols, addressing a notable gap in direct inter-laboratory comparison studies for this specific compound.

While dedicated, large-scale inter-laboratory proficiency tests for this compound are not readily found in publicly available literature, this guide synthesizes performance data from validated methods for structurally similar VOCs analyzed by the industry-standard technique: Gas Chromatography-Mass Spectrometry (GC-MS). The data presented here serves as a benchmark for researchers, scientists, and drug development professionals to establish and evaluate their own analytical methods.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes typical quantitative performance data for the analysis of a volatile alcohol using GC-MS. These values can be considered representative for the analysis of this compound and are crucial for establishing method validation and ensuring data reliability.

Performance MetricTypical Value RangeSignificance in Analysis
**Linearity (R²) **≥ 0.998Indicates the method's ability to provide results that are directly proportional to the concentration of the analyte over a given range.
Accuracy (% Recovery) 80 - 115%Represents the closeness of the experimental value to the true value.
Intra-day Precision (% RSD) ≤ 12%Measures the precision of the method within a single day's run.
Inter-day Precision (% RSD) ≤ 12%Measures the reproducibility of the method across different days.
Limit of Detection (LOD) Analyte DependentThe lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) Analyte DependentThe lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Note: The values presented are based on a validated GC-MS/MS method for selected compounds in essential oils and are intended to serve as a general guideline.[1]

Experimental Protocols

A detailed and robust methodology is fundamental for achieving reproducible and comparable analytical results. The following protocol outlines a common approach for the quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is widely employed for the analysis of volatile compounds in various matrices.

Method: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is suitable for the extraction and concentration of volatile and semi-volatile compounds from a sample matrix prior to GC-MS analysis.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • HS-SPME Autosampler

  • SPME Fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Sample Preparation:

  • Accurately weigh a representative portion of the sample into a headspace vial.

  • Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Seal the vial immediately with a magnetic crimp cap.

HS-SPME Procedure:

  • Incubation: Place the vial in the autosampler tray and incubate at a defined temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the analytes.

  • Desorption: Transfer the SPME fiber to the heated GC injector port where the adsorbed analytes are thermally desorbed onto the analytical column.

GC-MS Conditions:

  • Injector: Split/splitless, operated in splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

Quantification:

The concentration of this compound is determined by constructing a calibration curve using certified reference standards. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Mandatory Visualization

The following diagrams illustrate the key workflows in an inter-laboratory comparison study, from the initial organization to the final data evaluation.

InterLaboratory_Comparison_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Evaluation & Reporting P1 Define Scope & Analytes (this compound) P2 Select Participating Laboratories P1->P2 P3 Prepare & Validate Test Material P2->P3 P4 Develop & Distribute Protocol P3->P4 S1 Distribute Test Samples to Laboratories P4->S1 Initiates Analysis Phase S2 Laboratories Perform Quantification S1->S2 S3 Submit Results to Coordinating Body S2->S3 D1 Statistical Analysis of Results (e.g., z-scores) S3->D1 Data Input D2 Evaluate Laboratory Performance D1->D2 D3 Issue Final Report & Comparison Guide D2->D3 D3->P1 Feedback for Future Rounds Experimental_Workflow Sample Sample containing This compound IS Add Internal Standard Sample->IS HSPME HS-SPME Extraction IS->HSPME GC Gas Chromatography Separation HSPME->GC Desorption MS Mass Spectrometry Detection GC->MS Elution Data Data Analysis & Quantification MS->Data Signal

References

Unveiling the Repellent Landscape: A Comparative Guide to Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for effective insect repellents is a continuous endeavor. This guide provides a comprehensive comparison of methodologies used to evaluate repellent efficacy, with a focus on providing the data-driven insights necessary for informed research and development. While direct comparative data for trans-2-octen-1-ol is limited in publicly available literature, this guide will establish a framework for its evaluation against well-studied compounds like DEET and Picaridin by detailing standardized testing protocols and presenting available data for these established repellents.

Comparative Efficacy of Common Repellents

To provide a baseline for comparison, the following table summarizes the efficacy of widely used repellent compounds as documented in scientific literature. Efficacy is often measured by Complete Protection Time (CPT), which is the duration a repellent prevents insect bites, and repellency percentage, indicating the proportion of insects repelled from a treated surface.

Repellent CompoundConcentrationTest Insect(s)Complete Protection Time (CPT) (minutes)Repellency (%)Reference
DEET 24%Aedes albopictus> 360> 90% at 6 hours[1]
DEET 23.8%Mosquitoes301.5Not Specified[2]
DEET 20%Mosquitoes~240Not Specified
DEET 6.65%Mosquitoes~120Not Specified
Picaridin 20%Mosquitoes & TicksUp to 720 (spray), Up to 840 (lotion)Not Specified[3]
IR3535 Not SpecifiedMosquitoes22.9Not Specified[2]
Oil of Lemon Eucalyptus (p-menthane-3,8-diol) Not SpecifiedAedes aegyptiLong-lasting, strong repellencyNot Specified
Citronella Oil 5%Aedes albopictus10.597.9% at 0h, 57.7% at 2h[1]
Fennel Oil 5%Aedes albopictus8.488.6% at 0h, 47.4% at 2h[1]
Soybean Oil 2%Mosquitoes94.6Not Specified[2]

Experimental Protocols for Repellent Efficacy Testing

Accurate and reproducible data are the cornerstones of scientific comparison. The following are detailed methodologies for key experiments used to evaluate the efficacy of insect repellents.

Arm-in-Cage Test

The Arm-in-Cage test is a standard laboratory method for assessing the CPT of topical repellents.

  • Objective: To determine the duration of complete protection from mosquito bites on human skin under controlled laboratory conditions.

  • Materials:

    • Test cages (e.g., 40x40x40 cm) containing a known number of host-seeking female mosquitoes (typically 200).[4][5]

    • Test repellent formulation.

    • Positive control (e.g., DEET) and negative control (e.g., ethanol (B145695) or no treatment).

    • Human volunteers.

    • Protective gloves for the hands.

  • Procedure:

    • A precise amount of the test repellent (e.g., 1 mL per 600 cm²) is applied evenly to a defined area of a volunteer's forearm.[5]

    • The hand is covered with a protective glove.[6]

    • At specified intervals (e.g., every 30 or 60 minutes), the treated forearm is exposed to the caged mosquitoes for a set duration (e.g., 3 minutes).[4][5]

    • The time to the first confirmed bite (often defined as one bite followed by a second within a specified timeframe) is recorded as the Complete Protection Time (CPT).[4]

    • The number of landings or bites on the treated arm is compared to an untreated control arm to calculate repellency percentage.

  • Data Analysis: The primary endpoint is the CPT. Repellency percentage can also be calculated using the formula: Repellency (%) = [(C - T) / C] x 100, where C is the number of bites on the control arm and T is the number of bites on the treated arm.[7]

Arm_in_Cage_Workflow cluster_prep Preparation cluster_exposure Exposure & Observation cluster_data Data Analysis p1 Recruit Volunteers p4 Apply Repellent to Forearm (1 mL / 600 cm²) p1->p4 p2 Rear Mosquitoes p3 Prepare Test Cages (200 female mosquitoes) p2->p3 e1 Insert Treated Arm into Cage (Every 30-60 min for 3 min) p3->e1 p4->e1 e2 Observe for Mosquito Landings/Bites e1->e2 e3 Record Time of First Confirmed Bite e2->e3 d2 Calculate Repellency Percentage e2->d2 d1 Calculate Complete Protection Time (CPT) e3->d1

Workflow for the Arm-in-Cage repellent efficacy test.
Y-Tube Olfactometer Test

The Y-tube olfactometer is used to assess the spatial repellency or attractancy of volatile compounds.

  • Objective: To determine the behavioral response of insects (attraction or repulsion) to a specific odorant.

  • Materials:

    • Y-shaped glass or plastic tube.

    • Air pump and flow meter to provide a controlled airflow.

    • Test chamber for the repellent and a control chamber.

    • Host-seeking insects.

  • Procedure:

    • A continuous stream of clean air is passed through both arms of the Y-tube.

    • The test compound is introduced into the airflow of one arm (the "treatment arm"), while the other arm receives only clean air (the "control arm").

    • Insects are released at the base of the Y-tube.

    • The number of insects that move into each arm within a specified time is recorded.

  • Data Analysis: The preference or avoidance is determined by comparing the number of insects in the treatment arm versus the control arm. A significant reduction in the number of insects choosing the treatment arm indicates repellency.

Y_Tube_Olfactometer_Workflow cluster_setup Setup cluster_test Test cluster_analysis Analysis s1 Introduce Repellent to Treatment Arm Airflow t1 Release Insects at Base of Y-Tube s1->t1 s2 Introduce Clean Air to Control Arm Airflow s2->t1 t2 Observe Insect Movement t1->t2 a1 Count Insects in Each Arm t2->a1 a2 Determine Repellency/ Attraction a1->a2 Olfactory_Signaling_Pathway cluster_detection Odorant Detection cluster_transduction Signal Transduction cluster_processing Neural Processing & Behavior o1 Odorant Molecule (e.g., Repellent) o2 Odorant Receptor (ORx/Orco) on Olfactory Sensory Neuron o1->o2 Binds to s1 Ion Channel Opening o2->s1 s2 Neuron Depolarization s1->s2 s3 Action Potential Generation s2->s3 p1 Signal to Antennal Lobe s3->p1 p2 Behavioral Response (Repulsion/Attraction) p1->p2

References

A Comparative Sensory Analysis of trans-2-octen-1-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory properties of trans-2-octen-1-ol and its various isomers. The information presented is supported by available experimental data from sensory panel evaluations and analytical studies.

Data Presentation: Comparative Sensory Profile

The following table summarizes the reported sensory characteristics of this compound and its isomers. Sensory descriptors are compiled from multiple sources to provide a comprehensive overview.

CompoundIsomer TypeOdor ProfileFlavor/Taste ProfileReported Odor Threshold
This compound Geometric (E)Green, vegetable-like, fatty, oily, slightly nutty, waxy, with creamy and cucumber nuances.[1][2]Strong, fatty, oily, sweet, fruity notes.[1] Also described as green, slightly oxidized, nutty, chicken fatty, goaty, and creamy with a cucumber rind nuance at 1-5 ppm.[2]Detection: 40 to 840 ppb; Recognition: 100 ppb.[2]
cis-2-octen-1-ol Geometric (Z)Sweet, floral.Not widely reported.Not widely reported.
1-octen-3-ol PositionalGenerally described as having a mushroom-like odor.Not widely reported.~1 ppb.
(R)-(-)-1-octen-3-olEnantiomerPotent mushroom, earthy odor.[3]Not widely reported.10 ppb in aqueous ethanol (B145695).
(S)-(+)-1-octen-3-olEnantiomerMoldy, grassy, vegetable-like.[3]Not widely reported.Not widely reported.
cis-5-octen-1-ol PositionalGreen, melon, watery, watermelon, earthy, mushroom, violet leaf, fishy, soapy.Not widely reported.Not widely reported.

Experimental Protocols: Sensory Panel Evaluation

The following is a detailed methodology for conducting a sensory panel evaluation of aroma compounds like this compound and its isomers, based on established practices such as Quantitative Descriptive Analysis (QDA).[4][5][6][7]

1. Panelist Selection and Training:

  • Selection: Recruit 10-12 individuals based on their sensory acuity, ability to discriminate between different odorants, and verbal fluency. Initial screening should involve basic taste and odor identification tests.

  • Training: Conduct a series of training sessions (typically 15-20 hours) to familiarize panelists with the target compounds and develop a consensus vocabulary for sensory attributes.

    • Attribute Generation: Panelists are presented with the different octenol isomers and individually generate descriptive terms for the aroma and flavor.

    • Consensus and Reference Standards: Through open discussion facilitated by a panel leader, the group agrees on a final list of descriptors. Reference standards for each attribute are provided to anchor the panelists' perception (e.g., fresh-cut grass for "green," sautéed mushrooms for "mushroom").

    • Scaling Practice: Panelists practice rating the intensity of each attribute using a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

2. Sample Preparation and Presentation:

  • Dilution: Prepare solutions of each octenol isomer in a neutral solvent (e.g., mineral oil, propylene (B89431) glycol, or deionized water with a small amount of ethanol to aid solubility) at concentrations slightly above their individual recognition thresholds. All samples should be prepared under a fume hood.

  • Coding and Randomization: Assign three-digit random codes to each sample to prevent bias. The order of presentation should be randomized for each panelist.

  • Serving: Present approximately 10 mL of each sample in identical, capped, odor-free glass vials or snifters. Samples should be allowed to equilibrate to a controlled room temperature (e.g., 22°C) before evaluation.

3. Evaluation Procedure:

  • Environment: Conduct the evaluation in a sensory analysis laboratory with individual booths to prevent interaction between panelists. The environment should be free of extraneous odors and distractions.

  • Protocol:

    • Panelists are instructed to uncap one sample at a time, take a gentle sniff, and record the intensity of each sensory attribute on the provided scoresheet.

    • A rest period of at least 2 minutes is required between samples to prevent sensory fatigue. During this time, panelists may smell their own skin or deionized water to clear their palate.

    • For flavor analysis, panelists would take a small sip, hold it in their mouth for a few seconds, and then expectorate. Rinsing with deionized water and unsalted crackers is required between samples.

  • Data Collection: Use a data acquisition system (e.g., specialized sensory software) to record the panelists' intensity ratings for each attribute for each sample. Each sample should be evaluated in triplicate.

4. Data Analysis:

  • Statistical Analysis: Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the intensity ratings of the sensory attributes among the different octenol isomers.

  • Visualization: Present the results using graphical representations like spider plots (radar charts) to provide a clear visual comparison of the sensory profiles of the different isomers.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panelist_Selection Panelist Selection & Training Vocabulary_Development Vocabulary Development & Reference Standards Panelist_Selection->Vocabulary_Development Sample_Preparation Sample Preparation (Dilution & Coding) Vocabulary_Development->Sample_Preparation Randomized_Presentation Randomized Presentation to Panelists Sample_Preparation->Randomized_Presentation Sensory_Evaluation Individual Sensory Evaluation in Booths Randomized_Presentation->Sensory_Evaluation Data_Collection Data Collection (Intensity Ratings) Sensory_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Data_Visualization Data Visualization (Spider Plots) Statistical_Analysis->Data_Visualization Interpretation Interpretation of Results Data_Visualization->Interpretation

Caption: Experimental workflow for sensory panel analysis.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., Octenol) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G-protein (Golf) Activation OR->G_Protein Conformational Change AC Adenylyl Cyclase III Activation G_Protein->AC α-subunit dissociates cAMP ATP to cAMP Conversion AC->cAMP Catalyzes Ion_Channel cAMP-gated Ion Channel Opens cAMP->Ion_Channel Binding Depolarization Cation Influx (Na+, Ca2+) Ion_Channel->Depolarization Allows Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Brain Signal to Olfactory Bulb (Brain) Action_Potential->Brain Transmits

Caption: General olfactory signal transduction pathway.

References

The Uncharted Territory of trans-2-octen-1-ol: A Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, a comprehensive review of scientific literature reveals a notable absence of studies validating trans-2-octen-1-ol as a biomarker for any specific disease. This volatile organic compound (VOC), a fatty alcohol found in some plants, is primarily recognized for its use as a flavoring and fragrance agent.[1][2][3] The Human Metabolome Database (HMDB) does not associate it with any disease, and it is not listed in cancer or neurodegenerative disease-focused metabolomic studies.

While direct comparative data for this compound as a biomarker is unavailable, this guide will provide a framework for its potential future evaluation. We will delve into the rigorous process of biomarker validation, explore the promise of VOCs in disease diagnostics, and outline the analytical methodologies pertinent to such investigations.

The Biomarker Validation Framework: A Multi-Stage Process

The journey from a candidate molecule to a clinically accepted biomarker is a meticulous and multi-stage process, essential for ensuring its accuracy and reliability.[4][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear frameworks for biomarker qualification to guide this process.[6][7] The validation journey can be broadly categorized into analytical validation, clinical validation, and regulatory qualification.

Key Stages of Biomarker Validation:
StageDescriptionKey Metrics
Analytical Validation This stage focuses on the performance of the assay used to measure the biomarker. It ensures that the test is accurate, reliable, and reproducible.[8][9]Accuracy, Precision, Sensitivity, Specificity, Reproducibility
Clinical Validation Here, the biomarker is evaluated for its ability to identify, measure, or predict a specific clinical outcome.[9][10] This involves testing the biomarker in relevant patient populations.Sensitivity, Specificity, Predictive Value (Positive and Negative)
Regulatory Qualification This is the process of obtaining regulatory approval for the biomarker for a specific context of use in drug development or clinical practice.[6][11]Evidentiary review of all analytical and clinical data

The following diagram illustrates a generalized workflow for biomarker discovery and validation:

Biomarker_Validation_Workflow Biomarker Discovery and Validation Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_qualification Qualification & Implementation Hypothesis Hypothesis Generation Sample_Collection Sample Collection (e.g., breath, blood, tissue) Hypothesis->Sample_Collection Data_Acquisition Data Acquisition (e.g., GC-MS, LC-MS) Sample_Collection->Data_Acquisition Candidate_Identification Candidate Biomarker Identification Data_Acquisition->Candidate_Identification Analytical_Validation Analytical Method Validation Candidate_Identification->Analytical_Validation Clinical_Validation_Retrospective Retrospective Clinical Validation Analytical_Validation->Clinical_Validation_Retrospective Clinical_Validation_Prospective Prospective Clinical Validation Clinical_Validation_Retrospective->Clinical_Validation_Prospective Regulatory_Submission Regulatory Submission (e.g., FDA) Clinical_Validation_Prospective->Regulatory_Submission Clinical_Utility Assessment of Clinical Utility Regulatory_Submission->Clinical_Utility Clinical_Implementation Clinical Implementation Clinical_Utility->Clinical_Implementation

A generalized workflow for the discovery, validation, and implementation of a new biomarker.

Volatile Organic Compounds (VOCs) as Potential Biomarkers

The analysis of VOCs in exhaled breath, urine, or feces is a promising, non-invasive approach for disease diagnosis.[12] Alterations in metabolic pathways due to disease can lead to the production of specific VOC profiles, or "fingerprints," that can differentiate between healthy and diseased individuals.[13] VOCs are being investigated for their potential in diagnosing various conditions, including airway diseases, infectious diseases, and cancers.[14][15]

However, the field faces challenges in standardizing collection and analysis methods to ensure reproducibility and in definitively identifying the chemical nature of all volatile metabolites.[14]

Analytical Techniques for this compound and Other VOCs

Should this compound be investigated as a potential biomarker, several established analytical techniques for VOC analysis would be applicable. Gas chromatography-mass spectrometry (GC-MS) is considered the gold standard for separating and identifying individual compounds in a complex mixture of volatiles.[16][17]

Common Analytical Methods for VOCs:
TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds based on their volatility and mass-to-charge ratio.[16]High sensitivity and specificity; allows for identification of unknown compounds.[18]Can be slow, expensive, and requires specialized expertise.[17]
Headspace Analysis Measures the concentration of volatile compounds in the gas phase above a solid or liquid sample.[16]Suitable for samples that cannot be directly injected into a GC.May not be as sensitive as other methods.
Solid-Phase Microextraction (SPME) Extracts and concentrates volatile compounds from a sample onto a solid support for subsequent analysis.[16]Enhances sensitivity by concentrating analytes.Fiber lifetime can be limited; potential for sample matrix interference.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) A form of direct injection mass spectrometry that allows for real-time monitoring of VOCs.[13]Fast, high sensitivity, and provides real-time data.Does not separate isomers; may have difficulty with complex mixtures.

The following diagram illustrates a typical experimental workflow for the analysis of VOCs using GC-MS.

VOC_Analysis_Workflow Experimental Workflow for VOC Analysis using GC-MS Sample_Collection Sample Collection (e.g., breath, urine headspace) Extraction Extraction & Concentration (e.g., SPME, Purge and Trap) Sample_Collection->Extraction GC_Separation Gas Chromatographic Separation Extraction->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Processing Data Processing & Analysis MS_Detection->Data_Processing Biomarker_Identification Biomarker Identification & Quantification Data_Processing->Biomarker_Identification Statistical_Analysis Statistical Analysis & Model Building Biomarker_Identification->Statistical_Analysis

A typical workflow for the analysis of volatile organic compounds using GC-MS.

Profile of this compound

While performance data as a biomarker is unavailable, the basic chemical and physical properties of this compound are well-documented.

PropertyValue
Chemical Formula C8H16O
Molecular Weight 128.21 g/mol [1]
CAS Number 18409-17-1
Appearance Colorless to almost colorless clear liquid[19]
Odor Green, vegetable-like[2]
Boiling Point 85-87 °C at 10 mmHg
Density 0.843 g/mL at 25 °C

Conclusion

The validation of a biomarker is a comprehensive and rigorous process that requires substantial scientific evidence. At present, this compound has not been evaluated in this context. For researchers and drug development professionals, the path to validating a novel biomarker, whether it be a VOC or another type of molecule, involves a systematic approach encompassing analytical and clinical validation, followed by regulatory qualification. The methodologies and frameworks outlined in this guide provide a roadmap for such endeavors. Future metabolomic and VOC-based studies may yet uncover a role for this compound in disease diagnostics, but for now, it remains an uncharted territory in the field of biomarker research.

References

A Comparative Guide to the Synthesis of trans-2-Octen-1-ol: An Analysis of Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of different methods for synthesizing trans-2-octen-1-ol, a valuable fragrance and flavor compound, with a focus on their cost-effectiveness. We will delve into the experimental details of prominent synthesis routes, present quantitative data in a clear, tabular format, and visualize the underlying chemical transformations.

Introduction to this compound Synthesis

This compound is an unsaturated fatty alcohol with a characteristic green, fatty, and slightly mushroom-like odor. Its synthesis can be approached through several chemical pathways, each with its own set of advantages and disadvantages concerning yield, cost of reagents, reaction conditions, and scalability. This guide will focus on three primary methods:

  • Selective Reduction of trans-2-Octenal (B1212229): A direct approach utilizing hydride-donating reagents to reduce the aldehyde functionality while preserving the carbon-carbon double bond.

  • Grignard Reaction: A classic carbon-carbon bond-forming reaction involving the addition of a vinyl Grignard reagent to hexanal (B45976).

  • Biocatalytic Reduction: An enzymatic approach employing alcohol dehydrogenases for the stereoselective reduction of trans-2-octenal, often highlighted for its "green" credentials.

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative parameters for each synthesis method, providing a basis for a cost-effectiveness comparison. Please note that the costs are estimates based on commercially available reagent prices and may vary depending on the supplier and scale of the reaction.

ParameterSelective Reduction of trans-2-OctenalGrignard Reaction with HexanalBiocatalytic Reduction of trans-2-Octenal
Starting Materials trans-2-Octenal, Reducing Agent (e.g., NaBH₄, CeCl₃·7H₂O)Hexanal, Vinylmagnesium bromide, Mg, Vinyl bromidetrans-2-Octenal, Alcohol Dehydrogenase (e.g., YADH), Cofactor (e.g., NADPH), Co-substrate (e.g., Isopropanol)
Typical Yield 85-95%70-85%>95% (often with high enantioselectivity)
Reaction Time 1-4 hours2-6 hours12-48 hours
Key Reagent Cost (per mole of product) ~$10 - $30 (NaBH₄/CeCl₃)~$50 - $80 (Vinylmagnesium bromide)~$5 - $20 (Enzyme and cofactor, assuming enzyme recycling)
Solvent Methanol (B129727), EthanolTetrahydrofuran (B95107) (THF), Diethyl etherAqueous buffer, often with a co-solvent
Purification Method Extraction, Column ChromatographyExtraction, Distillation, Column ChromatographyExtraction, Product precipitation/crystallization
Process Scalability HighModerate to HighModerate (can be limited by enzyme stability and cost)
Environmental Impact Moderate (use of metal hydrides and organic solvents)High (use of ethereal solvents and magnesium waste)Low (aqueous media, biodegradable catalyst)

Experimental Protocols

Method 1: Selective Reduction of trans-2-Octenal (Luche Reduction)

This method employs the Luche reagent, a combination of sodium borohydride (B1222165) (NaBH₄) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O), which is highly selective for the 1,2-reduction of α,β-unsaturated aldehydes and ketones.

Procedure:

  • In a round-bottom flask, dissolve trans-2-octenal (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol at 0 °C with stirring.

  • Slowly add NaBH₄ (1.5 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain pure this compound.

Method 2: Grignard Reaction of Hexanal with Vinylmagnesium Bromide

This classic organometallic reaction builds the carbon skeleton of this compound by forming a new carbon-carbon bond.

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq) in the flask and add a small crystal of iodine.

  • Add a solution of vinyl bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel to initiate the Grignard reagent formation. Maintain a gentle reflux.

  • After the magnesium has been consumed, cool the resulting vinylmagnesium bromide solution to 0 °C.

  • Add a solution of hexanal (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure or silica gel column chromatography.

Method 3: Biocatalytic Reduction of trans-2-Octenal

This method utilizes an alcohol dehydrogenase (ADH), often from yeast (YADH), to stereoselectively reduce the aldehyde. A cofactor regeneration system is typically required.

Procedure:

  • In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.0).

  • Add the alcohol dehydrogenase enzyme (commercially available or as a whole-cell biocatalyst).

  • Add the cofactor, typically NADPH or NADH (catalytic amount), and a co-substrate for cofactor regeneration, such as isopropanol (B130326) (in large excess).

  • Add trans-2-octenal (1.0 eq) to the reaction mixture. The substrate may be added portion-wise to avoid enzyme inhibition at high concentrations.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, saturate the aqueous solution with NaCl and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Further purification, if necessary, can be achieved by column chromatography.

Visualizing the Synthesis Pathways

To better understand the chemical transformations and experimental workflows, the following diagrams have been generated.

Synthesis_Pathways cluster_reduction Method 1: Selective Reduction cluster_grignard Method 2: Grignard Reaction cluster_biocatalytic Method 3: Biocatalytic Reduction octenal1 trans-2-Octenal reductant NaBH4 / CeCl3·7H2O Methanol, 0 °C to RT octenal1->reductant octenol1 This compound reductant->octenol1 hexanal Hexanal vinylmgbr Vinylmagnesium Bromide Anhydrous THF, 0 °C to RT hexanal->vinylmgbr octenol2 This compound vinylmgbr->octenol2 octenal3 trans-2-Octenal enzyme Alcohol Dehydrogenase NAD(P)H, Co-substrate Aqueous Buffer, 30 °C octenal3->enzyme octenol3 This compound enzyme->octenol3 Experimental_Workflow cluster_chem Chemical Synthesis (Reduction & Grignard) cluster_bio Biocatalytic Synthesis start_chem Start with Starting Materials reaction_chem Perform Reaction (1-6 hours) start_chem->reaction_chem workup_chem Aqueous Workup & Extraction reaction_chem->workup_chem purify_chem Purification (Chromatography/Distillation) workup_chem->purify_chem product_chem Final Product purify_chem->product_chem start_bio Prepare Biocatalyst & Reaction Medium reaction_bio Enzymatic Reaction (12-48 hours) start_bio->reaction_bio extraction_bio Product Extraction reaction_bio->extraction_bio purify_bio Purification (Optional) extraction_bio->purify_bio product_bio Final Product purify_bio->product_bio

performance evaluation of different chromatographic columns for trans-2-octen-1-ol separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation of compounds is paramount. This guide provides a detailed comparison of the performance of different gas chromatography (GC) columns for the separation of trans-2-octen-1-ol, a volatile organic compound with applications in flavor, fragrance, and pharmaceutical research. As a chiral molecule, the separation of its enantiomers is often a critical analytical challenge.

Performance Comparison of Chromatographic Columns

The selection of an appropriate chromatographic column is crucial for achieving the desired separation of this compound. Below is a comparison of cyclodextrin-based chiral columns, which are designed for enantiomeric separations, and a standard non-chiral column commonly used for the analysis of volatile compounds. The data for the chiral columns is based on the separation of the structurally similar compound 1-octen-3-ol (B46169), providing a strong indication of expected performance for this compound.

Column TypeStationary PhaseResolution (Rs) of 1-octen-3-ol EnantiomersExpected Performance for this compound
Rt-βDEXsm Dimethylpolysiloxane with permethylated beta-cyclodextrin1.08Good enantioselectivity, baseline separation may be achievable with method optimization.[1]
Rt-βDEXsa Dimethylpolysiloxane with alkylated beta-cyclodextrin2.00Excellent enantioselectivity, likely to provide baseline separation of enantiomers.[1]
HP-5MS (5%-Phenyl)-methylpolysiloxaneNot applicable (non-chiral)Good for general analysis of volatile compounds, separates based on boiling point. Will not separate enantiomers.[2]

Note: The resolution values (Rs) are for the enantiomers of 1-octen-3-ol and serve as a proxy for the expected performance for this compound on these chiral stationary phases.[1] A resolution value of 1.5 or greater indicates baseline separation.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon scientific findings. The following are representative experimental protocols for the analysis of this compound using both chiral and non-chiral GC columns.

Chiral Gas Chromatography (GC) Protocol

This protocol is based on methodologies for separating chiral volatile compounds, including unsaturated alcohols, on cyclodextrin-based columns.[1][3]

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 100 µg/mL.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

  • Column: Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1. The injector temperature is set to 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 3°C/minute.

    • Hold: Hold at 200°C for 5 minutes.

  • Detector:

    • FID: Temperature set to 250°C.

    • MS: Transfer line temperature of 230°C, ion source temperature of 230°C, and electron ionization at 70 eV.

Non-Chiral Gas Chromatography (GC) Protocol

This protocol is a general method for the analysis of volatile organic compounds and is suitable for a non-chiral column like the HP-5MS.[2]

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., n-hexane or dichloromethane) at a concentration of approximately 100 µg/mL.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector: Splitless mode, with an injector temperature of 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 5°C/minute.

    • Ramp 2: Increase to 270°C at a rate of 20°C/minute.

    • Hold: Hold at 270°C for 5 minutes.

  • Detector (MS):

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Electron ionization at 70 eV.

    • Mass range: m/z 35-550.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key steps and decision-making processes involved in the chromatographic analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Prepare this compound Standard injection GC Injection prep->injection separation Chromatographic Separation injection->separation detection Detection (FID/MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Analysis chromatogram->integration results Report Results (Retention Time, Resolution) integration->results Column_Selection_Logic node_rect node_rect start Need to separate This compound? q1 Is enantiomeric separation required? start->q1 chiral_path Use Chiral Column (e.g., Rt-βDEXsa) q1->chiral_path  Yes nonchiral_path Use Non-Chiral Column (e.g., HP-5MS) q1->nonchiral_path  No end_chiral Achieve Enantiomer Separation chiral_path->end_chiral end_nonchiral Achieve Separation by Boiling Point nonchiral_path->end_nonchiral

References

Safety Operating Guide

Proper Disposal of trans-2-octen-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, trans-2-octen-1-ol should be treated as a hazardous chemical waste. The primary recommended disposal method is collection by a licensed hazardous waste disposal service for incineration. Never dispose of this compound down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring compliance with regulations and promoting a safe laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals.

Chemical and Safety Data

A clear understanding of the properties of this compound is crucial for safe handling and disposal.

PropertyValue
CAS Number 18409-17-1[1]
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
Appearance Colorless oily liquid
Flash Point 92.2 °C (198.0 °F) - closed cup
Hazard Classifications Eye Irritant 2, Skin Irritant 2, STOT SE 3 (Respiratory system)
Signal Word Warning
Storage Class Code 10 - Combustible liquids

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 On-site Management cluster_2 Disposal Pathway cluster_3 Key Considerations Generate Generate this compound Waste Collect Collect in a Designated, Labeled, and Closed Waste Container Generate->Collect Store Store in a Satellite Accumulation Area (SAA) Collect->Store Inspect Weekly Inspection of SAA for Leaks Store->Inspect Contact Contact Environmental Health & Safety (EHS) or a Licensed Waste Disposal Vendor Inspect->Contact When container is full or per institutional schedule Transport Arrange for Professional Waste Pickup and Transport Contact->Transport Dispose Final Disposal via Incineration Transport->Dispose Key1 • Never dispose of down the drain. Key2 • Segregate from incompatible materials (e.g., strong oxidizing agents). Key3 • Ensure proper labeling with 'Hazardous Waste' and chemical name.

Caption: Decision workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures

Adherence to the following procedural steps is mandatory for the safe and compliant disposal of this compound.

Waste Collection and Segregation
  • Designated Waste Container: Collect all waste containing this compound in a designated, leak-proof container that is chemically compatible with alcohols.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".

  • Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or strong acids. It is best practice to collect it separately or with other compatible flammable liquids.

  • Keep Closed: Always keep the waste container securely closed, except when adding waste.

On-site Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • Secondary Containment: It is highly recommended to use secondary containment (e.g., a larger, chemically resistant tray or tub) to capture any potential leaks.

  • Regular Inspection: Conduct and document weekly inspections of the SAA to check for any signs of container leakage or deterioration.

Professional Disposal
  • Contact EHS or a Licensed Vendor: Once the waste container is full, or according to your institution's waste pickup schedule, contact your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Incineration: The recommended method of disposal for this compound is high-temperature incineration by a licensed facility. Incineration is a safe and effective method for destroying flammable organic compounds.[2][3][4][5][6] This process can destroy up to 99.9% of hazardous constituents and, in some cases, the heat generated can be used for energy recovery.[2][3]

  • Regulatory Compliance: All transportation and disposal of hazardous waste must be conducted in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Prohibited Disposal Methods

  • Drain Disposal: Under no circumstances should this compound be poured down the sink or into any drain. This is illegal and can pose a fire hazard in the plumbing and harm aquatic life.

  • Regular Trash: Do not dispose of liquid this compound in the regular trash. This creates a significant fire risk and violates hazardous waste regulations.

  • Evaporation: Intentional evaporation of hazardous waste as a means of disposal is illegal.

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area and follow these steps:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure adequate ventilation to dissipate vapors.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Containment: Use an inert absorbent material, such as sand, silica (B1680970) gel, or a commercial sorbent, to contain the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and during spill cleanup. For larger spills, respiratory protection may be necessary.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Trans-2-octen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Trans-2-octen-1-ol, ensuring the protection of laboratory personnel and the integrity of research.

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A summary of the necessary personal protective equipment when handling this compound is provided below. This substance is a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesChemically resistant rubber gloves are a suitable option.[1] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.
Eye and Face Protection Safety glasses or goggles, face shieldUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). A face shield may be necessary for splash protection.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn to prevent skin contact.
Respiratory Protection RespiratorIf engineering controls are inadequate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[2]

Operational Plan for Safe Handling

Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled.

  • Transport the chemical to the designated storage area.

2. Storage:

  • Store in a cool, well-ventilated place away from heat, sparks, open flames, and hot surfaces.[1][3]

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

3. Preparation and Use:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Don all required personal protective equipment (PPE) as detailed in the table above.

  • Avoid breathing vapors or mist.[1]

  • Avoid contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.[1]

4. Spill Management:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[3]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[1]

  • Do not allow the product to enter drains or sewers.[1][3]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification:

  • This compound waste is considered chemical waste.

  • Any materials contaminated with this compound, such as gloves, absorbent materials, and empty containers, must also be treated as chemical waste.

2. Waste Collection and Storage:

  • Collect all this compound waste in a designated, properly labeled, and sealed container.

  • Store the waste container in a well-ventilated and secure area, away from incompatible materials.

3. Disposal Procedure:

  • Dispose of the chemical waste through an approved waste disposal plant.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain.[1][3]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_handling Safe Handling Workflow cluster_spill Spill Response cluster_disposal Disposal Workflow A Receiving & Inspection B Proper Storage (Cool, Ventilated, Away from Ignition Sources) A->B C Preparation (Fume Hood, PPE) B->C D Chemical Use C->D S1 Evacuate Area C->S1 Spill Occurs E Decontamination (Wash Hands & Surfaces) D->E D->S1 Spill Occurs W1 Collect Chemical Waste (Used Chemical, Contaminated Materials) D->W1 S2 Don PPE S1->S2 S3 Contain & Absorb Spill S2->S3 S4 Collect Waste S3->S4 S4->W1 W2 Store in Labeled, Sealed Container W1->W2 W3 Dispose via Approved Waste Management Service W2->W3

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.